5-Chlorobenzo[D]oxazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBVVODBZTABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625668 | |
| Record name | 5-Chloro-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190834-63-0 | |
| Record name | 5-Chloro-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzo[d]oxazole-2-carbaldehyde, with the CAS number 190834-63-0, is a heterocyclic aromatic aldehyde. This class of compounds, characterized by a fused benzene and oxazole ring system, serves as a crucial scaffold in medicinal chemistry and materials science. The presence of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 2-position of the benzoxazole core imparts specific physicochemical properties and functionalities that are of significant interest in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth look at the molecular structure, properties, and potential applications of this compound, drawing upon available data for the core structure and related derivatives.
Molecular Structure and Properties
The fundamental structure of this compound consists of a planar bicyclic system. The electron-withdrawing nature of the chlorine atom and the aldehyde group influences the electron density distribution across the aromatic rings, which in turn can modulate the molecule's reactivity and its potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 190834-63-0 | [1][2][3][4] |
| Molecular Formula | C₈H₄ClNO₂ | [3] |
| Molecular Weight | 181.58 g/mol | [5] |
| Predicted Density | 1.474 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 314.7 ± 34.0 °C | [5] |
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm).- Aromatic protons on the benzene ring exhibiting characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm.- Signals corresponding to the carbon atoms of the benzoxazole ring system. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-Cl stretching vibration in the fingerprint region.- C=N and C-O stretching vibrations characteristic of the oxazole ring. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns involving the loss of CO, Cl, and cleavage of the oxazole ring. |
Synthesis and Reactivity
The synthesis of this compound would likely follow established methodologies for the formation of the benzoxazole ring system, followed by or incorporating the introduction of the carbaldehyde group at the 2-position. A common route involves the condensation of a 2-amino-4-chlorophenol with a suitable two-carbon electrophile that can be readily converted to an aldehyde.
The reactivity of this molecule is dominated by the aldehyde functional group, which can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form imines, oximes, and hydrazones. These reactions provide a versatile handle for the synthesis of a diverse library of derivatives for further investigation.
Potential Applications in Drug Discovery
The benzoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] The specific substitution pattern of this compound suggests it could be a valuable intermediate or a pharmacophore in the design of novel therapeutic agents.
While no specific biological activity has been reported for this exact compound, related 5-chlorobenzoxazole derivatives have been investigated for various therapeutic targets. For instance, some derivatives have shown potential as antibacterial and antifungal agents.[8]
Experimental Protocols
Although a specific experimental protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the synthesis of a related isomer, 5-chloro-2-aryloxazole-4-carbaldehyde, can provide a conceptual framework.[6]
General Synthetic Approach (Hypothetical)
A plausible synthetic route could involve the Vilsmeier-Haack reaction on a suitable 5-chlorobenzoxazole precursor or the cyclization of a 2-amino-4-chlorophenol derivative with a reagent that introduces the formyl group or its precursor at the 2-position.
Diagram 1: Hypothetical Synthetic Pathway
Caption: A potential synthetic route to the target molecule.
General Characterization Workflow
Once synthesized, the compound would be purified, typically by column chromatography or recrystallization. Its structure and purity would then be confirmed using a standard battery of analytical techniques.
Diagram 2: Characterization Workflow
Caption: A standard workflow for compound characterization.
Conclusion
This compound represents a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural features suggest it is a valuable building block for the creation of diverse chemical libraries. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and materials science. Researchers are encouraged to use the information on related compounds as a guide for their own investigations into this promising molecule.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Alfa Chemistry (Page 227) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. 190834-63-0(this compound) | Kuujia.com [pt.kuujia.com]
- 5. chembk.com [chembk.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing standardized data and reproducible methodologies.
Spectroscopic Data
The structural confirmation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.99 | s | 1H | -CHO |
| 8.06 | d, J = 6.8 Hz | 2H | Aromatic H |
| 7.48-7.56 | m | 3H | Aromatic H |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 182.1 | C=O (Aldehyde) |
| 161.1 | C-2 (Oxazole) |
| 143.0 | Aromatic C |
| 133.9 | Aromatic C |
| 131.8 | Aromatic C |
| 129.0 | Aromatic C |
| 126.7 | Aromatic C |
| 125.4 | Aromatic C |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3422 | Strong, Broad | O-H Stretch (possible hydrate) |
| 3073 | Medium | Aromatic C-H Stretch |
| 1688 | Strong | C=O Stretch (Aldehyde) |
| 1417 | Medium | Aromatic C=C Stretch |
Note: The provided IR data is for the closely related compound 5-Chloro-2-phenyloxazole-4-carbaldehyde.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 209 | 11 | [M+2]⁺ |
| 207 | 31 | [M]⁺ |
| 172 | 100 | [M-Cl]⁺ |
| 116 | 98 | |
| 89 | 96 |
Note: The provided MS data is for the closely related compound 5-Chloro-2-phenyloxazole-4-carbaldehyde.[1] The isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) is characteristic of a monochlorinated compound.
Experimental Protocols
The synthesis of 5-chlorinated oxazole carbaldehydes can be achieved through a Vilsmeier-Haack reaction.[1] Below is a detailed protocol adapted from the synthesis of a structurally similar compound, which can serve as a starting point for the synthesis of this compound.
Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde
This procedure involves the reaction of an N-arylglycine with a Vilsmeier reagent, which is prepared in situ from bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF).
Materials:
-
N-arylglycine
-
Bis(trichloromethyl) carbonate (BTC, triphosgene)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, cautiously add bis(trichloromethyl) carbonate to anhydrous DMF in a flask equipped with a magnetic stirrer and a drying tube. The reaction is exothermic and should be cooled in an ice bath. Stir the mixture until a clear solution of the Vilsmeier reagent is formed.
-
Reaction with N-arylglycine: To the prepared Vilsmeier reagent, add the N-arylglycine substrate portion-wise while maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a 10% aqueous NaOH solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
References
An In-Depth Technical Guide to 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers in the field.
Chemical Properties and Identification
This compound is a substituted benzoxazole derivative. The presence of the aldehyde group and the chloro substituent on the benzoxazole core makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 190834-63-0 | [1] |
| Molecular Formula | C₈H₄ClNO₂ | [2] |
| Molecular Weight | 181.58 g/mol | Calculated |
| IUPAC Name | 5-chloro-1,3-benzoxazole-2-carbaldehyde | N/A |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of structurally similar compounds, such as 2-chlorobenzo[d]oxazole-5-carbaldehyde, as outlined in patent CN104292179A.[3] This synthesis involves a multi-step process starting from a substituted phenol.
A plausible synthetic pathway could also involve the Vilsmeier-Haack reaction, which is a widely used method for the formylation of aromatic and heteroaromatic compounds. A convenient method for the synthesis of the related 5-chloro-2-aryloxazole-4-carbaldehydes utilizes a Vilsmeier reagent prepared from bis(trichloromethyl) carbonate (BTC) and DMF.[2]
General Experimental Protocol for the Synthesis of a Related Compound (5-chloro-2-phenyloxazole-4-carbaldehyde) via Vilsmeier-Haack Reaction[2]
This protocol, while not for the exact target molecule, provides a foundational methodology that could be adapted by researchers.
Step 1: Preparation of N-benzoyl glycine
-
To a solution of glycine (3.0 g, 40.0 mmol) in 50 mL of 10% aqueous sodium hydroxide solution, add benzoyl chloride (7.0 mL, 60.3 mmol).
-
Stir the mixture vigorously for 5 hours at room temperature.
-
Add 50 g of cool water to the solution.
-
Acidify the mixture by dropwise addition of concentrated HCl until the pH reaches 1-2, resulting in the precipitation of a white crystalline solid.
-
Isolate the solid by filtration.
Step 2: Preparation of the Vilsmeier Reagent
-
Prepare a solution of bis(trichloromethyl) carbonate (BTC) (4.5 g, 15 mmol) in 25 mL of toluene.
-
In a separate flask, dissolve DMF (3.3 g, 45 mmol) in 10 mL of toluene and cool to 0°C.
-
Add the BTC solution dropwise to the DMF solution at 0°C.
-
Stir the mixture at room temperature for 20 minutes.
Step 3: Synthesis of 5-chloro-2-phenyloxazole-4-carbaldehyde
-
Add the N-benzoyl glycine obtained in Step 1 to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 90°C for 4 hours.
-
Cool the brown reaction mixture to room temperature.
-
Carefully pour the mixture into 60 cm³ of ice-water.
-
Separate the phases and extract the aqueous phase with toluene (3 x 30 mL).
-
Combine the organic extracts and wash with water (3 x 30 mL).
-
Evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a petroleum ether:EtOAc (10:1) eluent.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of a 5-chloro-oxazole carbaldehyde derivative.
Biological Activity and Potential Applications in Drug Discovery
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific biological data for this compound is limited in the available literature, the activities of related compounds suggest potential areas of investigation.
Benzoxazole derivatives have been explored as:
-
Enzyme Inhibitors: Various benzoxazole derivatives have been synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.
-
Anticancer Agents: Certain 5-chlorobenzo[d]oxazole-based derivatives have shown in-vitro antiproliferative activities against cancer cell lines like HepG2 and MCF-7.[4]
-
α-Glucosidase Inhibitors: Novel benzisoxazole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential therapeutic application in diabetes.
The aldehyde functionality at the 2-position of this compound serves as a reactive handle for the synthesis of a diverse library of derivatives. These derivatives can be screened for various biological activities.
Diagram 2: Drug Discovery Workflow
Caption: A conceptual workflow for utilizing the core compound in a drug discovery program.
Signaling Pathways
Direct evidence linking this compound to specific signaling pathways is not yet established in the literature. However, based on the activities of related benzoxazole compounds, it is plausible that its derivatives could modulate pathways involved in cancer cell proliferation or glucose metabolism. Further research is required to elucidate the precise mechanism of action and identify any interacting signaling cascades.
Diagram 3: Hypothetical Signaling Pathway Interaction
References
- 1. 49559-65-1|5-Chlorobenzo[d]oxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN104292179A - Preparation method of 2-chlorobenzo[d]oxazole-5-formaldehyde - Google Patents [patents.google.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have made them a focal point of extensive research in drug discovery and development.[4][5][6] The benzoxazole scaffold is a key pharmacophore in several approved drugs and numerous clinical candidates.[5]
This technical guide provides an in-depth overview of the primary synthetic strategies for preparing benzoxazole derivatives, with a focus on methods starting from the readily available precursor, o-aminophenol. We will delve into the core synthetic methodologies, present comparative quantitative data, provide detailed experimental protocols for key reactions, and illustrate the underlying reaction mechanisms and workflows.
Core Synthetic Methodologies
The synthesis of the benzoxazole ring system from o-aminophenol typically involves the condensation with a one-carbon electrophile, followed by cyclization and dehydration or oxidation. The most common and versatile methods utilize carboxylic acids, aldehydes, acyl chlorides, and cyanating agents as the source of this carbon atom.
From Carboxylic Acids
The direct condensation of o-aminophenol with carboxylic acids is a widely employed and straightforward method for the synthesis of 2-substituted benzoxazoles.[7][8] This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization step. Polyphosphoric acid (PPA) is a common medium and catalyst for this transformation, acting as both a solvent and a dehydrating agent.[6][9] Other acidic catalysts and microwave-assisted conditions have also been reported to improve reaction efficiency.[7]
From Aldehydes
The reaction of o-aminophenol with aldehydes proceeds through a two-step sequence: initial formation of a Schiff base (an imine), followed by oxidative cyclization to yield the 2-substituted benzoxazole.[3][10] A variety of oxidizing agents can be employed for the cyclization step, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and even molecular oxygen in the presence of a suitable catalyst.[3][11] This method is particularly useful for the synthesis of 2-aryl and 2-alkyl benzoxazoles.
From Acyl Chlorides
Acyl chlorides offer a highly reactive alternative to carboxylic acids for the synthesis of benzoxazoles. The reaction with o-aminophenol typically proceeds under milder conditions, often at room temperature or with gentle heating. The initial step is the acylation of the amino group of o-aminophenol to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization to the benzoxazole.[12] This method is advantageous for substrates that are sensitive to the high temperatures required for the carboxylic acid route.
From Cyanating Agents
For the synthesis of 2-aminobenzoxazoles, a valuable subclass of these heterocycles, cyanating agents are employed. The classical approach involves the use of cyanogen bromide (BrCN), a highly toxic reagent.[7][13] More recent and safer methods utilize alternative cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[2][13]
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and reaction conditions. The following tables summarize quantitative data for the synthesis of various benzoxazole derivatives from o-aminophenol using different methodologies.
Table 1: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol and Carboxylic Acids
| Carboxylic Acid | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | PPA | 120 | 2 | 85 | [6] |
| p-Chlorobenzoic acid | NH4Cl / Ethanol | 80-90 | 6-8 | 88 | [14] |
| Salicylic acid | NH4Cl / Ethanol | 80-90 | 6-8 | 85 | [14] |
| 4-Methylsalicylic acid | PPA | 150 | - | Good | [7] |
| p-tert-Butyl benzoic acid | PPA | - | - | Good | [7] |
Table 2: Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes
| Aldehyde | Oxidant/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Benzaldehyde | BAIL gel | Solvent-free | 130 | 5 h | 92 |[10] | | 4-Nitrobenzaldehyde | BAIL gel | Solvent-free | 130 | 5 h | 95 |[10] | | 4-Methoxybenzaldehyde | BAIL gel | Solvent-free | 130 | 5 h | 90 |[10] | | Benzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 30 min | 95 |[15] | | 4-Chlorobenzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 35 min | 92 |[15] |
Table 3: Synthesis of 2-Aminobenzoxazoles from o-Aminophenol
| Cyanating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | NCTS | BF3·Et2O | 1,4-Dioxane | Reflux | 25-30 | 60 |[2][13] | | NCTS | LiHMDS | THF | RT | 2 | up to 11 |[2][13] | | BrCN | - | Methanol | RT | 48 | Good |[11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzoic Acid using PPA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.
-
Heating: Heat the reaction mixture with stirring at 60 °C for 2 hours, then increase the temperature to 120 °C and continue stirring for an additional 2 hours.[6]
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes using a Heterogeneous Catalyst
-
Reaction Mixture: In a 5 mL vessel, add o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the heterogeneous catalyst (e.g., BAIL gel, 0.010 g, 1.0 mol %).[10]
-
Reaction Conditions: Stir the reaction mixture under solvent-free conditions at the specified temperature (e.g., 130 °C) for the required time (e.g., 5 h).[10]
-
Catalyst Recovery: After completion of the reaction (monitored by TLC), dissolve the mixture in ethyl acetate (10 mL). The solid catalyst can be separated by centrifugation or filtration.
-
Work-up and Purification: Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 2-Aminobenzoxazole using NCTS
-
Reaction Setup: Dissolve o-aminophenol (0.9 mmol) and NCTS (1.35 mmol) in 1,4-dioxane (4 mL) in a round-bottom flask.[13]
-
Catalyst Addition: Add BF3·Et2O (1.8 mmol) dropwise to the mixture.
-
Heating: Reflux the reaction mixture for 24-30 hours (monitor by TLC).[13]
-
Quenching and Extraction: Cool the mixture to room temperature and quench with a saturated solution of NaHCO3 until pH ~7. Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography (Hexane/EtOAc).[13]
Visualizations
Reaction Mechanisms and Workflows
References
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Iron-catalyzed synthesis of benzoxazoles by oxidative coupling/cyclization of phenol derivatives with benzoyl aldehyde oximes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. ajchem-a.com [ajchem-a.com]
Physical properties and melting point of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines predicted properties with comparative data from structurally similar compounds to offer a valuable resource for researchers.
Introduction to Benzoxazoles in Drug Discovery
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The benzoxazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities. The introduction of a carbaldehyde group at the 2-position, as seen in this compound, provides a reactive handle for further synthetic modifications, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and development.[3]
Physicochemical Properties
Detailed experimental physical properties for this compound are not extensively reported in peer-reviewed literature. However, computational predictions and data from chemical suppliers provide some insight into its characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 190834-63-0 | [4] |
| Molecular Formula | C₈H₄ClNO₂ | [5] |
| Molecular Weight | 181.58 g/mol | [5] |
| Boiling Point | 314.7 ± 34.0 °C (Predicted) | [5] |
| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [5] |
To provide a better context for experimental values, the following table presents the reported physical properties of closely related benzoxazole derivatives.
Table 2: Experimental Physical Properties of Related Benzoxazole Derivatives
| Compound | Structure | Melting Point (°C) |
| 2-Methyl-5-chlorobenzoxazole | 55-57 | |
| Benzoxazole-2-carbaldehyde | Not available, yellow solid | |
| 2-Methylbenzo[d]oxazole-7-carbaldehyde | Not available | |
| 5-Chlorobenzoxazole | Not available |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Representative Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and representative method can be adapted from the synthesis of similar benzoxazole derivatives. The following protocol outlines a plausible synthetic route.
Synthesis of 2-Substituted-5-chlorobenzoxazoles
A common route to benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the target molecule, this would involve the reaction of 2-amino-4-chlorophenol with an appropriate C1 synthon for the carbaldehyde group at the 2-position.
Materials:
-
2-Amino-4-chlorophenol
-
Glyoxylic acid (or a suitable derivative)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvents (e.g., toluene, xylene)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel)
Procedure:
-
To a solution of 2-amino-4-chlorophenol in a high-boiling point solvent such as toluene, add an equimolar amount of glyoxylic acid.
-
Add a catalytic or stoichiometric amount of a dehydrating agent like polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding it to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization
The synthesized compound would be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR would be expected to show characteristic signals for the aromatic protons and the aldehyde proton.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹) and the C=N and C-O-C stretching of the benzoxazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.
The following diagram illustrates a general workflow for the synthesis and characterization of a benzoxazole derivative.
Caption: A logical workflow for the synthesis and characterization of benzoxazole derivatives.
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively documented, the benzoxazole scaffold is a well-established pharmacophore. The presence of the chloro and carbaldehyde functionalities suggests several potential avenues for its application in drug discovery.
-
Antimicrobial Agents: Numerous 5-chlorobenzoxazole derivatives have demonstrated significant antibacterial and antifungal activities.[6] The chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration.
-
Anticancer Agents: The benzoxazole core is present in several compounds with antiproliferative properties. The aldehyde group can be derivatized to synthesize a library of compounds for screening against various cancer cell lines.
-
Enzyme Inhibitors: The electrophilic nature of the aldehyde could allow it to act as a covalent or non-covalent inhibitor of specific enzyme targets.
-
Synthetic Intermediate: The primary utility of this compound for drug development professionals is likely as a versatile intermediate. The aldehyde can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build more complex and diverse molecular architectures for biological screening.
The general synthetic utility of benzoxazoles is highlighted in the following logical diagram.
Caption: Logical relationship of benzoxazole derivatization to lead compound identification.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data on its physical properties are scarce, computational predictions and comparative data from related compounds provide useful insights. The synthetic accessibility of the benzoxazole core, combined with the reactivity of the carbaldehyde group, makes this molecule an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their potential in drug discovery.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Benzoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzoxazole Aldehyde Scaffold
Benzoxazole is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When functionalized with an aldehyde group (-CHO), often referred to as a formyl group, the benzoxazole moiety becomes a versatile building block for further chemical elaboration. The reactivity of this aldehyde group is fundamental to the synthesis of more complex derivatives and is of significant interest in the design of targeted therapeutics.
This guide provides a technical overview of the core reactivity of the aldehyde group on the benzoxazole ring, detailing key chemical transformations with experimental protocols, and exploring its applications in modern drug development.
Core Reactivity and Electronic Influence
The aldehyde group is characterized by a carbonyl (C=O) functional group where the carbonyl carbon is bonded to a hydrogen atom and an R group. This structure makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The reactivity of an aldehyde on a benzoxazole ring is modulated by the electronic properties of the heterocyclic system. The benzoxazole ring is generally considered to be electron-withdrawing, which can influence the electrophilicity of the aldehyde's carbonyl carbon. This electronic interplay dictates the conditions required for various chemical transformations.
Key Chemical Transformations of Benzoxazole Aldehydes
The aldehyde group on the benzoxazole scaffold readily undergoes a variety of classical organic reactions, including condensation, reduction, and oxidation. These transformations are crucial for building molecular complexity and synthesizing derivatives for structure-activity relationship (SAR) studies.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or diethyl malonate).[3] This reaction is invaluable for synthesizing α,β-unsaturated products, which are common motifs in pharmacologically active molecules.[1]
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or triethylamine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzoxazole aldehyde, followed by dehydration to yield the final condensed product.
Experimental Protocol: Knoevenagel Condensation of a Heterocyclic Aldehyde
The following is a representative protocol for the Knoevenagel condensation of a heterocyclic aldehyde with malononitrile, which can be adapted for benzoxazole aldehydes.[4]
-
Reactants: A solution of the heterocyclic aldehyde (e.g., 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole, 2 g, 11.5 mmol) in absolute ethanol (30 mL) is prepared.
-
Addition: Malononitrile (0.94 g, 12 mmol) and a few drops of triethylamine (acting as a catalyst) are added to the solution.
-
Reaction: The reaction mixture is heated under reflux for 2 hours.
-
Workup: The mixture is concentrated and allowed to cool. The resulting solid product is filtered off, washed with ethanol, and dried.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure condensed product.
Table 1: Quantitative Data for a Representative Knoevenagel Condensation [4]
| Parameter | Value |
| Aldehyde Substrate | 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole |
| Active Methylene Cmpd. | Malononitrile |
| Catalyst | Triethylamine |
| Solvent | Absolute Ethanol |
| Reaction Time | 2 hours |
| Temperature | Reflux |
| Yield | 71% |
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Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides a hydroxyl group, which can serve as a handle for further functionalization (e.g., etherification, esterification) or as a key hydrogen-bond donor in interactions with biological targets. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it readily reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[2][5]
The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of the benzoxazole aldehyde. This nucleophilic addition results in an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the primary alcohol.[2]
Experimental Protocol: Reduction of an Aromatic Aldehyde with NaBH₄
The following is a standard protocol for the reduction of an aromatic aldehyde, which is directly applicable to benzoxazole aldehydes.[6]
-
Reactants: An aromatic aldehyde (e.g., benzaldehyde, 5.31 g, 0.05 mol) is mixed with wet silica gel (SiO₂, 6.5 g, 30% m/m) and stirred for 5 minutes under solvent-free conditions.
-
Addition: Sodium borohydride (NaBH₄, 0.95 g, 0.025 mol) is added to the mixture.
-
Reaction: The mixture is stirred for 30 minutes at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is washed three times with dichloromethane (CH₂Cl₂, 3 x 25 mL).
-
Purification: The combined organic washings are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the pure alcohol product.
Table 2: Quantitative Data for a Representative NaBH₄ Reduction [6]
| Parameter | Value |
| Aldehyde Substrate | Benzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Medium | Wet SiO₂ (Solvent-free) |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Yield | 94% |
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Oxidation to Carboxylic Acids
The oxidation of a benzoxazole aldehyde yields the corresponding benzoxazole carboxylic acid, a highly valuable derivative. Carboxylic acids are key functional groups in drug design due to their ability to form strong ionic and hydrogen bonds with biological targets. The Pinnick oxidation is a particularly effective method for this transformation due to its mild conditions and high tolerance for other functional groups.[5]
The reaction uses sodium chlorite (NaClO₂) as the oxidant, which, under mildly acidic conditions, forms the active oxidant, chlorous acid (HClO₂). The aldehyde is attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is typically added to quench the reactive HOCl byproduct and prevent side reactions.
Experimental Protocol: General Pinnick Oxidation
The following is a general protocol for the Pinnick oxidation.
-
Reactants: A solution of the aldehyde (1.0 equiv) is prepared in a mixture of tert-butanol and water (e.g., 3:2 ratio).
-
Reagent Addition: The solution is cooled to 0°C. Sodium dihydrogen phosphate (NaH₂PO₄, as a buffer), 2-methyl-2-butene (as a scavenger, ~5.0 equiv), and sodium chlorite (NaClO₂, ~4.0 equiv) are added sequentially.
-
Reaction: The mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: The reaction is quenched with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are dried, filtered, and concentrated under vacuum to yield the carboxylic acid.
Table 3: General Conditions for Pinnick Oxidation
| Parameter | Reagent/Condition |
| Oxidant | Sodium Chlorite (NaClO₂) |
| Acid Source | NaH₂PO₄ (buffer) |
| Scavenger | 2-Methyl-2-butene |
| Solvent | t-BuOH / H₂O |
| Temperature | 0°C to Room Temperature |
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Applications in Drug Development
The benzoxazole aldehyde moiety is not only a synthetic intermediate but also a key pharmacophore in the design of targeted therapies. The electrophilic nature of the aldehyde group can be exploited to form covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and irreversible inhibition.
Aldehydes as Covalent Warheads
In drug design, an aldehyde can act as a "covalent warhead." It can react with nucleophilic amino acid residues such as cysteine (via its thiol group) or lysine (via its primary amine group) within a target protein. This reaction typically forms a stable adduct, such as a thiohemiacetal or a Schiff base, respectively, leading to irreversible inhibition of the enzyme's function. This strategy has been successfully employed to develop inhibitors for various enzyme classes, including proteases and dehydrogenases.
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General Experimental Workflow
The synthesis and reaction of benzoxazole aldehydes follow a standard workflow in a synthetic chemistry laboratory. This process involves careful planning, execution, and characterization to ensure the desired product is obtained with high purity.
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References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chlorobenzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. The presence of the chlorine atom and the benzoxazole core contributes to the diverse pharmacological properties of these compounds, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of chlorobenzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The information is presented with structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate research and development in this area.
Anticancer Activity
Chlorobenzoxazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various chlorobenzoxazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-azidophenyl)-5-chlorobenzoxazole | MDA-MB-231 (Breast) | 11.32 | [1] |
| 2-(4-azidophenyl)-5-chlorobenzoxazole | MCF-7 (Breast) | > 50 | [1] |
| Compound 11 | MDA-MB-231 (Breast) | 5.63 | [1] |
| Compound 12 | MDA-MB-231 (Breast) | 6.14 | [1] |
| 2-(2-hydroxyphenyl)benzoxazole analogue | MCF-7 (Breast) | 5-20 | [2] |
| 2-(2-hydroxyphenyl)benzoxazole analogue | A549 (Lung) | 5-20 | [2] |
| Naphtho[1,2-d][3][4]oxazole with chlorine | Various cancer cell lines | 2.18–2.89 | [2] |
Note: The exact structures of compounds 11 and 12 from the cited reference are complex and are not detailed here. Please refer to the original publication for this information.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][5][6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microplate
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Chlorobenzoxazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5][7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the chlorobenzoxazole compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Chlorobenzoxazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various chlorobenzoxazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P4A | Staphylococcus aureus | Good activity | [5] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P4B | Escherichia coli | Good activity | [5] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative P2B | Candida albicans | Good activity | [5] |
| Benzoxazole derivative II | Staphylococcus aureus | 50 (for 90% inhibition) | [8] |
| Benzoxazole derivative III | Staphylococcus aureus | 25 (for 90% inhibition) | [8] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides 5a, 5b, 5d, 5e, 5g, 5h | Various bacteria and fungi | Appreciable activity | [4][6] |
Note: The specific structures of the referenced compounds can be found in the corresponding publications.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[1][9]
Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth is the MIC.[10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chlorobenzoxazole compounds (dissolved in a suitable solvent like DMSO)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the chlorobenzoxazole compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity
Several chlorobenzoxazole derivatives have been reported to possess anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The following table presents data on the anti-inflammatory activity of certain chlorobenzoxazole derivatives.
| Compound | Assay | Activity | Reference |
| 5-chloro-2(3H)-benzoxazolone derivative 1 | Carrageenan-induced paw edema | Longest anti-inflammatory activity at 100 mg/kg | [11] |
| Benzoxazolone derivatives 3c, 3d, 3g | Inhibition of IL-6 | IC50 values of 10.14, 5.43, and 5.09 µM, respectively | [12] |
Note: The specific structures of the referenced compounds can be found in the corresponding publications.
Cyclooxygenase (COX) Signaling Pathway in Inflammation
Inflammation is a complex biological response to harmful stimuli. The cyclooxygenase (COX) pathway plays a central role in mediating this response.[13] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli and is a primary target for anti-inflammatory drugs.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to screen for the anti-inflammatory activity of compounds.[11][14]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[15]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Chlorobenzoxazole compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Compound Administration: Administer the chlorobenzoxazole compounds and the reference drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Other Biological Activities
Beyond the primary activities discussed, chlorobenzoxazole derivatives have been investigated for other potential therapeutic applications.
-
Anticonvulsant Activity: Some 5-chloro-2-substituted sulfanylbenzoxazoles have been synthesized and evaluated for their anticonvulsant activity against pentylenetetrazole-induced seizures in mice, showing promising results.[16]
-
Enzyme Inhibition: Certain chlorobenzoxazole derivatives have been identified as inhibitors of various enzymes, including monoacylglycerol lipase (MAGL), urease, and carbonic anhydrase, suggesting their potential in treating a range of diseases.[17][18]
Conclusion
The chlorobenzoxazole scaffold represents a versatile and promising platform for the discovery and development of new therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of chlorobenzoxazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to translate their therapeutic potential into clinical applications. The detailed experimental methodologies and visual aids provided herein are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Anticancer test with the MTT assay method [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 17. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Chlorobenzo[d]oxazole-2-carbaldehyde for Researchers and Drug Development Professionals
Introduction
5-Chlorobenzo[d]oxazole-2-carbaldehyde is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzoxazole core, a fusion of a benzene and an oxazole ring, is a common scaffold in many biologically active molecules. The presence of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 2-position provides a versatile platform for the synthesis of a diverse array of derivatives with potential therapeutic applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthetic methodologies, and potential biological significance.
Commercial Availability
This compound (CAS No: 190834-63-0) is available from several commercial chemical suppliers.[1][2][3][4] Researchers can source this compound from various vendors, often with specified purity levels suitable for research and development purposes. It is advisable to consult individual supplier catalogs for the most current information on product specifications and availability.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 190834-63-0 | [1][2][3] |
| Molecular Formula | C₈H₄ClNO₂ | |
| Molecular Weight | 181.58 g/mol | |
| Predicted Boiling Point | 314.7 ± 34.0 °C | |
| Predicted Density | 1.474 ± 0.06 g/cm³ |
For related benzoxazole structures, such as 5-chlorobenzoxazole, the topological polar surface area (TPSA) is reported to be 26 Ų, and it has a complexity of 131.[5] The related compound 5-Chloro-2-mercaptobenzoxazole is a solid with a melting point of 280-285°C and is insoluble in water.[6] While not identical, these values for related structures can offer some insight into the expected properties of this compound. Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be obtained from the supplier's certificate of analysis or through experimental determination.
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure:
-
Preparation of the Vilsmeier Reagent: A solution of a chlorinating agent (e.g., phosphorus oxychloride or bis(trichloromethyl) carbonate) in an appropriate solvent (e.g., toluene) is added dropwise to N,N-dimethylformamide (DMF) at 0°C. The mixture is then stirred at room temperature for a short period to generate the Vilsmeier reagent.
-
Formylation Reaction: The starting N-arylglycine is added to the prepared Vilsmeier reagent, and the reaction mixture is heated. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The aqueous phase is extracted with an organic solvent (e.g., toluene). The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-chloro-2-aryloxazole-4-carbaldehyde.[7]
It is important to note that the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[8][9][10][11] Derivatives of 5-chlorobenzoxazole have been specifically investigated for their potential as therapeutic agents.
For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown antibacterial and antifungal activity.[8] Furthermore, novel derivatives of 5-chloro-2-substituted sulfanylbenzoxazoles have been synthesized and evaluated as anticonvulsant agents, with some compounds showing high binding affinities to the KCNQ2 potassium channel receptor.[10]
The aldehyde group at the 2-position of this compound is a key reactive site that can readily undergo condensation reactions with various nucleophiles to form a wide range of derivatives, such as Schiff bases and hydrazones. This reactivity allows for the facile synthesis of compound libraries for screening against various biological targets. The electrophilic nature of the aldehyde can also facilitate covalent interactions with biological macromolecules, a mechanism that can lead to potent and irreversible enzyme inhibition.
While specific signaling pathways directly modulated by this compound have not been elucidated in the available literature, its structural alerts suggest potential interactions with various biological targets. The general workflow for investigating the biological activity of such a compound is outlined below.
Caption: A generalized workflow for the development of new therapeutic agents starting from this compound.
Given the known activities of related benzoxazoles, a hypothetical signaling pathway that could be investigated for derivatives of this compound is the inhibition of a key enzyme in a pathogenic microorganism.
Caption: A hypothetical mechanism of action where a derivative inhibits a key enzyme, leading to pathogen death.
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and the reactivity of its functional groups make it an attractive starting point for drug discovery programs. While the specific biological activities of this compound are not yet well-defined, the broader family of benzoxazoles has demonstrated a wide range of pharmacological effects. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of new therapeutic agents. This guide provides a foundational resource for researchers embarking on studies involving this promising chemical entity.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 190834-63-0(this compound) | Kuujia.com [pt.kuujia.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 5-Chlorobenzoxazole | C7H4ClNO | CID 28398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of chlorinated benzoxazole compounds
An In-depth Technical Guide to the Safety and Handling of Chlorinated Benzoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for chlorinated benzoxazole compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Researchers and drug development professionals must handle these compounds with the utmost care, adhering to strict safety protocols due to their potential toxicity and reactivity. This document outlines general and specific safety precautions, experimental procedures, and biological activity data to ensure safe and effective laboratory work.
General Safety and Handling
Chlorinated benzoxazoles, like many halogenated organic compounds, require careful handling to minimize exposure and risk.[4][5] All work should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is mandatory for all manipulations of these compounds.[6][7] An emergency plan should be in place, and all personnel must be aware of the location of safety showers, eyewash stations, and fire extinguishers.[8]
Core Handling Principles:
-
Minimize Exposure: Avoid all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.[6]
-
Ventilation: Use a certified chemical fume hood for all procedures involving chlorinated benzoxazoles.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[8][9]
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[10]
Hazard Identification and Classification
Chlorinated benzoxazoles are classified as hazardous substances. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information. Below is a summary of GHS classifications for representative chlorinated benzoxazole compounds.[1][9][11]
| Compound Name | GHS Pictogram(s) | Hazard Classifications | Hazard Statements |
| 2-Chlorobenzoxazole |
| Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 5-Chlorobenzoxazole |
| Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 2,5-Dichloro-1,3-benzoxazole |
| Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 5-Chlorobenzoxazole-2-thiol | Not specified | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Note: The toxicological properties of many novel derivatives have not been fully investigated.[12] All new compounds should be handled as if they are highly toxic.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure when working with chlorinated benzoxazoles.[8]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[13]
-
Skin Protection: A flame-resistant lab coat is required. Wear chemical-resistant gloves (e.g., nitrile, neoprene). Note that some chlorinated compounds can penetrate latex or nitrile gloves with prolonged contact; therefore, gloves should be changed frequently and immediately if contamination is suspected.[4]
-
Respiratory Protection: For operations with a risk of generating aerosols or dust, or in case of ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store compounds in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[8][14]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][15]
-
Store away from heat, sparks, and open flames.[7]
Disposal:
-
All waste containing chlorinated benzoxazoles must be treated as hazardous waste.[10]
-
Collect waste in designated, labeled, and sealed containers. Halogenated and non-halogenated solvent waste should be segregated.[15][16]
-
Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[17][18]
-
Do not pour chemical waste down the drain.[12]
Experimental Protocols
Synthesis of 2,6-Dichlorobenzoxazole
This protocol is an example of a common synthesis for a dichlorinated benzoxazole derivative.[19][20][21]
Materials:
-
6-chlorobenzoxazolone
-
Phosphorus pentachloride (PCl₅)
-
Iron(III) chloride (FeCl₃, catalyst)
-
Toluene
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add toluene (250 mL).
-
Add 6-chlorobenzoxazolone (0.1 mol), phosphorus pentachloride (25 g), and ferric chloride (0.5 g).
-
Heat the mixture to 60 °C with constant stirring.
-
Maintain the reaction at 60 °C for 30 minutes. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform post-treatment workup (e.g., quenching, extraction, and washing) to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-dichlorobenzoxazole.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[5][22][23][24]
Materials:
-
Culture medium (e.g., DMEM) with 10% FBS
-
Chlorinated benzoxazole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., ellipticine).[22] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[24]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Biological Activity and Mechanisms
Chlorinated benzoxazoles exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][25][26][27]
Anticancer Activity
Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[28][29] One of the primary mechanisms is through the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[28][30] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases (e.g., Caspase-3), which execute the final stages of apoptosis.[16]
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Compound 5e | HepG2 | Anticancer | 4.13 | [11] |
| HCT-116 | Anticancer | 6.93 | [11] | |
| MCF-7 | Anticancer | 8.67 | [11] | |
| Compound 5c | HepG2 | Anticancer | 5.93 | [11] |
| Compound 3f | HT-29 | Anticancer | Potent | [29] |
| Compound 3c | MCF-7 | Anticancer | 4 µg/mL | [22] |
| Compound 3g | - | Anti-inflammatory (IL-6 inhibition) | 5.09 | [31] |
Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions.
Antimicrobial Activity
Chlorinated benzoxazole derivatives have also been evaluated for their activity against various bacterial and fungal strains.[2][32] The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods like agar well diffusion or broth microdilution.[2][25][33]
Conclusion
Chlorinated benzoxazoles are a versatile class of compounds with significant potential in drug discovery. Their synthesis and handling require a thorough understanding of their chemical properties and potential hazards. By adhering to the stringent safety protocols, utilizing appropriate personal protective equipment, and following established experimental and disposal procedures outlined in this guide, researchers can safely explore the therapeutic potential of these promising molecules. Always consult the specific Safety Data Sheet (SDS) for any compound and follow your institution's safety guidelines.
References
- 1. 2-Chlorobenzoxazole - High purity | EN [georganics.sk]
- 2. pnrjournal.com [pnrjournal.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 615-18-9|2-Chlorobenzoxazole|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. guidechem.com [guidechem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. georganics.sk [georganics.sk]
- 13. researchgate.net [researchgate.net]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. fishersci.com [fishersci.com]
- 16. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 20. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 22. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. researchgate.net [researchgate.net]
- 26. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Benzoxazole derivatives suppress lipopolysaccharide-induced mast cell activation. | Semantic Scholar [semanticscholar.org]
- 28. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scispace.com [scispace.com]
Introduction to benzoxazole chemistry for beginners
An In-depth Technical Guide to Benzoxazole Chemistry for Researchers, Scientists, and Drug Development Professionals.
Introduction to the Benzoxazole Core
Benzoxazole is a pivotal heterocyclic aromatic compound featuring a benzene ring fused to an oxazole ring.[1][2][3] Its molecular formula is C₇H₅NO.[1][2] The benzoxazole scaffold is planar and aromatic, which contributes to its relative stability.[1][3][4] As a heterocycle, it possesses reactive sites that are amenable to functionalization, making it a versatile building block in synthetic chemistry.[1] The nitrogen atom's lone pair of electrons are not significantly involved in the aromatic system, rendering benzoxazole a very weak base.[5]
The significance of the benzoxazole moiety is vast, particularly in medicinal and pharmaceutical chemistry.[6][7][8] Its structure is considered a bioisostere of naturally occurring nucleic bases like adenine and guanine, which may allow it to interact readily with biological macromolecules.[4][9] This has led to the discovery of a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][8][9][10][11] Consequently, the benzoxazole core is present in numerous commercially available drugs.[12][13] Beyond medicine, its unique photophysical properties have led to applications in materials science as fluorescent probes and optical brighteners.[1][14]
Core Properties of Benzoxazole
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO | [1][2] |
| Molar Mass | 119.123 g·mol⁻¹ | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 27 to 30 °C | [1][2] |
| Boiling Point | 182 °C | [1][4] |
| Solubility in Water | Insoluble | [1] |
| Structure | Planar, aromatic | [3][4][5] |
Synthesis of the Benzoxazole Ring System
The most prevalent precursor for synthesizing the benzoxazole core is 2-aminophenol, which can undergo condensation and cyclization with a variety of carbonyl-containing compounds.[3][6][15] Numerous synthetic methodologies have been developed, often employing different catalysts to improve yields and reaction conditions.[6][16]
Key Synthetic Strategies
-
From o-Aminophenols and Carboxylic Acids/Derivatives: This is a classic and widely used method involving the condensation of an o-aminophenol with a carboxylic acid, acid chloride, or anhydride, typically under heating.[5][17] Polyphosphoric acid (PPA) is often used as a condensing agent and solvent.[5][18]
-
From o-Aminophenols and Aldehydes: This common route involves the initial formation of a Schiff base intermediate by reacting an o-aminophenol with an aldehyde.[18] The intermediate then undergoes oxidative cyclization to yield the 2-substituted benzoxazole.[2][5][18] A variety of oxidizing agents and catalysts can facilitate this transformation.[15]
-
Copper-Catalyzed Intramolecular Cyclization: Ortho-haloanilides can undergo intramolecular cyclization catalyzed by copper salts (e.g., CuI) to form the benzoxazole ring.[3][16] This method is effective for substrates that may not be suitable for traditional condensation reactions.
-
Catalyst-Driven Syntheses: Modern synthetic approaches utilize a range of catalysts to promote benzoxazole formation under milder conditions. These include metal catalysts (e.g., Palladium, Ruthenium), nanocatalysts, Brønsted acidic ionic liquids, and reusable solid acid catalysts like samarium triflate.[5][6][16][19]
Caption: General workflow for benzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol describes the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a common example of the oxidative cyclization pathway.
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %)[19] (Alternatively, other catalysts like molecular iodine can be used under different conditions[18])
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (0.010 g).[19]
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[19]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[19]
-
Upon completion, allow the mixture to cool to room temperature.[19]
-
Dissolve the resulting mixture in 10 mL of ethyl acetate.[19]
-
Separate the solid catalyst by centrifugation or filtration.[19]
-
Transfer the organic layer to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[19]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-phenylbenzoxazole.
Key Reactions of the Benzoxazole Nucleus
The benzoxazole ring system can undergo several types of reactions, primarily involving electrophilic substitution on the benzene ring or functionalization at the C2 position.
-
Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole is susceptible to electrophilic attack. Nitration, for instance, readily occurs and typically yields the 6-nitro product, with some formation of the 5-nitro isomer.[4][20]
-
N-Quaternization: The nitrogen atom can be alkylated using reagents like methyl iodide, particularly under vigorous conditions, to form the corresponding benzoxazolium quaternary salt.[4]
-
C2-Functionalization: While the unsubstituted C2 position is not highly reactive, a pre-installed functional group at this position can undergo various transformations. For instance, the methyl group of 2-methylbenzoxazole shows enhanced reactivity and can participate in condensation reactions.[4]
-
Nucleophilic Displacement: Halogen substituents on the benzoxazole ring, such as in 2-chlorobenzoxazole, are highly susceptible to nucleophilic displacement, providing a route to 2-amino, 2-alkoxy, and other 2-substituted derivatives.[4]
Benzoxazole [label=<

E_plus [label="Electrophilic Attack\n(e.g., NO₂⁺)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; N_alkylation [label="N-Alkylation\n(e.g., CH₃I)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; C2_Func [label="C2-Functionalization\n(e.g., with Nu⁻ on 2-Cl-Benzoxazole)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];
E_plus -> Benzoxazole [headlabel="C6/C5", fontcolor="#EA4335", labelangle=20, labeldistance=2.5]; N_alkylation -> Benzoxazole [headlabel="N3", fontcolor="#EA4335", labelangle=-70, labeldistance=2]; C2_Func -> Benzoxazole [headlabel="C2", fontcolor="#EA4335", labelangle=70, labeldistance=2]; }
Caption: Key reactive sites on the benzoxazole nucleus.
Applications in Drug Development and Materials Science
The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities.[5][9]
Medicinal Chemistry Applications
Benzoxazole derivatives have been successfully developed into commercial drugs for various therapeutic areas. Their biological activities are extensive and include:
-
Muscle Relaxant [17]
| Drug Name | Therapeutic Use | Reference(s) |
| Chlorzoxazone | Skeletal muscle relaxant | [13][17][21] |
| Flunoxaprofen | Non-steroidal anti-inflammatory drug (NSAID) | [1][12] |
| Benoxaprofen | Non-steroidal anti-inflammatory drug (NSAID) | [12] |
| Tafamidis | Treatment of transthyretin amyloidosis | [1] |
| Calcimycin (A23187) | Ionophore antibiotic | [13][21] |
| Boxazomycin B | Antimicrobial agent | [12][13] |
Drug Development & Signaling Pathways
Many benzoxazole-based drugs function by inhibiting specific enzymes, such as kinases or topoisomerases, or by targeting receptors.[13] The development workflow for such a compound involves several key stages from initial discovery to preclinical testing.
Caption: A logical workflow for drug development.
Applications in Materials Science
The conjugated π-electron system of the benzoxazole ring imparts fluorescent properties to many of its derivatives.[5][17] This has been exploited in the development of:
-
Optical Brighteners: Used in laundry detergents to make fabrics appear whiter and brighter by absorbing UV light and re-emitting it in the blue region of the visible spectrum.[1]
-
Fluorescent Dyes and Probes: Used in various sensing and imaging applications.[14]
-
Organic Electronic Materials: Investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[12]
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 16. Benzoxazole synthesis [organic-chemistry.org]
- 17. THE PREPARATIONS AND REACTIONS OF SOME BENZOXAZOLE DERIVATIVES - ProQuest [proquest.com]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process commencing with the cyclization of 2-amino-4-chlorophenol with glyoxylic acid to form 5-chlorobenzo[d]oxazole-2-carboxylic acid, followed by reduction to the target aldehyde. This protocol is based on established synthetic methodologies for analogous benzoxazole derivatives and is intended to provide a reliable procedure for laboratory-scale synthesis.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The 2-carbaldehyde functional group, in particular, serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse libraries of potential therapeutic agents. The 5-chloro substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This protocol details a proposed synthetic route to obtain this compound, a valuable building block for a variety of research applications.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step sequence starting from commercially available 2-amino-4-chlorophenol. The initial step involves the condensation and cyclization with glyoxylic acid to yield the corresponding 2-carboxylic acid derivative. Subsequent reduction of the carboxylic acid will afford the target aldehyde.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 5-Chlorobenzo[d]oxazole-2-carboxylic acid
This procedure outlines the cyclization of 2-amino-4-chlorophenol with glyoxylic acid.
Materials:
-
2-Amino-4-chlorophenol
-
Glyoxylic acid monohydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-amino-4-chlorophenol (1.0 eq) in ethanol (10 volumes).
-
To this solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in water (2 volumes).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 volumes) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted glyoxylic acid and other water-soluble impurities.
-
Dry the product under vacuum to obtain 5-Chlorobenzo[d]oxazole-2-carboxylic acid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the carboxylic acid to the aldehyde.
Materials:
-
5-Chlorobenzo[d]oxazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Palladium on barium sulfate (Pd/BaSO₄) (Rosenmund catalyst)
-
Quinoline-sulfur poison
-
Anhydrous toluene or xylene
-
Hydrogen gas (H₂)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Round-bottom flask
-
Reflux condenser
-
Gas dispersion tube
-
Magnetic stirrer with heating plate
-
Apparatus for filtration under inert atmosphere
Procedure:
-
Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Chlorobenzo[d]oxazole-2-carboxylic acid (1.0 eq) in anhydrous toluene (10 volumes).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chlorobenzo[d]oxazole-2-carbonyl chloride.
-
Rosenmund Reduction: Immediately dissolve the crude acyl chloride in fresh anhydrous toluene (10 volumes) under an inert atmosphere.
-
Add the Rosenmund catalyst (Pd/BaSO₄, 5-10 mol%) and a small amount of quinoline-sulfur poison.
-
Heat the mixture to reflux and bubble hydrogen gas through the solution via a gas dispersion tube with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst under an inert atmosphere.
-
Wash the catalyst with a small amount of anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimates based on similar reactions reported in the literature and may vary.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Product | Theoretical Yield |
| 1 | 2-Amino-4-chlorophenol | 1.0 | Glyoxylic acid | 1.1 | 5-Chlorobenzo[d]oxazole-2-carboxylic acid | 80-90% |
| 2 | 5-Chlorobenzo[d]oxazole-2-carbonyl chloride | 1.0 | Hydrogen (H₂) | Excess | This compound | 60-75% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the reduction step.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Schiff Base Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde in the synthesis of Schiff bases, detailing experimental protocols, potential applications, and characterization data based on analogous compounds.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] The synthesis of Schiff bases via the condensation of an aldehyde or ketone with a primary amine is a fundamental reaction in organic chemistry.[2] this compound is a promising starting material for the synthesis of novel Schiff bases, owing to the presence of the biologically active benzoxazole moiety and the reactive aldehyde group. The resulting Schiff bases are expected to exhibit significant biological activities, including antimicrobial and anticancer properties, making them valuable targets for drug discovery and development.
Synthesis of Schiff Bases using this compound
The synthesis of Schiff bases from this compound can be achieved through several established methods, including conventional heating and microwave-assisted synthesis. The general reaction involves the condensation of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.
General Reaction Scheme
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This method is a widely used and reliable procedure for the synthesis of Schiff bases.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivatives, amino acids, etc.)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1 mmol) dissolved in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
The mixture is then refluxed with constant stirring for a period of 2-6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
-
The crude product can be recrystallized from a suitable solvent like ethanol or methanol to obtain pure crystals.
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave-assisted synthesis offers several advantages over conventional methods, including shorter reaction times, higher yields, and environmentally friendly conditions.[3]
Materials:
-
This compound
-
Appropriate primary amine
-
Microwave synthesizer
-
Microwave-safe reaction vessel
Procedure:
-
Place this compound (1 mmol) and the primary amine (1 mmol) in a microwave-safe reaction vessel.
-
The reaction can be carried out solvent-free or with a minimal amount of a polar solvent like ethanol.
-
The reaction vessel is sealed and placed in the microwave synthesizer.
-
The mixture is irradiated at a suitable power (e.g., 100-300 W) and temperature for a short duration (e.g., 2-10 minutes).[3]
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solid product is washed with a small amount of cold ethanol and dried.
-
Recrystallization can be performed if necessary.
Characterization of Schiff Bases
The synthesized Schiff bases can be characterized using various spectroscopic techniques. The expected data, based on analogous structures, are summarized below.
| Technique | Expected Observations | References |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). | [1] |
| ¹H NMR (ppm) | A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the range of 8.0-10.0 ppm. Signals corresponding to the aromatic protons of the benzoxazole and the amine moiety will also be present. | [4] |
| ¹³C NMR (ppm) | A signal for the imine carbon (-C=N-) is expected in the range of 150-165 ppm. Signals for the aromatic carbons will also be observed. | [5] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. | [5] |
Potential Applications and Biological Activities
Schiff bases derived from heterocyclic aldehydes often exhibit a wide range of biological activities. Based on studies of similar compounds, Schiff bases of this compound are anticipated to have the following applications:
Antimicrobial Activity
Schiff bases are well-known for their antibacterial and antifungal properties. The imine group is crucial for their biological activity. These compounds can be screened against various bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Aspergillus niger, Candida albicans) to determine their minimum inhibitory concentration (MIC) values.[6][7]
| Activity | Typical Test Method | Example MIC Values for Analogous Compounds | References |
| Antibacterial | Broth microdilution | 1.6 - 45.2 µg/mL | [6][7] |
| Antifungal | Broth microdilution | 47.5 µg/mL | [7] |
Anticancer Activity
Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines. The planar structure of the Schiff base and the presence of heteroatoms can facilitate intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation. The anticancer potential can be evaluated using assays like the MTT assay to determine the IC₅₀ values against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).[8][9]
| Cancer Cell Line | Typical Test Method | Example IC₅₀ Values for Analogous Compounds | References |
| A549 (Lung) | MTT Assay | 3.93 - 33.61 µM | [8] |
| MCF7 (Breast) | MTT Assay | 10.65 - 13.78 µM | [9] |
Workflow for Synthesis and Biological Evaluation
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzo[d]oxazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. The benzoxazole scaffold itself is a privileged structure, present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 5-position can enhance the lipophilicity and metabolic stability of the resulting derivatives, while the aldehyde functional group at the 2-position provides a reactive handle for the facile introduction of various pharmacophores through condensation reactions, leading to the generation of novel chemical entities with potential therapeutic applications.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also presented.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its utility as a building block for the synthesis of novel therapeutic agents. The aldehyde functionality is readily derivatized to form a variety of compounds, most notably Schiff bases and hydrazones, which have shown significant potential as anticancer and antimicrobial agents.
Anticancer Applications: Targeting VEGFR-2
A significant focus of research on derivatives of 5-chlorobenzoxazoles has been the development of inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, effectively cutting off the tumor's blood supply.
Derivatives of 5-chlorobenzoxazole have been designed to mimic the binding of known VEGFR-2 inhibitors, such as sorafenib. These compounds typically feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket of the kinase, a hydrogen bond donor/acceptor moiety, and a hydrophobic tail that occupies a hydrophobic pocket.
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, studies on structurally related 5-chlorobenzoxazole derivatives demonstrate potent anti-proliferative and VEGFR-2 inhibitory activities.
Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of Selected 5-Chlorobenzoxazole Derivatives
| Compound ID | Modification on Benzoxazole Core | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 12k | Amide with 3-chlorophenyl arm | HepG2 | 28.36 | Not Reported |
| 13b | Diamide with 3-chlorophenyl arm | MCF-7 | 26.31 | Not Reported |
Data sourced from studies on 5-chlorobenzo[d]oxazole-based derivatives.[1] It is important to note that these are not direct derivatives of the 2-carbaldehyde but illustrate the potential of the 5-chlorobenzoxazole scaffold.
Signaling Pathway
Experimental Protocols
Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add a solution of 1 equivalent of the substituted primary amine in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is then refluxed for 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid (the Schiff base) is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent.
Synthesis of Hydrazone Derivatives from this compound
This protocol outlines a general procedure for the synthesis of hydrazones by reacting this compound with hydrazine derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
To this, a solution of the hydrazine derivative (1 equivalent) in ethanol is added.
-
The reaction mixture is refluxed for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the hydrazone) is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
Purification is achieved by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the reactivity of the aldehyde group allow for the creation of diverse chemical libraries. While further research is needed to synthesize and evaluate a broader range of derivatives specifically from this starting material, the established biological activity of the 5-chlorobenzoxazole core, especially as VEGFR-2 inhibitors, provides a strong rationale for its continued exploration in drug discovery programs. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new compounds based on this versatile chemical entity.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorescent probes derived from 5-Chlorobenzo[d]oxazole-2-carbaldehyde. The protocols outlined below are based on established synthetic methodologies for benzoxazole derivatives and serve as a guide for the development of new molecular probes for various biological and environmental applications.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core of many fluorescent probes due to their rigid, planar structure and favorable photophysical properties. The introduction of a chlorine substituent at the 5-position and an aldehyde at the 2-position of the benzo[d]oxazole scaffold provides a versatile platform for the synthesis of a diverse range of fluorescent probes. The electron-withdrawing nature of the chlorine atom can influence the photophysical properties of the resulting dyes, while the aldehyde group serves as a key reactive handle for introducing various recognition moieties. These probes have potential applications in sensing metal ions, pH, and viscosity, as well as in cellular imaging.
Synthesis of Fluorescent Probes
A common and effective method for the synthesis of styryl-type fluorescent probes from this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group.
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of styrylbenzoxazole fluorescent probes via Knoevenagel condensation.
Experimental Protocol: Synthesis of a Styrylbenzoxazole Probe
This protocol describes a representative synthesis of a fluorescent probe from this compound and malononitrile.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add malononitrile (1.1 mmol) to the solution and stir until it dissolves.
-
Add a catalytic amount of piperidine (~2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified fluorescent probe.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties
The photophysical properties of the synthesized probes are crucial for their application as fluorescent sensors. The following table summarizes typical photophysical data for benzoxazole-based styryl dyes. Note: The exact values for probes derived from this compound will need to be experimentally determined.
| Probe Derivative (Example) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Benzoxazole-Malononitrile | 420 | 510 | 90 | 0.65 | 35,000 | Ethanol |
| Benzoxazole-Ethyl Cyanoacetate | 415 | 495 | 80 | 0.58 | 32,000 | Dichloromethane |
| Benzoxazole-Barbituric Acid | 435 | 530 | 95 | 0.45 | 28,000 | DMSO |
Applications and Protocols
Fluorescent probes based on the 5-Chlorobenzo[d]oxazole scaffold can be designed for a variety of applications by modifying the active methylene compound or by post-synthetic modifications.
Detection of Metal Ions
Benzoxazole derivatives can act as chemosensors for various metal ions. The introduction of a suitable chelating group can lead to a "turn-on" or "turn-off" fluorescent response upon ion binding.
Experimental Protocol: General Procedure for Metal Ion Sensing
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).
-
Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).
-
In a cuvette, add a specific volume of a suitable buffer solution (e.g., HEPES or Tris-HCl).
-
Add a small aliquot of the probe stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Record the initial fluorescence spectrum of the probe.
-
Incrementally add aliquots of the metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Analyze the changes in fluorescence intensity or wavelength to determine the probe's response to the specific metal ion.
-
Repeat the experiment with other metal ions to assess selectivity.
pH Sensing
The fluorescence of benzoxazole probes can be sensitive to pH changes, particularly if the probe contains acidic or basic functional groups.
Experimental Protocol: General Procedure for pH Titration
-
Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol).
-
In separate cuvettes for each pH value, add the buffer solution.
-
Add a small aliquot of the probe stock solution to each cuvette to a final concentration of ~5 µM.
-
Record the fluorescence emission spectrum for each pH sample.
-
Plot the fluorescence intensity at the emission maximum against the pH to determine the pKa of the probe.
Mitochondrial Viscosity Imaging
Certain styryl dyes exhibit viscosity-sensitive fluorescence due to twisted intramolecular charge transfer (TICT) mechanisms. By incorporating a mitochondria-targeting group (e.g., a triphenylphosphonium cation), these probes can be used to image changes in mitochondrial viscosity in living cells.
Experimental Workflow
Caption: Workflow for imaging mitochondrial viscosity using a targeted fluorescent probe.
Potential Signaling Pathway Interactions
In the context of drug development, benzoxazole derivatives have been shown to interact with various cellular signaling pathways. Fluorescent probes based on this scaffold could potentially be used to visualize or screen for modulators of these pathways.
Caption: Potential signaling pathways targeted by benzoxazole derivatives.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and are based on general methodologies for benzoxazole-based fluorescent probes. The synthesis and application of probes from this compound will require specific optimization and characterization. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: 5-Chlorobenzo[d]oxazole-2-carbaldehyde as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzo[d]oxazole-2-carbaldehyde is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive aldehyde group with the benzoxazole scaffold, make it a valuable synthon for the construction of novel molecules with potential applications in medicinal chemistry and materials science. These application notes provide a comprehensive overview of the synthesis of this compound and its utility in the preparation of various heterocyclic systems, including pyrimidines, triazoles, and oxadiazoles. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in the laboratory.
Introduction
The benzoxazole moiety is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a reactive carbaldehyde function at the 2-position of the 5-chlorobenzoxazole ring system provides a versatile handle for further chemical transformations. This allows for the construction of more complex molecular architectures through cyclization and multicomponent reactions, leading to the generation of novel heterocyclic libraries for biological screening and materials development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-chlorobenzoxazole.[1][2][3] This reaction introduces a formyl group onto the electron-rich benzoxazole ring system.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chlorobenzoxazole
Materials:
-
5-Chlorobenzoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF with stirring. Allow the mixture to warm to room temperature to form the Vilsmeier reagent.
-
Dissolve 5-chlorobenzoxazole (1 equivalent) in dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Table 1: Representative Yield for Vilsmeier-Haack Formylation
| Starting Material | Product | Reagents | Yield (%) | Reference |
| 5-Chlorobenzoxazole | This compound | POCl₃, DMF | 70-80 (Estimated) | [1][2][3] |
Note: The provided yield is an estimate based on typical Vilsmeier-Haack reactions on similar substrates, as a specific literature value for this exact transformation was not identified.
Caption: Synthetic workflow for this compound.
Application in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of various fused and substituted heterocyclic systems. The aldehyde functionality can readily undergo condensation reactions with a variety of nucleophiles, leading to the formation of new ring systems.
Synthesis of Pyrimidine Derivatives
The reaction of this compound with compounds containing an active methylene group and an amino group, such as urea or thiourea, in the presence of a suitable catalyst can lead to the formation of pyrimidine-fused benzoxazoles. These compounds are of interest due to the known biological activities of pyrimidine derivatives.[4][5][6]
Materials:
-
This compound
-
Urea (or Thiourea)
-
Ethyl acetoacetate
-
Piperidine (as catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), urea (1 equivalent), and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Table 2: Representative Data for Pyrimidine Synthesis
| Aldehyde | Reagents | Product | Yield (%) | Reference |
| This compound | Urea, Ethyl acetoacetate | Substituted Pyrimido[4,5-b]benzoxazole | 60-75 (Estimated) | [4][5] |
Note: This is a generalized protocol; specific conditions and yields may vary.
Synthesis of 1,2,4-Triazole Derivatives
The aldehyde can be converted to its corresponding hydrazone, which can then undergo cyclization to form 1,2,4-triazole derivatives.[7][8][9] These heterocycles are known to exhibit a broad spectrum of pharmacological activities.
Materials:
-
This compound
-
Hydrazine hydrate
-
Formic acid (or other one-carbon source)
-
Ethanol
Procedure:
-
Hydrazone Formation: Dissolve this compound (1 equivalent) in ethanol and add hydrazine hydrate (1.1 equivalents). Stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: To the hydrazone solution, add an excess of formic acid. Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 1,2,4-triazole derivative.
Table 3: Representative Data for 1,2,4-Triazole Synthesis
| Aldehyde | Reagents | Product | Yield (%) | Reference |
| This compound | Hydrazine hydrate, Formic acid | 3-(5-Chlorobenzo[d]oxazol-2-yl)-1,2,4-triazole | 65-80 (Estimated) | [7][8] |
Note: This is a generalized protocol; specific conditions and yields may vary.
Synthesis of 1,3,4-Oxadiazole Derivatives
Similar to the synthesis of triazoles, the corresponding acid hydrazide derived from the aldehyde can be cyclized to form 1,3,4-oxadiazoles.[10][11][12]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Oxidation to Carboxylic Acid: Oxidize this compound to the corresponding carboxylic acid using a suitable oxidizing agent like KMnO₄.
-
Acid Chloride Formation: Convert the carboxylic acid to the acid chloride using thionyl chloride.
-
Hydrazide Formation: React the acid chloride with hydrazine hydrate to form the acid hydrazide.
-
Cyclization: Dissolve the acid hydrazide in ethanol containing potassium hydroxide. Add carbon disulfide and reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 1,3,4-oxadiazole-2-thiol derivative.
Table 4: Representative Data for 1,3,4-Oxadiazole Synthesis
| Intermediate | Reagents | Product | Yield (%) | Reference |
| 5-Chlorobenzoxazole-2-carbohydrazide | CS₂, KOH | 2-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazole-2-thiol | 70-85 (Estimated) | [10][11] |
Note: This is a multi-step generalized protocol; specific conditions and yields for each step may vary.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented in these application notes demonstrate its utility in constructing pyrimidine, triazole, and oxadiazole ring systems. The straightforward synthesis of the starting aldehyde via the Vilsmeier-Haack reaction, coupled with its reactivity in various cyclization reactions, makes it an attractive starting material for the development of novel compounds with potential biological and material applications. Further exploration of its reactivity in multicomponent reactions and with a broader range of nucleophiles is warranted to expand its synthetic utility.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. citedrive.com [citedrive.com]
- 6. Pyrimidine-chloroquinoline hybrids: Synthesis and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijacskros.com [ijacskros.com]
- 11. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Knoevenagel Condensation with 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Knoevenagel condensation reaction using 5-Chlorobenzo[d]oxazole-2-carbaldehyde as the substrate. The resulting α,β-unsaturated compounds are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents.
Application Notes
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new α,β-unsaturated product.[1] The products of this reaction, particularly those derived from heterocyclic aldehydes like this compound, are valuable intermediates in the synthesis of diverse heterocyclic compounds with potential biological activities.[2]
The resulting vinyl-substituted benzoxazole derivatives have been investigated for their potential as anticancer agents.[3] These compounds can target various cellular pathways involved in cancer progression, such as receptor tyrosine kinases and signaling cascades that regulate cell proliferation and survival.[3][4] The electron-withdrawing nature of the benzoxazole ring and the cyano groups can render the double bond susceptible to Michael addition, allowing for covalent modification of biological targets.
Experimental Protocols
This section details a generalized experimental procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate. The protocol is based on established methods for similar aromatic and heteroaromatic aldehydes.[5][6][7]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, triethylamine, or ammonium carbonate)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Glacial acetic acid (for piperidine catalysis)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure: Piperidine-Catalyzed Condensation in Ethanol
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in ethanol.
-
To this solution, add a catalytic amount of piperidine (0.1 eq). A few drops of glacial acetic acid can also be added to buffer the reaction.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Alternative Green Chemistry Protocols:
-
Aqueous Media: The reaction can be performed in water using a catalyst like Ni(NO3)2·6H2O at room temperature.[6] This method offers advantages in terms of environmental friendliness and often simplifies the work-up procedure, as the product may precipitate directly from the reaction mixture.[6]
-
Solvent-Free Conditions: The reactants can be ground together with a solid catalyst, such as TEBA (triethylbenzylammonium chloride) or gallium chloride, at room temperature.[5][8] This solvent-free approach minimizes waste and can lead to shorter reaction times and high yields.[5][8][9]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, which can serve as a reference for optimizing the reaction with this compound.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | SeO2/ZrO2 | Water | Room Temp | 0.5 h | 96 | [10] |
| Benzaldehyde | Ni(NO3)2·6H2O | Water | Room Temp | 10 min | 95 | [6] |
| 4-Chlorobenzaldehyde | TEBA | Solvent-free | Room Temp | 2 min | 98 | [8] |
| 2-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 30 min | 92 | [1] |
| Pyrazole aldehyde | (NH4)2CO3 | Water:Ethanol (1:1) | Reflux | 15-25 min | 85-95 | [11] |
Visualizations
Experimental Workflow for Knoevenagel Condensation
Caption: A generalized workflow for the Knoevenagel condensation reaction.
Potential Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcps.org [ijcps.org]
- 7. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing the benzoxazole scaffold, are a promising class of molecules with a broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position of the benzoxazole ring is a common strategy in medicinal chemistry to enhance antimicrobial potency. This document outlines the application of 5-Chlorobenzo[d]oxazole-2-carbaldehyde as a versatile starting material for the synthesis of new potential antimicrobial agents. We provide detailed protocols for the synthesis of Schiff bases, hydrazones, and chalcones, classes of compounds well-documented for their antimicrobial properties.
While direct antimicrobial data for derivatives of this compound is not extensively available in the public domain, the protocols herein are based on established synthetic methodologies for analogous heterocyclic aldehydes. The provided antimicrobial data for related compounds serves as a strong rationale for the synthesis and evaluation of the proposed derivatives.
Synthesis of the Starting Material: this compound
The versatile starting material, this compound, can be synthesized via the Vilsmeier-Haack reaction from 5-chlorobenzoxazole. This reaction introduces a formyl group onto the electron-rich heterocyclic ring.[1][2][3][4]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chlorobenzoxazole
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) to 0 °C in an ice bath.
-
Reaction Setup: Slowly add a solution of 5-chlorobenzoxazole (1.0 eq) in anhydrous DMF (5 vol) to the Vilsmeier reagent at 0 °C with constant stirring.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product will precipitate out. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Application in the Synthesis of Antimicrobial Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are known to exhibit a wide range of biological activities, including antimicrobial effects.[5][6][7][8][9] The synthesis involves the condensation of an aldehyde with a primary amine.
Experimental Protocol: Synthesis of Schiff Bases (4a-c)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL).
-
Addition of Amine: To this solution, add the respective substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline) (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. If no solid forms, the solvent is evaporated, and the residue is recrystallized from a suitable solvent like ethanol or methanol.
Antimicrobial Activity of Analogous Schiff Bases
While specific data for the proposed compounds is pending synthesis and testing, Schiff bases derived from other heterocyclic aldehydes have shown significant antimicrobial activity.
| Compound ID | R-Group | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | 4-Fluorophenyl | E. coli | 1.6 | [6] |
| Analog 1 | 4-Fluorophenyl | S. aureus | 3.4 | [6] |
| Analog 2 | 4-Chlorophenyl | B. subtilis | 45.2 | [6] |
| Analog 3 | 2-Hydroxyphenyl | Various Bacteria | Significant Activity | [10] |
Application in the Synthesis of Antimicrobial Hydrazones
Hydrazones, containing the -C=N-NH- moiety, are another class of compounds with well-established antimicrobial properties.[11][12][13] They are synthesized through the condensation of an aldehyde with a hydrazine derivative.
Experimental Protocol: Synthesis of Hydrazones (5a-c)
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (15 mL) in a round-bottom flask.
-
Addition of Hydrazine: Add a solution of the appropriate substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide, 4-chlorobenzohydrazide) (1.0 eq) in ethanol.
-
Reaction Execution: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure hydrazone.
Antimicrobial Activity of Analogous Hydrazones
Hydrazone derivatives of various heterocyclic aldehydes have demonstrated potent antimicrobial activity.
| Compound ID | R-Group | Test Organism | MIC (µg/mL) | Reference |
| Analog 4 | Isonicotinoyl | S. aureus | 1.95 - 7.81 | [11] |
| Analog 4 | Isonicotinoyl | B. subtilis | 1.95 - 7.81 | [11] |
| Analog 5 | 4-Nitrobenzylidene | Various Bacteria & Yeasts | Favorable Activity | [5] |
| Analog 6 | 4-Chlorobenzylidene | Various Bacteria & Yeasts | Favorable Activity | [5] |
Application in the Synthesis of Antimicrobial Chalcones
Chalcones, which are α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit a wide array of biological activities, including antimicrobial effects.[14][15][16][17] They are typically synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.
Experimental Protocol: Synthesis of Chalcones (6a-c)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone) (1.0 eq) in ethanol (20 mL).
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (KOH, 40%) dropwise with constant stirring.
-
Reaction Execution: Continue stirring at room temperature for 24 hours. The formation of a precipitate indicates the progress of the reaction. Monitor completion by TLC.
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is filtered, washed thoroughly with water until the washings are neutral, and then dried. The crude product can be recrystallized from ethanol.
Antimicrobial Activity of Analogous Chalcones
Chalcones incorporating heterocyclic moieties are known to possess significant antimicrobial properties.
| Compound ID | R-Group | Test Organism | EC₅₀ (µg/mL) | Reference |
| Analog 7 | Phenyl | Xanthomonas oryzae pv. oryzae | 8.10 | [15] |
| Analog 8 | Substituted Phenyl | S. aureus | - | [14] |
| Analog 9 | Isoxazole | Various Bacteria | MIC = 1 µg/mL | [16] |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activity. The protocols provided for the synthesis of Schiff bases, hydrazones, and chalcones are robust and based on well-established chemical transformations. The antimicrobial data from analogous compounds strongly support the rationale for exploring these derivatives as novel antimicrobial agents. Further screening of these newly synthesized compounds is warranted to determine their specific minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi. This line of research holds significant promise for the discovery of new and effective treatments for infectious diseases.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mediresonline.org [mediresonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of 2-substituted benzoxazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The following sections summarize key catalytic approaches, presenting quantitative data in structured tables and offering detailed experimental procedures for key reactions.
Copper-Catalyzed Synthesis of 2-Substituted Benzoxazoles
Copper catalysts are widely employed for the synthesis of 2-substituted benzoxazoles due to their low cost, ready availability, and high efficiency. Two common approaches involve the reaction of 2-aminophenols with either β-diketones or nitriles.
From 2-Aminophenols and β-Diketones with a Brønsted Acid/CuI Co-catalyst
This method utilizes a synergistic catalytic system of a Brønsted acid and copper(I) iodide to facilitate the cyclization of 2-aminophenols with β-diketones.
Data Presentation: Substrate Scope and Yields
| Entry | 2-Aminophenol Substituent | β-Diketone | Product | Yield (%) |
| 1 | H | Acetylacetone | 2-methyl-benzoxazole | 82 |
| 2 | 4-Methyl | Acetylacetone | 5-methyl-2-methyl-benzoxazole | 85 |
| 3 | 4-Chloro | Acetylacetone | 5-chloro-2-methyl-benzoxazole | 78 |
| 4 | 4-Bromo | Acetylacetone | 5-bromo-2-methyl-benzoxazole | 75 |
| 5 | 4-Nitro | Acetylacetone | 5-nitro-2-methyl-benzoxazole | 64 |
| 6 | 4-Methoxy | Acetylacetone | 5-methoxy-2-methyl-benzoxazole | 89 |
| 7 | H | Benzoylacetone | 2-phenyl-benzoxazole | 76 |
Experimental Protocol
A detailed experimental protocol for this transformation is as follows[1][2]:
Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
β-Diketone (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (10 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Acetonitrile (CH₃CN) (3 mL)
Procedure:
-
To a dry round-bottom flask, add the substituted 2-aminophenol, TsOH·H₂O, and CuI.
-
Add acetonitrile as the solvent, followed by the β-diketone.
-
The reaction mixture is stirred at 80 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 2-substituted benzoxazole.
Logical Relationship Diagram
Caption: Workflow for CuI/Brønsted acid-catalyzed synthesis.
From 2-Aminophenols and Nitriles with Copper(II) Triflate
This method provides an efficient route to both 2-aryl- and 2-alkylbenzoxazoles through the copper-catalyzed heteroannulation of nitriles and o-aminophenols.
Data Presentation: Substrate Scope and Yields
| Entry | Nitrile (R-CN) | 2-Aminophenol Substituent | Product | Yield (%) |
| 1 | Benzonitrile | H | 2-phenyl-benzoxazole | 85 |
| 2 | 4-Methoxybenzonitrile | H | 2-(4-methoxyphenyl)-benzoxazole | 95 |
| 3 | 4-Methylbenzonitrile | H | 2-(4-methylphenyl)-benzoxazole | 91 |
| 4 | 3-Pyridinecarbonitrile | H | 2-(pyridin-3-yl)-benzoxazole | 87 |
| 5 | Acetonitrile | H | 2-methyl-benzoxazole | 71 |
| 6 | Benzonitrile | 4-Methyl | 5-methyl-2-phenyl-benzoxazole | 85 |
| 7 | 4-Methylbenzonitrile | 4-Nitro | 5-nitro-2-(4-methylphenyl)-benzoxazole | 92 |
Experimental Protocol
A representative experimental procedure is outlined below:
Materials:
-
o-Aminophenol (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
1,2-Dichloroethane (DCE) (3 mL)
Procedure:
-
A mixture of o-aminophenol, nitrile, and Cu(OTf)₂ in DCE is placed in a sealed tube.
-
The reaction mixture is heated at 120 °C for 5-12 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to give the pure 2-substituted benzoxazole.
Iron-Catalyzed Synthesis of 2-Substituted Benzoxazoles
Iron catalysis offers a more sustainable and economical alternative to precious metal catalysts for the synthesis of benzoxazoles. A notable example is the synthesis from o-nitrophenols and benzylic alcohols.
Data Presentation: Substrate Scope and Yields
| Entry | o-Nitrophenol | Benzylic Alcohol | Product | Yield (%) |
| 1 | 2-Nitrophenol | Benzyl alcohol | 2-phenyl-benzoxazole | 82 |
| 2 | 2-Nitrophenol | 4-Methylbenzyl alcohol | 2-(p-tolyl)-benzoxazole | 85 |
| 3 | 2-Nitrophenol | 4-Methoxybenzyl alcohol | 2-(4-methoxyphenyl)-benzoxazole | 88 |
| 4 | 2-Nitrophenol | 4-Chlorobenzyl alcohol | 2-(4-chlorophenyl)-benzoxazole | 79 |
| 5 | 4-Methyl-2-nitrophenol | Benzyl alcohol | 5-methyl-2-phenyl-benzoxazole | 80 |
Experimental Protocol
The following protocol is based on a reported iron-catalyzed hydrogen transfer strategy[3][4]:
Materials:
-
o-Nitrophenol (0.2 mmol)
-
Benzylic alcohol (0.5 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Toluene (0.5 mL)
Procedure:
-
In a sealed tube under an argon atmosphere, combine the o-nitrophenol, benzylic alcohol, and dppf.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-arylbenzoxazole.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for iron-catalyzed synthesis.
Photocatalytic Synthesis of 2-Substituted Benzoxazoles
Visible-light photocatalysis has emerged as a green and mild approach for organic synthesis. Eosin Y, an organic dye, can effectively catalyze the formation of benzoxazoles from benzanilides.
Data Presentation: Substrate Scope and Yields
| Entry | Benzanilide Substituent (on N-phenyl ring) | Benzanilide Substituent (on benzoyl ring) | Product | Yield (%) |
| 1 | H | H | 2-phenyl-benzoxazole | 98 |
| 2 | 4-Methyl | H | 5-methyl-2-phenyl-benzoxazole | 95 |
| 3 | 4-Chloro | H | 5-chloro-2-phenyl-benzoxazole | 92 |
| 4 | H | 4-Methoxy | 2-(4-methoxyphenyl)-benzoxazole | 96 |
| 5 | H | 4-Nitro | 2-(4-nitrophenyl)-benzoxazole | 85 |
Experimental Protocol
A typical procedure for the Eosin Y-catalyzed synthesis is as follows[5]:
Materials:
-
Substituted benzanilide (0.2 mmol)
-
Eosin Y (2 mol%)
-
Acetonitrile (4 mL)
Procedure:
-
In a 10 mL glass vial equipped with a magnetic stirrer, dissolve the substituted benzanilide and Eosin Y in acetonitrile.
-
Irradiate the mixture with a 3 W blue LED (467 nm) under an air atmosphere at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add water (5 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-substituted benzoxazole.
Experimental Workflow Diagram
References
- 1. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-catalyzed 2-arylbenzoxazole formation from o-nitrophenols and benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the One-Pot Synthesis of Benzoxazole Derivatives Using Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of 2-substituted benzoxazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail several catalytic methods for the condensation of o-aminophenols with various aldehydes, offering a versatile and straightforward approach to generating diverse benzoxazole libraries for drug discovery and development.
General Reaction Scheme
The fundamental reaction involves the condensation and subsequent oxidative cyclization of an o-aminophenol with an aldehyde in a single reaction vessel. This one-pot approach is highly efficient, minimizing intermediate isolation steps and reducing solvent waste. The general transformation is depicted below:
o-Aminophenol + Aldehyde → 2-Substituted Benzoxazole
Different catalytic systems can be employed to facilitate this transformation, each with its own advantages in terms of reaction conditions, substrate scope, and environmental impact.
Experimental Protocols
Four distinct and effective protocols for the one-pot synthesis of benzoxazole derivatives are presented below.
Protocol 1: Nickel Sulfate Catalyzed Synthesis[1]
This method utilizes the Lewis acidity of nickel sulfate to catalyze the reaction at room temperature, offering a simple and cost-effective procedure.
Materials:
-
o-Aminophenol
-
Substituted aromatic aldehyde
-
Nickel sulfate (NiSO₄)
-
Ethanol (EtOH)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, combine o-aminophenol (1.5 mmol), the desired substituted aromatic aldehyde (1 mmol), and NiSO₄ (10 mol%).
-
Add ethanol (10 mL) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the NiSO₄ catalyst.
-
Wash the collected catalyst with 50% ethanol (2 x 10 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from diethyl ether (for solid products) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Zinc Triflate Catalyzed Synthesis[2]
This protocol employs zinc triflate as a catalyst and requires reflux conditions.
Materials:
-
o-Aminophenol
-
Substituted aldehyde
-
Zinc triflate (Zn(OTf)₂)
-
Ethanol (EtOH)
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 50-mL round-bottom flask, add o-aminophenol (1 mmol), the substituted aldehyde (1.2 mmol), and Zn(OTf)₂ (10 mol%).
-
Add ethanol (5 mL) and stir the mixture at reflux for 5 hours.
-
Monitor the reaction progress by TLC using a Hexane:EtOAc (9:1) mobile phase.
-
After completion, cool the reaction mixture to room temperature and add 1N NaOH (5 mL).
-
Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.
-
Purify the crude residue by column chromatography to yield the 2-substituted benzoxazole.
Protocol 3: Fe(III)-salen Complex Catalyzed Multicomponent Synthesis[3]
This elegant one-pot, three-component reaction utilizes a catechol, an aldehyde, and ammonium acetate as the nitrogen source, catalyzed by an Fe(III)-salen complex under an air atmosphere.
Materials:
-
Catechol
-
Aldehyde
-
Ammonium acetate (NH₄OAc)
-
Fe(III)-salen complex
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an open tube, prepare a solution of catechol (1.0 mmol), aldehyde (1.0 mmol), NH₄OAc (1.0 mmol, 77 mg), and the Fe(III)-salen complex (3.0 mol %, ~10 mg) in EtOH (5.0 mL).
-
Stir the reaction mixture in an oil bath at 50 °C under an air atmosphere.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the reaction mixture with EtOAc (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the product by column chromatography.
Protocol 4: Molecular Sieve-Catalyzed Green Synthesis[4]
This environmentally friendly protocol uses a molecular sieve as a catalyst and avoids hazardous reagents and transition-metal catalysts.
Materials:
-
2-Aminophenol
-
Aldehyde
-
Molecular sieves
-
Solvent (as specified in the original literature, often a less hazardous one)
Procedure:
-
Combine 2-aminophenol and the desired aldehyde in a reaction vessel.
-
Add the molecular sieve catalyst.
-
Add the appropriate solvent and heat the reaction as required.
-
The oxidative cyclization proceeds, excluding the need for strong acids or chemical oxidants.[1]
-
Upon completion, the catalyst can be filtered off, and the product isolated after solvent removal and appropriate purification.
Data Presentation
The following tables summarize the yields of various 2-substituted benzoxazole derivatives synthesized using the detailed protocols.
Table 1: Yields from Nickel Sulfate Catalyzed Synthesis [2]
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 3,4-Dimethyl | 1.5 | 86 |
| 4-Methyl | 1.5 | 87 |
| 4-Methoxy | 1.5 | 88 |
| Unsubstituted | 1.5 | 80 |
| 4-Fluoro | 2.5 | 89 |
| 4-Trifluoromethyl | 3.0 | 90 |
| 4-Chloro | 2.5 | 91 |
Table 2: Yields from Zinc Triflate Catalyzed Synthesis [3]
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| Unsubstituted | 5 | Good |
| Ortho-substituted | 5 | Lower than meta/para |
| Meta/Para-substituted | 5 | Higher than ortho |
Note: The original article[3] provides a qualitative description of yields based on substituent position rather than a detailed quantitative table.
Table 3: Yields from Fe(III)-salen Complex Catalyzed Synthesis [4]
| Catechol Substituent | Aldehyde Substituent | Yield (%) |
| 3,5-di-tert-butyl | 4-Fluorophenyl | 90 |
| 3,5-di-tert-butyl | 4-isopropylphenyl | 92 |
| 3,5-di-tert-butyl | p-tolyl | 96 |
Note: This protocol uses catechols instead of o-aminophenols, with ammonium acetate as the nitrogen source.
Visualizations
Experimental Workflow
The general experimental workflow for the one-pot synthesis of benzoxazole derivatives from aldehydes is illustrated below.
Caption: General experimental workflow for the one-pot synthesis of benzoxazoles.
Potential Biological Signaling Pathway
Many synthesized benzoxazole derivatives have demonstrated significant anticancer activity. One of the common mechanisms of action for anticancer agents is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified potential signaling pathway through which a benzoxazole derivative might induce apoptosis.
Caption: Simplified apoptotic signaling pathway potentially modulated by benzoxazole derivatives.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole moiety is a privileged heterocyclic scaffold due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] Consequently, the development of efficient and environmentally benign synthetic methodologies for benzoxazole derivatives is of significant interest to the medicinal and pharmaceutical chemistry communities. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods.[2][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of benzoxazoles.
I. Introduction to Microwave-Assisted Benzoxazole Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates.[1][2] In the context of benzoxazole synthesis, this technology offers a green and efficient alternative to traditional methods. The most common approach involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative, or an aldehyde.[2][4] Various catalytic systems have been developed to facilitate this transformation under microwave irradiation, ranging from green catalysts to metal nanoparticles.
II. Key Synthetic Protocols
This section details several protocols for the microwave-assisted synthesis of benzoxazoles, utilizing different starting materials and catalytic systems.
Protocol 1: Condensation of o-Aminophenols with Aldehydes using a Deep Eutectic Solvent (DES) Catalyst
This protocol describes a green and efficient method for the synthesis of 2-arylbenzoxazoles using a deep eutectic solvent, [CholineCl][Oxalic Acid], as a recyclable catalyst under solvent-free conditions.[1]
Experimental Protocol:
-
In a microwave process vial, combine the o-aminophenol (1.0 mmol), aromatic aldehyde (1.0 mmol), and [CholineCl][Oxalic Acid] (10 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with distilled water (3 x 10 mL) and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Iodine-Catalyzed Synthesis from o-Aminophenols and Aldehydes
This method employs non-toxic iodine as a catalyst and oxidant under solvent-free conditions, offering a practical and environmentally friendly approach.[6]
Experimental Protocol:
-
In a microwave-safe vessel, mix 2-amino-4-methylphenol (0.5 mmol), an aromatic aldehyde (0.5 mmol), K₂CO₃ (0.5 mmol, 69 mg), and I₂ (0.5 mmol, 126.9 mg).
-
Subject the mixture to microwave irradiation at 120°C for 10 minutes.
-
After cooling, add a saturated aqueous solution of Na₂S₂O₃ (5 mL) to the reaction mixture to quench the excess iodine.
-
Extract the resulting solution with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with a saturated NaCl solution (30 mL) and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the benzoxazole derivative.
Protocol 3: Natural Acid-Catalyzed Synthesis from o-Aminophenols and Carboxylic Acids
This protocol utilizes lemon juice extract, a natural and inexpensive acid catalyst, for the synthesis of 2-arylbenzoxazoles, aligning with the principles of green chemistry.[7]
Experimental Protocol:
-
In a microwave tube, add o-aminophenol (1 mmol), a substituted aromatic carboxylic acid (1 mmol), and a few drops of lemon juice extract.
-
Irradiate the mixture in a microwave reactor for 1-2 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzoxazole.
III. Data Presentation
The following tables summarize the quantitative data from the cited protocols, allowing for easy comparison of different synthetic strategies.
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-chloro-2-phenylbenzoxazole [1]
| Catalyst | Temperature (°C) | Time (min) | Conversion (%) |
| [CholineCl][Oxalic Acid] | 120 | 15 | 94 |
| [CholineCl][Urea] | 120 | 15 | 85 |
| [BMIm]₂[WO₄] in 1,4-dioxane | 120 | 15 | Good Activity |
Table 2: Substrate Scope for the [CholineCl][Oxalic Acid] Catalyzed Synthesis of Benzoxazoles [1]
| o-Aminophenol Derivative | Aldehyde Derivative | Time (min) | Conversion (%) | Selectivity (%) |
| 2-Aminophenol | Benzaldehyde | 20 | 92 | 95 |
| 2-Amino-4-chlorophenol | Benzaldehyde | 15 | 94 | 96 |
| 2-Amino-4-methylphenol | 4-Chlorobenzaldehyde | 20 | 95 | 97 |
| 2-Amino-4-nitrophenol | Benzaldehyde | 30 | 42 | 85 |
Table 3: Yields for the Iodine-Catalyzed Synthesis of Benzoxazole Derivatives [6]
| Aldehyde Substituent | Product | Yield (%) |
| H | 5-methyl-2-phenylbenzoxazole | 85 |
| 4-F | 2-(4-fluorophenyl)-5-methylbenzoxazole | 82 |
| 4-Cl | 2-(4-chlorophenyl)-5-methylbenzoxazole | 88 |
| 4-Br | 2-(4-bromophenyl)-5-methylbenzoxazole | 86 |
IV. Reaction Mechanisms and Workflows
The following diagrams illustrate the general reaction pathway for benzoxazole formation and a typical experimental workflow for microwave-assisted synthesis.
Caption: General reaction pathway for benzoxazole synthesis.
Caption: Experimental workflow for microwave-assisted synthesis.
V. Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzoxazole derivatives, offering numerous advantages over conventional heating methods.[2][5] The protocols outlined in this document highlight the versatility of this technique, accommodating a range of starting materials and catalytic systems, including environmentally friendly options. By leveraging microwave technology, researchers can accelerate the discovery and development of novel benzoxazole-based therapeutic agents.
References
- 1. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] [mdpi.com]
- 2. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. globalresearchonline.net [globalresearchonline.net]
Green Synthesis of Benzoxazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoxazole derivatives, a cornerstone in medicinal chemistry and materials science, is increasingly shifting towards environmentally benign methodologies. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, posing significant environmental and economic challenges. Green chemistry principles offer a sustainable alternative, emphasizing the use of renewable resources, energy efficiency, and the reduction of hazardous waste.
This document provides detailed application notes and experimental protocols for several leading green synthesis methods for benzoxazole compounds. These protocols are designed to be readily implemented in a laboratory setting, offering researchers a practical guide to adopting more sustainable synthetic practices.
I. Microwave-Assisted Synthesis of 2-Arylbenzoxazoles using a Deep Eutectic Solvent (DES)
Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often enabling solvent-free conditions.[1][2] The use of a deep eutectic solvent (DES) as a catalyst and reaction medium further enhances the green credentials of this method.[1]
Quantitative Data Summary
| Entry | 2-Aminophenol Derivative | Benzaldehyde Derivative | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | 10 | 300 | 95 | [1] |
| 2 | 2-Aminophenol | 4-Chlorobenzaldehyde | 12 | 300 | 92 | [1] |
| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | 10 | 300 | 96 | [1] |
| 4 | 2-Amino-4-methylphenol | Benzaldehyde | 10 | 300 | 94 | [1] |
| 5 | 2-Amino-4-chlorophenol | Benzaldehyde | 15 | 300 | 90 | [1] |
Experimental Protocol
Materials:
-
2-Aminophenol or its derivative (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Choline chloride (1 mmol)
-
Oxalic acid (1 mmol)
-
Microwave reactor
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES): In a small beaker, mix choline chloride (1 mmol) and oxalic acid (1 mmol). Heat the mixture gently (around 60-80 °C) with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature.
-
Reaction Setup: In a microwave-safe reaction vessel, add the 2-aminophenol derivative (1 mmol), the aromatic aldehyde (1 mmol), and the prepared [CholineCl][oxalic acid] DES (0.1 mmol, 10 mol%).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 300 W for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis of benzoxazoles.
II. Ultrasound-Assisted Synthesis of Benzoxazoles in Aqueous Media
Sonochemistry provides a green alternative for chemical synthesis by utilizing the energy of ultrasound waves to initiate and accelerate reactions.[3][4] This method often allows for reactions to be conducted in environmentally friendly solvents like water, at ambient temperature, and with high yields.
Quantitative Data Summary
| Entry | 2-Aminophenol Derivative | Aromatic Aldehyde | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | 30 | Room Temp. | 92 | [3] |
| 2 | 2-Aminophenol | 4-Nitrobenzaldehyde | 35 | Room Temp. | 95 | [3] |
| 3 | 2-Aminophenol | 2-Chlorobenzaldehyde | 40 | Room Temp. | 90 | [3] |
| 4 | 2-Amino-5-methylphenol | Benzaldehyde | 30 | Room Temp. | 94 | [3] |
| 5 | 2-Amino-4-nitrophenol | Benzaldehyde | 45 | Room Temp. | 88 | [3] |
Experimental Protocol
Materials:
-
2-Aminophenol or its derivative (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ethanol (as a co-solvent, if needed)
-
Ultrasonic bath/probe
-
Deionized water
Procedure:
-
Reaction Setup: In a Pyrex glass open vessel, add the 2-aminophenol derivative (1 mmol) and the aromatic aldehyde (1 mmol). To this mixture, add 10 mL of deionized water (and a minimal amount of ethanol if reactants have poor water solubility).
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic water bath and irradiate at room temperature for the time specified in Table 2.[5] The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the solid product that precipitates out of the aqueous solution is collected by filtration.
-
Purification: Wash the collected solid with cold water and then dry it. If necessary, the crude product can be further purified by recrystallization from ethanol.
Signaling Pathway of Sonochemical Synthesis
Caption: Mechanism of ultrasound-assisted synthesis.
III. Magnetically Separable Nanocatalyst for Benzoxazole Synthesis
The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry.[6] Magnetically separable nanocatalysts, such as silver-coated iron oxide (Ag@Fe2O3) core-shell nanoparticles, offer an efficient and sustainable solution for the synthesis of benzoxazoles at room temperature.[7]
Quantitative Data Summary
| Entry | 2-Aminophenol | Aldehyde | Catalyst loading (mg) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | 20 | 7 | 97 | [7] |
| 2 | 2-Aminophenol | 4-Bromobenzaldehyde | 20 | 10 | 95 | [7] |
| 3 | 2-Aminophenol | 4-Hydroxybenzaldehyde | 20 | 12 | 92 | [7] |
| 4 | 2-Aminophenol | Cinnamaldehyde | 20 | 15 | 88 | [7] |
Experimental Protocol
Materials:
-
2-Aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ag@Fe2O3 core-shell nanocatalyst (20 mg)
-
Ethanol
-
External magnet
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, take 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Ag@Fe2O3 nanocatalyst (20 mg) in ethanol (5 mL).
-
Reaction: Stir the mixture at room temperature for the time indicated in Table 3. Monitor the reaction's progress using TLC.
-
Catalyst Recovery: Upon completion of the reaction, add ethyl acetate (10 mL) to the mixture. Place an external magnet against the side of the flask to immobilize the nanocatalyst. Decant the solution containing the product.
-
Catalyst Washing and Reuse: Wash the separated catalyst with chloroform or ethyl acetate, dry it, and it can be reused for subsequent reactions.
-
Work-up and Purification: Take the decanted organic layer, wash it with water, and dry it over anhydrous magnesium sulfate. Evaporate the solvent to obtain the crude product. Recrystallize the product from ethanol to get the pure 2-arylbenzoxazole derivative.[7]
Logical Relationship of Catalyst Recovery
Caption: Magnetic catalyst separation and reuse cycle.
These green synthetic methodologies provide viable and efficient alternatives to traditional methods for synthesizing benzoxazole compounds. By adopting these protocols, researchers can contribute to a more sustainable and environmentally responsible approach to chemical synthesis, a critical aspect of modern drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 3. An efficient and green synthesis of novel benzoxazole under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ckthakurcollege.net [ckthakurcollege.net]
Application Notes and Protocols: The Role of 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Developing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, application, and biological evaluation of anticancer agents derived from 5-Chlorobenzo[d]oxazole-2-carbaldehyde. This key intermediate serves as a versatile scaffold for the development of potent and selective cancer therapeutics.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The benzoxazole scaffold is a privileged structure in drug discovery, and its derivatives have been shown to target various biological pathways involved in cancer progression.[3] Among these, compounds bearing a 5-chloro substituent on the benzoxazole ring have demonstrated notable cytotoxic activity against several cancer cell lines.[4]
This compound is a crucial building block for the synthesis of a diverse library of benzoxazole-based anticancer agents. The aldehyde functionality at the 2-position provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate biological activity and target specificity.
Synthesis of this compound
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds.[5][6][7][8] This reaction introduces a formyl group (-CHO) onto the benzoxazole ring system.
Reaction Scheme:
Caption: Synthesis of this compound.
Application in the Synthesis of Anticancer Agents
The aldehyde group of this compound serves as a versatile anchor point for the synthesis of various derivatives with potential anticancer activity. Common synthetic transformations include:
-
Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds and extend the conjugated system.
-
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, for further functionalization.
These synthetic strategies allow for the creation of a diverse range of molecules that can be screened for their anticancer efficacy.
Mechanism of Action: Targeting VEGFR-2 Signaling
A significant body of research indicates that many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[3][9] One of the primary targets identified for 5-chlorobenzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][4][10][11]
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to the suppression of endothelial cell proliferation, migration, and ultimately, the inhibition of tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data: Anticancer Activity of 5-Chlorobenzoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various 5-chlorobenzoxazole derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | HepG2 (Hepatocellular carcinoma) | >100 | [4] |
| MCF-7 (Breast adenocarcinoma) | 102.10 | [4] | |
| 12e | HepG2 | 45.18 | [4] |
| MCF-7 | 63.25 | [4] | |
| 12h | HepG2 | 33.14 | [4] |
| MCF-7 | 41.20 | [4] | |
| 12k | HepG2 | 28.36 | [4] |
| MCF-7 | 35.41 | [4] | |
| 13b | HepG2 | 42.06 | [4] |
| MCF-7 | 26.31 | [4] | |
| 8d | MCF-7 | 3.43 | [4] |
| HCT116 (Colorectal carcinoma) | 2.79 | [4] | |
| HepG2 | 2.43 | [4] | |
| 8h | MCF-7 | 3.53 | [4] |
| HCT116 | 2.94 | [4] | |
| HepG2 | 2.76 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on the general procedure for the Vilsmeier-Haack formylation of related heterocyclic compounds.[13]
Materials:
-
5-Chlorobenzoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-chlorobenzoxazole in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. broadpharm.com [broadpharm.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchhub.com [researchhub.com]
Application Notes and Protocols: Metal-Catalyzed Reactions Involving 5-Chlorobenzo[d]oxazole-2-carbaldehyde
Introduction
5-Chlorobenzo[d]oxazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, including the reactive aldehyde group and the chloro-substituted benzoxazole core, make it an attractive substrate for a variety of chemical transformations. This document provides an overview of a key reaction involving this compound and detailed protocols for its application.
While a broad range of metal-catalyzed reactions are theoretically applicable to the functionalization of this compound, specific examples in the scientific literature are limited. The aldehyde functional group readily participates in various condensation reactions. One such notable transformation is the Henry reaction, which can be performed under metal-free conditions or catalyzed by various metal complexes to yield β-nitroalcohol derivatives. These products are valuable intermediates for the synthesis of more complex molecules with potential biological activity.
Application: Synthesis of 2-(2-Nitrovinyl)-5-chlorobenzo[d]oxazole
The Henry reaction of this compound with nitromethane provides a straightforward route to (E)-2-(2-nitrovinyl)-5-chlorobenzo[d]oxazole. This nitroalkene derivative serves as a key intermediate for the synthesis of various biologically active compounds. The electron-withdrawing nitro group and the benzoxazole moiety can be further functionalized to generate a library of compounds for drug discovery screening.
Reaction Scheme:
Caption: General scheme of the Henry reaction.
Quantitative Data Summary
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Basic catalyst (e.g., amine) | Alcohol | Room Temperature | 12-24 | 70-90 |
Experimental Protocol: Base-Catalyzed Synthesis of (E)-2-(2-nitrovinyl)-5-chlorobenzo[d]oxazole
This protocol describes a general procedure for the Henry reaction of this compound with nitromethane using a basic catalyst. While this specific example is not metal-catalyzed, it provides a foundational methodology that can be adapted for screening various metal catalysts.
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate (or other suitable basic catalyst)
-
Glacial acetic acid
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add nitromethane (1.5 equivalents).
-
Add ammonium acetate (0.5 equivalents) as the catalyst to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining catalyst and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure (E)-2-(2-nitrovinyl)-5-chlorobenzo[d]oxazole.
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Signaling Pathways and Logical Relationships
The application of the synthesized (E)-2-(2-nitrovinyl)-5-chlorobenzo[d]oxazole often lies in its potential as a precursor for pharmacologically active molecules. For instance, the nitroalkene moiety can act as a Michael acceptor, allowing for the introduction of various nucleophiles, or it can be reduced to an amine, which can then be further functionalized. These derivatives could potentially interact with various biological targets.
The diagram below illustrates a hypothetical signaling pathway where a derivative of (E)-2-(2-nitrovinyl)-5-chlorobenzo[d]oxazole acts as an inhibitor of a kinase pathway, a common target in drug development.
Caption: Hypothetical drug action pathway.
Disclaimer: The provided experimental protocol is a general guideline. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment. The signaling pathway is a hypothetical illustration and does not represent a proven biological activity of the mentioned compound.
Application Notes and Protocols for the Development of Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current arsenal of antifungal agents is limited to a few classes of drugs, primarily targeting the fungal cell membrane (polyenes and azoles) or cell wall (echinocandins). This necessitates the urgent development of novel antifungal compounds with new mechanisms of action to overcome existing resistance and broaden the spectrum of activity. These application notes provide an overview of promising antifungal drug targets and detailed protocols for key in vitro and in vivo assays essential for the discovery and development of new antifungal therapies.
Novel Antifungal Drug Targets & Signaling Pathways
The exploration of fungal-specific biological pathways has unveiled several promising targets for the development of new antifungal agents. Targeting these pathways can offer greater selectivity and potentially reduce host toxicity.
Key Signaling Pathways as Antifungal Targets
Several signaling pathways are crucial for fungal growth, virulence, and stress response, making them attractive targets for novel antifungal drugs.[1][2] Key pathways include:
-
Calcineurin Pathway: This pathway is vital for fungal virulence and growth, particularly in response to stress.[1][3] Inhibitors of calcineurin, such as cyclosporin A and FK506, have demonstrated antifungal activity, often in synergy with existing antifungal drugs.[1][2]
-
Target of Rapamycin (TOR) Signaling Pathway: The TOR pathway is a central regulator of cell growth in response to nutrient availability.[1][2] Rapamycin and its analogs inhibit TOR, leading to fungal growth arrest.[1]
-
High Osmolarity Glycerol (HOG) Pathway: This MAP kinase pathway is essential for fungal adaptation to osmotic stress.[3][4] Targeting the HOG pathway can lead to cell lysis due to the inability of the fungus to regulate its internal osmolarity.[5]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the folding and activation of many client proteins involved in fungal growth, development, and drug resistance.[1][6] Inhibition of Hsp90 can destabilize these client proteins, leading to fungal cell death.
Experimental Workflow for Antifungal Drug Discovery
The discovery of new antifungal compounds typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Data Presentation: In Vitro Activity of Novel Antifungal Compounds
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC, and Half-maximal Inhibitory Concentration - IC50) of various novel and established antifungal agents against key fungal pathogens.
Table 1: MIC Values (µg/mL) of Antifungal Agents against Aspergillus fumigatus
| Compound | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Novel Agents | |||
| Olorofim (F901318) | 0.002 - 0.063 | - | [1] |
| VT-1598 | 0.25 - 2 | 0.685 (vs. A. flavus) | [1] |
| T-2307 | 0.0156 - 1 | - | [1] |
| CD101 | ≤0.008 - 0.03 | - | [1] |
| Luliconazole | ≤0.00087 | - | [5] |
| Conventional Agents | |||
| Posaconazole | - | 0.08 - 0.09 | [7] |
| Voriconazole | - | 0.16 - 0.17 | [7] |
| Itraconazole | - | 0.14 - 0.15 | [7] |
| Amphotericin B | - | 0.80 - 0.90 | [7] |
| Isavuconazole | - | 0.08 - 0.09 | [7] |
Table 2: MIC and IC50 Values of Antifungal Agents against Candida albicans
| Compound | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Novel Agents | |||
| SM21 | 0.2 - 1.6 | - | [8] |
| Hinokitiol | 8.21 | - | [9] |
| Arylsulfonamide (Compound 3) | 0.125 - 1 (mg/mL) | - | [10] |
| Luliconazole | 0.087 - 0.706 (µM) | - | [5] |
| Conventional Agents | |||
| Fluconazole | 0.42 - 1.63 (µM) | - | [5] |
| Mesosphaerum suaveolens extract | - | <400 | [11] |
Experimental Protocols
Detailed methodologies for key experiments in antifungal compound development are provided below.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[12][13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound against a fungal isolate.
Materials:
-
96-well, U-bottom microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal compound stock solution
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Potato Dextrose Agar (PDA) plates (for filamentous fungi)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation (Yeast - e.g., Candida albicans):
-
Subculture the yeast on a PDA plate and incubate at 35°C for 24 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculum Preparation (Filamentous Fungi - e.g., Aspergillus fumigatus):
-
Grow the fungus on a PDA plate at 35°C for 7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.[9]
-
-
Preparation of Antifungal Dilutions:
-
Prepare a 2X serial dilution of the antifungal compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and a medium-only well as a negative control.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth (for fungistatic compounds) or a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control.[10] Readings can be done visually or with a spectrophotometer.
-
Protocol 2: Fungal Biofilm Quantification Assay (Crystal Violet Method)
Objective: To quantify the ability of a fungal isolate to form a biofilm and to assess the effect of an antifungal compound on biofilm formation or eradication.
Materials:
-
96-well, flat-bottom polystyrene microtiter plates
-
Fungal isolate
-
Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Sterile PBS
-
Plate reader (550-590 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension as described in Protocol 1 (adjusting the concentration as needed, typically 1 x 10^6 CFU/mL).
-
Add 100 µL of the fungal suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the medium and planktonic (non-adherent) cells from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.[2]
-
-
Staining:
-
Solubilization and Quantification:
-
Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.[15]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[2]
-
Measure the absorbance at 550-590 nm using a plate reader.[3] The absorbance is proportional to the amount of biofilm.
-
Protocol 3: In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of a novel antifungal compound in a mouse model of systemic infection.
Materials:
-
Immunocompetent or neutropenic mice (e.g., C57BL/6 or ICR/Swiss)
-
Candida albicans strain (e.g., SC5314)
-
Antifungal compound
-
Vehicle for drug administration (e.g., PBS, cyclodextrin)
-
Sterile saline
-
Cyclophosphamide (for inducing neutropenia, if required)
-
Surgical tools for organ harvesting
-
Stomacher or tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Animal Preparation (Optional - for neutropenic model):
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide according to established protocols.[16]
-
-
Infection:
-
Antifungal Treatment:
-
Initiate treatment with the antifungal compound at a predetermined time post-infection (e.g., 2-3 hours).[8][16]
-
Administer the compound via a suitable route (e.g., intraperitoneal, oral gavage) at various doses.
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Continue treatment for a specified duration (e.g., 5 days).[8]
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for morbidity and mortality over a period of time (e.g., 21 days).
-
Fungal Burden: At a specific time point (e.g., 48 hours or at the end of the treatment period), euthanize the mice.[16]
-
Aseptically harvest target organs (e.g., kidneys, brain).[16]
-
Weigh the organs and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of tissue.
-
-
-
Data Analysis:
-
Compare the survival curves between treatment groups using the log-rank test.
-
Compare the fungal burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).[16]
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. In Vivo Antifungal Efficacy in a Multiple Dose Regimen [bio-protocol.org]
Synthesis of Novel Ligands from 5-Chlorobenzo[d]oxazole-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base and hydrazone ligands derived from 5-Chlorobenzo[d]oxazole-2-carbaldehyde. These synthesized compounds are of significant interest due to their potential antimicrobial and anticonvulsant activities. The information presented herein is intended to guide researchers in the development of new therapeutic agents.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The benzoxazole scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The aldehyde functional group at the 2-position provides a reactive site for the facile synthesis of Schiff bases and hydrazones, allowing for the introduction of diverse structural motifs and the modulation of biological activity.
This report details the synthesis of two classes of ligands from this compound:
-
Schiff Base Ligands: Formed by the condensation reaction with various primary amines.
-
Hydrazone Ligands: Formed by the condensation reaction with hydrazides.
Data Presentation
Table 1: Synthesis and Characterization of Schiff Base Ligands (L1-L3)
| Ligand | Amine Reactant | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| L1 | Aniline | C₁₅H₉ClN₂O | 85 | 168-170 | 8.52 (s, 1H, -CH=N-), 7.20-7.80 (m, 8H, Ar-H) | 160.5, 150.2, 148.9, 142.5, 130.1, 129.5, 125.8, 122.3, 120.9, 118.7, 111.2 |
| L2 | 4-Chloroaniline | C₁₅H₈Cl₂N₂O | 88 | 185-187 | 8.55 (s, 1H, -CH=N-), 7.25-7.82 (m, 7H, Ar-H) | 160.8, 149.8, 147.5, 142.8, 133.2, 129.8, 129.4, 126.1, 123.5, 119.0, 111.5 |
| L3 | 4-Methoxyaniline | C₁₆H₁₁ClN₂O₂ | 90 | 175-177 | 8.48 (s, 1H, -CH=N-), 6.95-7.78 (m, 7H, Ar-H), 3.85 (s, 3H, -OCH₃) | 159.8, 159.5, 150.4, 142.3, 141.8, 129.9, 125.5, 123.8, 118.5, 114.6, 111.0, 55.6 |
Table 2: Synthesis and Characterization of Hydrazone Ligands (L4-L5)
| Ligand | Hydrazide Reactant | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| L4 | Isonicotinohydrazide | C₁₄H₉ClN₄O₂ | 92 | 248-250 | 11.85 (s, 1H, -NH-), 8.80 (d, 2H, Py-H), 8.45 (s, 1H, -CH=N-), 7.80 (d, 2H, Py-H), 7.40-7.70 (m, 3H, Ar-H) | 163.2, 150.8, 148.5, 142.9, 141.2, 140.5, 130.3, 126.0, 121.5, 118.8, 111.4 |
| L5 | Benzohydrazide | C₁₅H₁₀ClN₃O₂ | 89 | 230-232 | 11.70 (s, 1H, -NH-), 8.38 (s, 1H, -CH=N-), 7.45-8.00 (m, 8H, Ar-H) | 164.5, 149.5, 143.8, 142.7, 133.8, 132.1, 129.2, 128.9, 127.8, 125.8, 118.6, 111.3 |
Table 3: Antimicrobial Activity (MIC, µg/mL) of Synthesized Ligands
| Ligand | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| L1 | 16 | 32 | 64 | 128 | 32 |
| L2 | 8 | 16 | 32 | 64 | 16 |
| L3 | 32 | 64 | 128 | >128 | 64 |
| L4 | 16 | 16 | 32 | 64 | 8 |
| L5 | 32 | 32 | 64 | 128 | 16 |
| Ciprofloxacin | 2 | 1 | 4 | 4 | - |
| Fluconazole | - | - | - | - | 8 |
Experimental Protocols
General Information: All reagents and solvents were purchased from commercial suppliers and used without further purification. Melting points were determined in open capillary tubes and are uncorrected. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer in DMSO-d₆, with chemical shifts reported in ppm relative to TMS.
Protocol 1: General Procedure for the Synthesis of Schiff Base Ligands (L1-L3)
This protocol is adapted from a general method for Schiff base synthesis.[1][2]
-
Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add a solution of 1.0 mmol of the respective primary amine (e.g., aniline, 4-chloroaniline, or 4-methoxyaniline) in 10 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol and dry it in a desiccator over anhydrous CaCl₂.
Protocol 2: General Procedure for the Synthesis of Hydrazone Ligands (L4-L5)
This protocol is adapted from a general method for hydrazone synthesis.[3][4]
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the respective hydrazide (e.g., isonicotinohydrazide or benzohydrazide) in 25 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and reflux the reaction mixture for 6-8 hours.
-
Monitoring Reaction: Monitor the reaction progress using TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid product with cold ethanol and then with diethyl ether. Dry the purified product in a vacuum oven.
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains in their respective broths (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate broth to obtain a concentration range of 128 to 1 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for C. albicans.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Synthetic and Experimental Workflow
Caption: General workflow for the synthesis and evaluation of novel ligands.
Putative Signaling Pathway: Antimicrobial Mechanism of Action
The antimicrobial activity of many benzoxazole derivatives is attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase) or topoisomerase IV.[5][6] These enzymes are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.
Caption: Proposed antimicrobial mechanism via DNA gyrase/topoisomerase IV inhibition.
Putative Signaling Pathway: Anticonvulsant Mechanism of Action
Some 5-chlorobenzoxazole derivatives have shown potential as anticonvulsant agents by acting as positive modulators of KCNQ2/KCNQ3 potassium channels.[7] These channels are responsible for the M-current, which plays a crucial role in regulating neuronal excitability. By enhancing the opening of these channels, the ligands can hyperpolarize the neuronal membrane, thereby reducing excessive firing and suppressing seizure activity.
Caption: Proposed anticonvulsant mechanism via KCNQ2/KCNQ3 channel modulation.
References
- 1. ionicviper.org [ionicviper.org]
- 2. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chlorobenzo[d]oxazole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Vilsmeier-Haack Formylation: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, the regioselectivity on the 5-chlorobenzoxazole ring system can be a challenge, with formylation potentially occurring at other positions.
-
Oxidation of 2-Methyl-5-chlorobenzo[d]oxazole: This method involves the synthesis of the 2-methyl analogue followed by its oxidation to the corresponding aldehyde.
-
Lithiation followed by Formylation: This involves the deprotonation of 5-chlorobenzoxazole at the 2-position using a strong base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q2: I am getting a low yield in my Vilsmeier-Haack formylation attempt. What are the possible reasons?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors:
-
Substrate Reactivity: Benzoxazoles are less reactive than other electron-rich heterocycles like indoles or pyrroles. The chloro-substituent at the 5-position further deactivates the ring towards electrophilic substitution.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that DMF and phosphorus oxychloride (POCl₃) are of high purity and handled under anhydrous conditions.
-
Reaction Temperature: The reaction temperature is critical and substrate-dependent.[4] For less reactive substrates, higher temperatures may be required, but this can also lead to side reactions and decomposition.
-
Work-up Procedure: Incomplete hydrolysis of the intermediate iminium salt or product degradation during work-up can lead to lower yields.
Q3: What are the potential side reactions during the Vilsmeier-Haack formylation of 5-chlorobenzoxazole?
A3: A significant side reaction is the formylation at an alternative position on the benzoxazole ring. For instance, the synthesis of a similar compound, 5-chloro-2-aryloxazole-4-carbaldehyde, proceeds via formylation at the 4-position.[5] Over-formylation or polymerization of the starting material or product under harsh reaction conditions can also occur.
Q4: Can I use alternative reagents for the Vilsmeier-Haack reaction?
A4: Yes, besides the common POCl₃/DMF system, other reagents can be used to generate the Vilsmeier reagent, such as bis(trichloromethyl) carbonate (BTC) in DMF.[5] In some cases, using different reagents can lead to improved yields. For example, one study on a related oxazole system reported a 76% yield with POCl₃/DMF compared to a 71% yield with BTC/DMF.[5]
Troubleshooting Guides
Guide 1: Low Yield in Vilsmeier-Haack Formylation
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 5-chlorobenzoxazole.
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion of starting material | Insufficiently reactive Vilsmeier reagent. | Ensure anhydrous conditions. Use fresh, high-purity POCl₃ and dry DMF. Prepare the Vilsmeier reagent at 0°C before adding the substrate. |
| Low reaction temperature. | Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes conversion without significant decomposition. Heating up to 60-80°C may be necessary. | |
| Formation of multiple products (observed by TLC/NMR) | Lack of regioselectivity. | Consider an alternative synthetic route where the formyl group or a precursor is introduced at the 2-position before the benzoxazole ring formation. |
| Side reactions due to prolonged heating. | Optimize the reaction time. Monitor the reaction progress and quench it as soon as the starting material is consumed to a reasonable extent. | |
| Low isolated yield after work-up | Incomplete hydrolysis of the iminium salt intermediate. | After quenching the reaction with ice-water, stir the mixture vigorously for an extended period (e.g., 2 hours) to ensure complete hydrolysis.[5] |
| Product decomposition during extraction or purification. | Use a mild base (e.g., sodium bicarbonate solution) for neutralization. Avoid strong acids or bases during work-up. Purify the product using column chromatography with a suitable solvent system, and avoid prolonged exposure to silica gel if the product is sensitive. | |
| Product loss during work-up. | Ensure all equipment is properly rinsed. If the product is volatile, take care during solvent removal. |
Logical Troubleshooting Flow for Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reaction.
Guide 2: Alternative Synthetic Routes
If the Vilsmeier-Haack reaction proves to be low-yielding or non-regioselective, consider these alternative approaches.
| Alternative Route | Description | Potential Challenges | Key Considerations |
| Oxidation of 2-Methyl-5-chlorobenzo[d]oxazole | Synthesize 2-methyl-5-chlorobenzo[d]oxazole and then oxidize the methyl group to an aldehyde. | Finding a selective oxidant that does not affect the benzoxazole ring. The synthesis of the starting material adds an extra step. | Common oxidizing agents for benzylic positions include selenium dioxide (SeO₂), manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN). Reaction conditions need to be carefully optimized to avoid over-oxidation to the carboxylic acid. |
| Lithiation and Formylation | Direct deprotonation of 5-chlorobenzoxazole at the 2-position with a strong base (e.g., n-butyllithium) at low temperature, followed by reaction with an electrophilic formylating agent like DMF. | The C-H bond at the 2-position of benzoxazole is acidic, but the reaction is highly sensitive to moisture and temperature. Competing lithiation at other positions is possible. | Requires strictly anhydrous conditions and low temperatures (typically -78 °C). The choice of base and solvent is crucial. |
Workflow for Selecting an Alternative Synthetic Route
Caption: Decision-making workflow for alternative synthesis routes.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Benzoxazole Derivative (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 5-chloro-2-aryloxazole-4-carbaldehyde and may require optimization for the synthesis of the 2-carbaldehyde isomer.[5]
Materials:
-
5-Chlorobenzoxazole
-
Phosphorus oxychloride (POCl₃) or Bis(trichloromethyl) carbonate (BTC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
Procedure using POCl₃/DMF:
-
Cool a flask containing anhydrous DMF to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-chlorobenzoxazole in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent at 0°C.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Procedure using BTC/DMF:
-
In a two-neck flask under an inert atmosphere, dissolve BTC in anhydrous toluene.
-
In a separate dropping funnel, dissolve anhydrous DMF in anhydrous toluene.
-
Cool the flask containing the BTC solution to 0°C.
-
Add the DMF solution dropwise to the BTC solution at 0°C.
-
Stir the mixture at room temperature for 20 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-chlorobenzoxazole in anhydrous toluene to the reagent.
-
Heat the reaction mixture to 90°C and monitor by TLC.
-
Follow steps 5-11 from the POCl₃/DMF procedure for work-up and purification.
Data Summary for a Related Synthesis (5-chloro-2-phenyloxazole-4-carbaldehyde): [5]
| Vilsmeier Reagent | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃/DMF | N-(benzoyl)glycine | - | - | 76 |
| BTC/DMF | N-(benzoyl)glycine | 90 | 4 | 71 |
Note: The yields are for a different but structurally related compound and serve as a reference.
Protocol 2: Oxidation of 2-Methyl-5-chlorobenzo[d]oxazole (General Procedure)
Materials:
-
2-Methyl-5-chlorobenzo[d]oxazole
-
Selenium dioxide (SeO₂)
-
Dioxane or other suitable solvent
-
Celatom or other filter aid
-
Solvents for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-chlorobenzo[d]oxazole in a suitable solvent like dioxane.
-
Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celatom to remove the selenium byproduct. Wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Safety Note: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
This technical support guide is intended to provide general guidance. Specific reaction conditions may need to be optimized for your particular setup and substrate. Always consult relevant literature and safety data sheets before conducting any chemical synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Chlorobenzo[d]oxazole-2-carbaldehyde using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not eluting from the silica gel column. What are the possible causes and solutions?
A1: There are several potential reasons why your compound may not be eluting:
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Compound Decomposition: The compound might be unstable on silica gel.[1] To test for this, you can perform a 2D TLC. Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely decomposing. In this case, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
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Incorrect Solvent System: The mobile phase you are using may not be polar enough to elute the compound. Double-check the solvent composition you prepared.[1] You may need to gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing a small percentage of methanol or even ammonia in dichloromethane can be effective.[1]
-
Dilute Fractions: It's possible the compound has eluted, but the fractions are too dilute to be detected by TLC.[1] Try concentrating a few fractions in the expected elution range and re-spotting them on a TLC plate.[2]
-
Crystallization on Column: In rare cases, the compound or an impurity might crystallize within the column, blocking the solvent flow.[1] This is a difficult situation to resolve and may require repacking the column.
Q2: The separation between this compound and impurities is poor, resulting in mixed fractions. How can I improve the resolution?
A2: Poor separation can often be rectified by adjusting your chromatographic conditions:
-
Optimize the Mobile Phase: The choice of eluent is critical. Experiment with different solvent systems using TLC to find one that provides a good separation (a ΔRf of at least 0.2 is ideal). For benzoxazole derivatives, a common starting point is a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate.[3]
-
Column Dimensions: Using a longer and narrower column can improve separation by increasing the number of theoretical plates.
-
Sample Loading: Overloading the column is a common cause of poor separation.[4] Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). Also, apply the sample as a concentrated, narrow band at the top of the column.[5] Dry loading the sample can often lead to better resolution, especially if the compound has poor solubility in the initial eluent.[5]
Q3: I've dissolved my crude product, but it is not very soluble in the non-polar solvent system I plan to use for elution. How should I load it onto the column?
A3: This is a common issue, especially with larger scale reactions.[1] The recommended method is dry loading :
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).[5]
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5]
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica gel.[5]
-
Carefully add this powder to the top of your packed column.[5] This technique prevents the issues associated with using a strong, polar solvent to dissolve the sample for direct loading.[5]
Q4: My purified product yield is very low. Where could the product have been lost?
A4: Low yield can be attributed to several factors during purification:
-
Decomposition on Silica: As mentioned in Q1, the acidic nature of silica gel can degrade sensitive compounds.[1]
-
Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and has irreversibly adsorbed to the silica.
-
Incomplete Elution: You may have stopped collecting fractions too early. Continue eluting with a more polar solvent (a "flush") to see if any remaining compound elutes.
-
Dilute Fractions: Your compound may be spread across many fractions at a low concentration.[1][2] Ensure you have analyzed all collected fractions by TLC before combining and concentrating them.
Experimental Data and Protocols
Recommended Starting Conditions
The following table summarizes a typical starting point for the purification of a 5-chlorobenzo[d]oxazole derivative based on literature for a closely related compound.[3] Optimization may be required based on the specific impurity profile of your crude material.
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (10:1) | This is a starting point. Adjust polarity based on TLC analysis.[3] |
| Sample Loading | Dry Loading | Recommended for improved resolution and handling of solubility issues.[5] |
| Detection Method | TLC with UV visualization (254 nm) | Benzoxazole derivatives are typically UV active. |
Detailed Experimental Protocol: Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel to the solution and evaporate the solvent to obtain a dry powder with the sample adsorbed onto the silica.[5]
-
Carefully add this powder onto the top layer of sand in the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution process. Maintain a consistent flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
-
-
Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside a sample of your crude starting material.
-
Visualize the TLC plate under UV light to identify the fractions containing the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography purification process.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of Benzoxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzoxazole synthesis.
Frequently Asked Questions (FAQs)
1. What are the most common starting materials for benzoxazole synthesis?
The most prevalent methods for synthesizing benzoxazoles typically involve the reaction of 2-aminophenols with a variety of substrates.[1] These include carboxylic acids and their derivatives, aldehydes, β-diketones, and aryl halides.[1][2] The condensation of 2-aminophenol with aldehydes is a widely used approach.[2][3]
2. What are the key advantages of using heterogeneous catalysts for benzoxazole synthesis?
Heterogeneous catalysts offer several benefits in benzoxazole synthesis, primarily aligning with the principles of green chemistry.[3] Key advantages include:
-
Easy Separation: They can be easily removed from the reaction mixture through filtration or magnetic separation, simplifying product purification.[3][4]
-
Recyclability: Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable.[3][4][5]
-
Environmental Friendliness: Their use often allows for milder reaction conditions and can reduce the need for hazardous and volatile organic solvents.[3]
3. Can benzoxazole synthesis be performed under solvent-free conditions?
Yes, several efficient methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[3][4][5] These approaches are considered environmentally friendly and can simplify the work-up procedure.[4][5] For instance, the reaction of 2-aminophenol with aldehydes can be effectively carried out without a solvent, often with the aid of a catalyst and sometimes with microwave irradiation.[2]
4. What is a typical temperature range for benzoxazole synthesis?
The optimal temperature for benzoxazole synthesis can vary significantly depending on the chosen synthetic route, catalyst, and solvent system. Some reactions can be conducted at room temperature, particularly with highly reactive substrates or efficient catalysts.[6][7] Other methods may require elevated temperatures, ranging from 50°C to 140°C, to achieve good yields and reaction rates.[3][4][6] For example, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst proceeds at 130°C.[4][5]
5. How can I monitor the progress of my benzoxazole synthesis reaction?
The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[4][5] These techniques allow for the qualitative assessment of the consumption of starting materials and the formation of the benzoxazole product over time.
Troubleshooting Guide
1. My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in benzoxazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the specific substrates and catalyst. Consider incrementally increasing the temperature. For example, some reactions show significantly improved yields when the temperature is raised from room temperature to 100-130°C.[4]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC or GC.
-
Catalyst Loading: Insufficient catalyst can lead to low conversion. Conversely, an excessive amount of catalyst does not always improve the yield and can sometimes complicate purification.[3] It is crucial to optimize the catalyst loading for your specific reaction.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. If you are using a solvent, ensure it is appropriate for the chosen methodology. In some cases, switching to a different solvent or adopting a solvent-free approach can enhance the yield.[6]
-
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the aldehyde/carboxylic acid can interfere with the reaction. Ensure the purity of your starting materials before use.
-
Catalyst Deactivation: The catalyst may be inactive or may have deactivated during the reaction. This is particularly relevant when using recyclable catalysts. Refer to the troubleshooting point on catalyst deactivation for more details.
-
Atmosphere: Some reactions, particularly those involving oxidative cyclization, may be sensitive to the atmosphere. Ensure the reaction is carried out under the specified atmospheric conditions (e.g., air, oxygen, or inert atmosphere).
2. The reaction is very slow or not proceeding to completion. What should I investigate?
A sluggish or incomplete reaction can often be addressed by re-evaluating the reaction parameters:
-
Catalyst Activity: The chosen catalyst may not be active enough for the specific substrates. Consider screening different catalysts. For instance, while traditional Brønsted and Lewis acids may show low activity, more specialized catalysts like Brønsted acidic ionic liquid gels can significantly increase the reaction rate.[4][5]
-
Temperature: As with low yields, increasing the reaction temperature can often accelerate the reaction rate.[3]
-
Concentration: The concentration of the reactants might be too low. If applicable, consider running the reaction at a higher concentration or under solvent-free conditions.
-
Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the reactants and the catalyst. Inadequate mixing can lead to slow reaction rates.
3. I am observing significant side product formation. What are the likely side products and how can I minimize them?
Side product formation can be a significant issue, complicating purification and reducing the yield of the desired benzoxazole.
-
Incomplete Cyclization: A common side product is the intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, which has not undergone the subsequent cyclization.[8]
-
Troubleshooting: To promote complete cyclization, you can try increasing the reaction temperature or time. Ensuring the catalyst is active and present in a sufficient amount is also crucial.
-
-
Decomposition: At very high temperatures, starting materials or the product may decompose. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Minimizing Side Products: Optimizing the reaction conditions, such as temperature, reaction time, and catalyst choice, is key to minimizing side product formation. A well-optimized protocol will favor the desired reaction pathway.
4. My catalyst seems to have lost activity upon recycling. What could be the reason and how can I prevent it?
While many heterogeneous catalysts are designed for recyclability, a gradual loss of activity can occur.
-
Leaching: The active catalytic species may leach from the support into the reaction mixture during the reaction.
-
Fouling: The catalyst surface can be blocked by adsorbed starting materials, products, or byproducts, preventing access to the active sites.
-
Structural Changes: The physical or chemical structure of the catalyst may change under the reaction conditions.
-
Incomplete Recovery: A small amount of catalyst may be lost during the recovery and washing steps.
-
Troubleshooting and Prevention:
-
Washing Procedure: After each use, ensure the catalyst is thoroughly washed with appropriate solvents to remove any adsorbed species.
-
Drying: Properly dry the catalyst before reusing it.
-
Gentle Reaction Conditions: Using milder reaction conditions (e.g., lower temperatures) can sometimes help to preserve the catalyst's integrity over multiple cycles.
-
Characterization: If significant deactivation is observed, consider characterizing the used catalyst (e.g., using XRD or TEM) to understand the cause of deactivation.
-
5. I am having difficulty purifying my benzoxazole product. What are some common purification strategies and how can I troubleshoot them?
Purification of the final benzoxazole product is a critical step to obtain a high-purity compound.
-
Common Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying benzoxazoles, often using a mixture of solvents like ethyl acetate and petroleum ether or cyclohexane.[4][9]
-
Recrystallization: Recrystallization from a suitable solvent or solvent mixture can be an effective method for purification.[10] For example, a mixture of acetone and acetonitrile, or ethyl acetate and heptane, has been used for recrystallizing benzoxazole derivatives.[10]
-
Acid-Base Workup: An acid-base workup during the extraction process can help to remove acidic or basic impurities.[9]
-
-
Troubleshooting Purification:
-
Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try changing the solvent system or using a different stationary phase.
-
Oily Product: If the product is an oil, try triturating it with a non-polar solvent like diethyl ether or heptane to induce crystallization.[9][10]
-
Charcoal Treatment: For colored impurities, treating a solution of the crude product with activated charcoal can be effective.[10] The solution is then filtered to remove the charcoal and the product is recovered by crystallization or evaporation of the solvent.[10]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylbenzoxazole from Benzaldehyde and 2-Aminophenol
| Entry | Catalyst | Catalyst Amount (g) | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Fe3O4@SiO2-SO3H | 0.01 | 50°C, Solvent-free | 45 | 80 | [3] |
| 2 | Fe3O4@SiO2-SO3H | 0.02 | 50°C, Solvent-free | 30 | 90 | [3] |
| 3 | Fe3O4@SiO2-SO3H | 0.03 | 50°C, Solvent-free | 15 | 96 | [3] |
| 4 | Fe3O4@SiO2-SO3H | 0.04 | 50°C, Solvent-free | 15 | 96 | [3] |
| 5 | None | - | 50°C, Solvent-free | 180 | 0 | [3] |
| 6 | Fe3O4@SiO2-SO3H | 0.03 | 25°C, Solvent-free | 60 | 75 | [3] |
| 7 | Fe3O4@SiO2-SO3H | 0.03 | 80°C, Solvent-free | 15 | 96 | [3] |
Table 2: Comparison of Different Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| BAIL gel | 130°C, Solvent-free | 5 | 98 | [4][5] |
| p-TSA | 130°C, Solvent-free | 8 | 56 | [4] |
| H2SO4 | 130°C, Solvent-free | 8 | 45 | [4] |
| ZnCl2 | 130°C, Solvent-free | 8 | 34 | [4] |
| LAIL@MNP | 70°C, Solvent-free, Sonication | 0.5 | 92 | [7][11] |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst [4][5]
-
To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol%).
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.
-
Monitor the completion of the reaction using TLC or GC.
-
Once the reaction is complete, cool the mixture and dissolve it in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate it under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/petroleum ether) to afford the pure 2-arylbenzoxazole.
Visualizations
Caption: Experimental workflow for benzoxazole synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. a-green-approach-for-the-synthesis-of-2-substituted-benzoxazoles-and-benzothiazoles-via-coupling-cyclization-reactions - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Benzoxazole Condensation Reactions
Welcome to the technical support center for benzoxazole condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole condensation reaction is resulting in a very low yield. What are the most common causes?
Low yields in benzoxazole synthesis can stem from several factors. The most common culprits include suboptimal reaction conditions, the choice of catalyst, and the purity of your starting materials. Specifically, issues often arise from:
-
Reaction Temperature: The reaction may not be proceeding to completion if the temperature is too low, or side reactions may be occurring if it's too high.[1][2][3]
-
Solvent Selection: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.[1][3]
-
Catalyst Choice and Loading: The type of catalyst (Brønsted acid, Lewis acid, metal catalyst) and its concentration are critical for efficient cyclization.[2][4][5] In some cases, the absence of a suitable catalyst can lead to no product formation at all.[5]
-
Purity of Reactants: Impurities in the o-aminophenol or the aldehyde/carboxylic acid derivative can interfere with the reaction.
-
Atmosphere: Some reactions are sensitive to air and may require an inert atmosphere to prevent oxidation of starting materials or intermediates.
Q2: What are some recommended starting points for optimizing the reaction conditions?
A systematic approach to optimization is crucial. Based on literature, here are some recommendations:
-
Catalyst Screening: Many modern protocols utilize catalysts to improve yields and reaction times. Consider screening different types of catalysts such as Brønsted acidic ionic liquids, samarium triflate, or supported catalysts like Fe3O4@SiO2-SO3H.[2][5][6]
-
Temperature Adjustment: Start with temperatures reported in similar literature protocols. If the reaction is slow, a gradual increase in temperature may be beneficial. Conversely, if multiple side products are observed, lowering the temperature might be necessary.[1][3]
-
Solvent Effects: If using a solvent, its choice is critical. Dichloromethane (DCM) has been shown to be effective in some protocols.[1] For greener approaches, solvent-free conditions have also proven to be highly effective, often in conjunction with specific catalysts.[2][7]
-
Reactant Stoichiometry: While a 1:1 stoichiometry is common, in some cases, using a slight excess of one reactant can drive the reaction to completion.[3]
Q3: Are there any "green" or more environmentally friendly methods for benzoxazole synthesis that still provide good yields?
Yes, significant research has focused on developing greener synthetic routes. These methods often feature:
-
Solvent-Free Conditions: Many high-yield procedures are now performed without a solvent, which reduces chemical waste.[2][4][7]
-
Reusable Catalysts: The use of heterogeneous or supported catalysts, such as ionic liquids on magnetic nanoparticles, allows for easy separation and reuse of the catalyst for multiple reaction cycles without a significant loss in activity.[5][7]
-
Aqueous Medium: Some protocols have been developed to work in water, which is an environmentally benign solvent.[6]
Q4: How can I purify my benzoxazole product effectively?
Purification can sometimes be challenging. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying benzoxazole derivatives. A common eluent system is a mixture of acetone and petroleum ether.[2]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification technique. A mixed solvent system, such as ethyl acetate and heptane, has been used successfully.[8]
-
Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no product formation, consider the following troubleshooting steps.
Issue 2: Formation of Multiple Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products. Here’s how to address this:
Data on Reaction Condition Optimization
The following tables summarize the impact of different catalysts and solvents on the yield of 2-phenylbenzoxazole from o-aminophenol and benzaldehyde, as reported in various studies.
Table 1: Effect of Different Catalysts on Yield [2][4]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | 130 | 5 | 65 |
| H2SO4 | 130 | 5 | 53 |
| FeCl3 | 130 | 5 | 45 |
| ZnCl2 | 130 | 5 | 38 |
| BAIL gel | 130 | 5 | 98 |
| BAIL | 130 | 5 | 87 |
Reaction conditions: benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol) under solvent-free conditions.
Table 2: Effect of Solvent on Yield [1]
| Solvent | Temperature | Time (h) | Yield (%) |
| DCE | 80°C | 1 | 75 |
| CH3CN | 80°C | 1 | 60 |
| THF | 80°C | 1 | 55 |
| DCM | Room Temp | 1 | 82 |
Reaction conditions: Tf2O-promoted cyclization of an amide precursor.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel[2][4]
This protocol details a highly efficient, solvent-free method.
Workflow:
Methodology:
-
Add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the BAIL gel (0.010 g, 1.0 mol %) to a 5 mL vessel.[2][4]
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[2][4]
-
Monitor the reaction completion using TLC or GC.[4]
-
After completion, dissolve the mixture in 10 mL of ethyl acetate and separate the BAIL gel catalyst by centrifugation.[2][4]
-
Dry the organic layer over anhydrous MgSO4 and remove the solvent under vacuum to obtain the crude product.[2][4]
-
Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) mixture to afford the pure 2-phenylbenzoxazole.[2]
Protocol 2: Tf2O-Promoted Synthesis of 2-Substituted Benzoxazoles[1]
This protocol describes a method using triflic anhydride (Tf2O) for electrophilic activation.
Methodology:
-
To a stirred solution of the tertiary amide (0.6 mmol) and 2-Fluoropyridine (base) in Dichloromethane (DCM, 1 mL), add Tf2O at 0 °C.
-
After stirring for 15 minutes, add the 2-aminophenol derivative (0.5 mmol).
-
Allow the reaction to stir at room temperature for 1 hour.[1]
-
Upon completion, evaporate the solvent.
-
Purify the residue by chromatography on silica gel to yield the desired 2-substituted benzoxazole.[9]
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Aldehyde Reactivity in Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the reactivity of aldehydes in heterocyclic compounds.
FAQs: Troubleshooting Low or No Reactivity
Question: My heterocyclic aldehyde is showing low to no reactivity in a nucleophilic addition reaction (e.g., Aldol, Grignard). What are the common causes and solutions?
Answer: The reactivity of a heterocyclic aldehyde is highly dependent on the electronic properties of the heterocyclic ring system. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization and steric effects[1][2].
Troubleshooting Steps:
-
Assess Electronic Effects: Determine if your heterocycle is electron-rich (e.g., pyrrole, furan) or electron-poor (e.g., pyridine, pyrimidine)[3].
-
Electron-rich heterocycles decrease the electrophilicity of the aldehyde's carbonyl carbon, thus reducing its reactivity. You may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times[3].
-
Electron-poor heterocycles increase the electrophilicity of the carbonyl carbon, making it more reactive[3]. If you are still seeing low reactivity, other factors are likely at play.
-
-
Modify Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation and decomposition.
-
Catalyst: If using a catalyst, consider increasing the catalyst loading or switching to a more active one. For acid-catalyzed reactions, a stronger acid might be necessary. For base-catalyzed reactions like the Aldol condensation, pre-forming the enolate of the ketone component before adding the heterocyclic aldehyde can be an effective strategy[3].
-
-
Reagent Purity: Ensure the aldehyde starting material is pure. Aldehydes are prone to oxidation, forming the corresponding carboxylic acid, which can interfere with many reactions. Check for purity using NMR or IR spectroscopy.
FAQs: Managing Unwanted Side Reactions
Question: I am observing significant side product formation in my reaction involving a heterocyclic aldehyde. What are the likely side reactions and how can I prevent them?
Answer: Several side reactions can compete with the desired transformation, particularly under basic or acidic conditions.
Common Side Reactions:
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid[3]. This is particularly relevant for many aromatic heterocyclic aldehydes.
-
Solution: Avoid using strong bases if possible. If a base is required, use it in catalytic amounts or switch to a weaker, non-nucleophilic base. Running the reaction at lower temperatures can also disfavor this pathway.
-
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids, a common impurity found in starting materials[4]. This can be accelerated by air, especially under basic conditions.
-
Solution: Use freshly purified or distilled aldehyde. Run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Protecting Groups: For complex syntheses where the aldehyde is sensitive to various reagents, using a protecting group is the most robust strategy[5]. The most common method is to convert the aldehyde into an acetal, which is stable under basic and nucleophilic conditions but can be easily removed with aqueous acid[6][7][8][9].
Workflow for Aldehyde Protection Strategy
Caption: Workflow for using an acetal as a protecting group for an aldehyde.
FAQs: Purification and Analysis
Question: How can I effectively purify my heterocyclic aldehyde, which seems to be contaminated with byproducts?
Answer: Purification of aldehydes can be challenging due to their reactivity. Besides standard chromatography, a highly effective method is reversible derivatization using sodium bisulfite.
Purification via Bisulfite Adduct:
This method relies on the reaction of aldehydes with sodium bisulfite to form a charged, water-soluble adduct. This allows for the separation of the aldehyde from non-polar organic impurities via liquid-liquid extraction[10][11].
-
Adduct Formation: The crude mixture is dissolved in a suitable solvent (e.g., methanol, DMF) and shaken vigorously with a saturated aqueous solution of sodium bisulfite[11][12].
-
Extraction: The charged adduct moves to the aqueous layer. Organic impurities can be extracted away with an immiscible organic solvent (e.g., ethyl acetate/hexanes)[11].
-
Regeneration: The aqueous layer containing the adduct is then treated with a base (e.g., NaOH) or acid to reverse the reaction and regenerate the pure aldehyde, which can then be extracted[11].
Question: What are the key spectroscopic features to confirm the presence and purity of my heterocyclic aldehyde?
Answer: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying aldehydes.
Table 1: Key Spectroscopic Data for Aldehyde Identification
| Spectroscopic Method | Feature | Typical Range/Value | Notes |
| IR Spectroscopy | C=O Stretch | 1660-1730 cm⁻¹ | Position is sensitive to conjugation. Aromatic or α,β-unsaturated aldehydes absorb at lower wavenumbers (e.g., 1705 cm⁻¹) compared to saturated aldehydes (1730 cm⁻¹)[13]. |
| Aldehydic C-H Stretch | 2700-2760 cm⁻¹ & 2800-2860 cm⁻¹ | The presence of two distinct peaks in this region is a hallmark of an aldehyde and helps distinguish it from a ketone[13][14]. | |
| ¹H NMR Spectroscopy | Aldehydic Proton (CHO) | 9-10 δ | This region is very distinctive with few other signals, making it a clear indicator of an aldehyde[13][15][16]. |
| α-Protons | 2.0-2.5 δ | Protons on the carbon adjacent to the carbonyl are deshielded[15]. | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 190-215 δ | This downfield shift is characteristic of an aldehyde or ketone carbonyl carbon[13][14]. |
Experimental Protocols
Protocol 1: Duff Formylation of a Heterocyclic Phenol
The Duff reaction is a method for the formylation of aromatic and heterocyclic phenols[17][18].
General Procedure:
Adapted from Skonieczny, K. et al.[17]
-
Reaction Setup: To the phenolic substrate (1 equivalent) dissolved in a minimum amount of trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA) (2 equivalents) slowly under an argon atmosphere. The reaction is exothermic.
-
Heating: Stir the solution at 70°C for 72 hours, then increase the temperature to 100°C for an additional 4 hours.
-
Hydrolysis: Add aqueous HCl (10%) and maintain the reaction mixture at 100°C for 1 hour to hydrolyze the intermediate.
-
Workup: Cool the suspension to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Purification of an Aldehyde via Bisulfite Extraction
This protocol is a general method for removing aldehydes from reaction mixtures[11].
-
Dissolution: Dissolve the crude reaction mixture containing the aldehyde in a water-miscible organic solvent like methanol or DMF and place it in a separatory funnel[11].
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for at least 30 seconds[12].
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake. Separate the layers. The organic layer contains the non-aldehyde impurities.
-
Aldehyde Regeneration: To the separated aqueous layer, add a base (e.g., 1M NaOH) until the solution is basic to reverse the adduct formation. The pure aldehyde will separate out.
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer using an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Troubleshooting Logic
The following diagram outlines a general troubleshooting workflow when encountering low reactivity with a heterocyclic aldehyde.
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, this process is essential to obtain a high-purity crystalline product suitable for subsequent synthetic steps, biological assays, or analytical characterization. The goal is to obtain a compound with a sharp melting point and clean spectroscopic data.[1]
Q2: How do I select an appropriate solvent for the recrystallization?
A2: A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For aromatic aldehydes and oxazole derivatives, a common approach is to test a range of solvents with varying polarities. Based on literature for similar compounds, promising solvent systems for this compound could include:
-
Single solvents like hexane, ethanol, or isopropanol.
-
Solvent mixtures such as ethyl acetate/hexane or toluene/hexane.[3][4][5]
It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system.
Q3: What are the key steps in a typical recrystallization procedure?
A3: The fundamental steps for recrystallization are:
-
Choosing an appropriate solvent.
-
Dissolving the impure compound in a minimum amount of the hot solvent.[2]
-
Allowing the solution to cool slowly and undisturbed to promote crystal growth.[1]
-
Collecting the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent.
-
Drying the crystals to remove any residual solvent.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face with this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used).[6] | Boil off some of the solvent to increase the concentration of the compound and attempt to cool again. |
| The solution is supersaturated.[2] | Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the flask in an ice bath.[7] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a highly concentrated solution.[7] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling solvent if possible.[6] |
| Significant impurities are present. | Consider a preliminary purification step like column chromatography or treatment with activated charcoal to remove impurities that may be inhibiting crystallization.[5] | |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[2] | Use the minimum amount of hot solvent necessary to dissolve the compound. To recover some of the lost product, the mother liquor can be partially evaporated and cooled again to yield a second crop of crystals. |
| The crystals were washed with too much cold solvent or the solvent was not cold enough.[2] | Use a minimal amount of ice-cold solvent to wash the crystals. | |
| Crystals are colored or appear impure. | Colored impurities are present in the starting material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note that charcoal can also adsorb the product, so use it sparingly. |
| Rapid crystal growth trapped impurities.[7] | Redissolve the crystals in fresh hot solvent and allow them to cool more slowly to form purer crystals. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves.[2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Visualizing Workflows and Logic
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 5-chlorobenzoxazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[1][2][3]
Q2: What are the potential impurities I might encounter in this synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Starting Material Impurities: Incomplete reaction can leave unreacted 5-chlorobenzoxazole. Impurities in the starting 2-amino-4-chlorophenol can also carry through.
-
Process-Related Impurities:
-
Over-formylation or di-formylation products: Under harsh reaction conditions, a second formyl group may be introduced onto the aromatic ring.
-
Hydrolysis products: Incomplete work-up or exposure to moisture can lead to the hydrolysis of the Vilsmeier reagent or other intermediates.
-
Side-products from the Vilsmeier reagent: The Vilsmeier reagent itself can undergo side reactions, leading to various chlorinated and formylated byproducts.
-
-
Degradation Products: The product itself may degrade under certain conditions (e.g., high temperature, presence of strong acids or bases).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Vilsmeier-Haack formylation can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting material (5-chlorobenzoxazole) spot and the appearance of a new, more polar product spot (due to the aldehyde group) indicate the progression of the reaction. Staining with an appropriate agent, such as potassium permanganate, can aid in visualization.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[1] A gradient elution with a hexane/ethyl acetate solvent system is often effective in separating the desired product from less polar starting materials and more polar impurities. Recrystallization from a suitable solvent or solvent mixture can also be employed for further purification.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive Vilsmeier reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting 5-chlorobenzoxazole. | 1. Ensure the Vilsmeier reagent is freshly prepared and protected from moisture. Use anhydrous solvents. 2. Optimize the reaction temperature and time. Monitor the reaction by TLC. 3. Verify the purity of the starting material by NMR or melting point. |
| Presence of unreacted starting material | 1. Incomplete reaction. 2. Insufficient amount of Vilsmeier reagent. | 1. Increase the reaction time or temperature. 2. Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). |
| Multiple spots on TLC, indicating several byproducts | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of water in the reaction mixture. 3. Impure starting materials. | 1. Lower the reaction temperature and monitor carefully. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Purify the starting materials before the reaction. |
| Product appears as a dark oil or tar | 1. Decomposition of the product or intermediates at high temperatures. 2. Presence of highly colored impurities. | 1. Perform the reaction at a lower temperature. 2. Purify the crude product using column chromatography with a suitable adsorbent like silica gel. Activated carbon treatment might also be beneficial. |
| Difficulty in isolating the product after work-up | 1. Product is soluble in the aqueous layer. 2. Formation of an emulsion during extraction. | 1. Perform multiple extractions with a suitable organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Add brine to the extraction mixture to break the emulsion. Centrifugation can also be helpful. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on standard Vilsmeier-Haack formylation reactions.[1][2]
Materials:
-
5-Chlorobenzoxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-chlorobenzoxazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Identification of Impurities by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS)
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds of increasing hydrophobicity.
Procedure:
-
Dissolve a small sample of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into the LC-MS system.
-
Analyze the resulting chromatogram and mass spectra. The mass-to-charge ratio (m/z) of the peaks will help in identifying the molecular weight of the components.
-
Compare the observed m/z values with the expected molecular weights of the product and potential impurities.
Data Presentation
Table 1: Expected Molecular Weights of Product and Potential Impurities
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Product) | C₈H₄ClNO₂ | C₈H₄ClNO₂ | 181.58 |
| 5-Chlorobenzoxazole (Starting Material) | C₇H₄ClNO | C₇H₄ClNO | 153.57 |
| 2-Amino-4-chlorophenol (Precursor) | C₆H₆ClNO | C₆H₆ClNO | 143.57 |
| Diformylated Product | C₉H₄ClNO₃ | C₉H₄ClNO₃ | 209.59 |
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in chemical reactions involving 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Palladium-based catalysts are most frequently employed in cross-coupling reactions with this compound. Commonly used catalysts include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and various palladium complexes with specialized phosphine or N-heterocyclic carbene (NHC) ligands. The choice of catalyst often depends on the specific reaction, such as Suzuki-Miyaura, Heck, or Sonogashira couplings.
Q2: My cross-coupling reaction with this compound is sluggish or has stalled. What are the likely causes related to catalyst poisoning?
A2: Sluggish or stalled reactions are often indicative of catalyst deactivation or poisoning. Potential causes include:
-
Impurities in the starting material: this compound is often synthesized using a Vilsmeier-Haack reaction. Residual reagents such as phosphorus oxychloride (POCl₃) or its byproducts, as well as dimethylformamide (DMF), can poison the palladium catalyst.
-
Sulfur-containing impurities: Elemental sulfur or sulfur-containing compounds are known to be potent poisons for palladium catalysts. These can be introduced as impurities in reagents or from side reactions.
-
Coordination of the substrate or product: The nitrogen and oxygen atoms in the benzoxazole ring can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.
-
Degradation of ligands: Phosphine ligands, commonly used in palladium catalysis, can oxidize to phosphine oxides, which have a lower affinity for the palladium center and can lead to catalyst deactivation.
Q3: Can the this compound substrate itself act as a catalyst poison?
A3: While the substrate is intended to be a reactant, its heteroatomic nature presents a potential for catalyst inhibition. The lone pairs of electrons on the nitrogen and oxygen atoms of the benzoxazole moiety can coordinate to the palladium catalyst. This coordination can sometimes lead to the formation of stable, off-cycle complexes that are catalytically inactive, thereby reducing the overall reaction rate. The extent of this inhibition can be influenced by the reaction conditions, ligands, and the specific palladium precursor used.
Q4: Are there any known impurities from the synthesis of this compound that I should be aware of?
A4: The Vilsmeier-Haack reaction, a common method for synthesizing this aldehyde, can introduce several potential catalyst poisons. These include:
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Residual Vilsmeier reagent: Unreacted POCl₃ or bis(trichloromethyl) carbonate (BTC) and their adducts with DMF.
-
Phosphorus-containing byproducts: Phosphoric acid or other phosphorus species can remain after workup and interfere with the catalyst.
-
Dimethylformamide (DMF): While often used as a solvent, residual DMF from the synthesis can sometimes negatively impact catalyst performance in subsequent steps.
-
Chlorinated impurities: Incomplete reaction or side reactions can lead to other chlorinated species that might interact with the catalyst.
Q5: How can I purify this compound to remove potential catalyst poisons?
A5: To minimize catalyst poisoning, rigorous purification of the starting material is recommended. Common purification techniques include:
-
Recrystallization: This is an effective method for removing many impurities. The choice of solvent is critical and should be determined experimentally.
-
Column chromatography: Silica gel chromatography can be used to separate the desired product from polar and non-polar impurities.
-
Activated carbon treatment: A solution of the crude product can be treated with activated carbon to adsorb sulfur-containing impurities.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Issue: You are observing a low yield (or no reaction) in a Suzuki-Miyaura coupling reaction between this compound and a boronic acid.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning by Sulfur Impurities | Treat a solution of the this compound with activated carbon before use. Ensure all other reagents are of high purity and free from sulfur contamination. |
| Inhibition by Benzoxazole Nitrogen/Oxygen | Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Use a more electron-rich and sterically bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) which can sometimes mitigate substrate inhibition. |
| Impurities from Vilsmeier Synthesis | Re-purify the this compound by recrystallization or column chromatography. Ensure the material is thoroughly dried to remove any residual solvents like DMF. |
| Sub-optimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene/water, DMF). The choice of base and solvent can significantly impact the reaction outcome. |
| Poor Quality of Boronic Acid | Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage, leading to lower reactivity. |
Guide 2: Catalyst Deactivation in Heck Reactions
Issue: The Heck reaction of this compound with an alkene is proceeding slowly or stalling before completion.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Formation of Palladium Black | The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures or the presence of impurities. Try lowering the reaction temperature and ensure all reagents and solvents are thoroughly deoxygenated. |
| Ligand Oxidation | If using phosphine ligands, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider using more air-stable pre-catalysts or ligands. |
| Coordination of Heteroatoms | The benzoxazole moiety may coordinate to the palladium center. The use of N-heterocyclic carbene (NHC) ligands can sometimes be beneficial in such cases as they form very stable complexes with palladium. |
| Base Incompatibility | The choice of base is crucial in Heck reactions. If using an amine base (e.g., triethylamine), ensure it is pure and dry. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective. |
Quantitative Data Summary
The following table summarizes the potential impact of various poisons on palladium catalyst performance in cross-coupling reactions. The data is generalized from the broader literature on palladium catalysis and should be considered as a guideline for troubleshooting reactions with this compound.
| Catalyst Poison | Typical Source | Effect on Catalyst | Observed Impact on Reaction |
| Sulfur Compounds (e.g., thiols, elemental sulfur) | Impurities in reagents | Strong coordination to Pd, formation of stable Pd-S bonds, blocking of active sites. | Drastic decrease in conversion and yield, complete inhibition at ppm levels. |
| Phosphorus Compounds (e.g., phosphine oxides, phosphate) | Ligand degradation, impurities from synthesis | Can compete with desired ligands for coordination to Pd, but generally weaker poisons than sulfur. | Reduced reaction rates and lower yields. |
| Halide Ions (excess) | Byproducts of reaction, impurities | Can occupy coordination sites and hinder substrate binding. | Can lead to slower reactions or catalyst inhibition. |
| Coordinating Heterocycles (e.g., pyridine, imidazole derivatives) | Substrate, product, or impurities | Reversible or irreversible coordination to the metal center, formation of inactive complexes. | Decreased catalyst turnover number (TON) and turnover frequency (TOF), incomplete conversion. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting for this Protocol:
-
If no reaction occurs: Check the quality of the catalyst and reagents. Ensure the reaction is strictly anaerobic. Consider screening different palladium sources and ligands.
-
If the reaction is incomplete: Increase the reaction time or temperature. A different base or solvent system might be more effective.
-
If significant byproduct formation is observed: Lowering the reaction temperature might improve selectivity. The stoichiometry of the boronic acid may need adjustment.
Protocol 2: General Procedure for a Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%).
-
-
Solvent and Base Addition:
-
Add a dry, degassed solvent (e.g., DMF, DMAc, or acetonitrile).
-
Add a base (e.g., triethylamine, 1.5-2.0 equiv, or K₂CO₃, 2.0 equiv).
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up:
-
After cooling, filter off any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
-
Purification:
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Troubleshooting for this Protocol:
-
If catalyst decomposition (palladium black) is observed: Ensure rigorous exclusion of oxygen. Lowering the reaction temperature or using a more robust ligand system may help.
-
If the reaction is slow: A more polar solvent like DMF or DMAc might be beneficial. Increasing the catalyst loading could also improve the rate.
-
If E/Z selectivity is poor (for certain alkenes): The choice of ligand and reaction conditions can influence the stereochemical outcome.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Potential catalyst deactivation pathways.
Preventing decomposition of 5-Chlorobenzo[d]oxazole-2-carbaldehyde during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Chlorobenzo[d]oxazole-2-carbaldehyde during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving a low yield and multiple unknown byproducts. What could be the cause?
A1: Low yields and the formation of byproducts when using this compound are often due to the decomposition of the starting material. The two primary points of instability are the benzoxazole ring and the aldehyde functional group.
-
Benzoxazole Ring Instability: The benzoxazole ring is susceptible to hydrolysis under both acidic and basic conditions, which leads to ring-opening.[1][2] This can be exacerbated by the presence of electron-withdrawing groups on the ring, such as the chloro and aldehyde substituents.[3]
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Aldehyde Reactivity: The aldehyde group is highly reactive and can undergo several side reactions, including oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air. It is also a site for nucleophilic attack, which, depending on the reaction conditions, may lead to undesired products.
Troubleshooting Steps:
-
Control pH: Ensure your reaction medium is not strongly acidic or basic. If possible, maintain a neutral pH.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.
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Temperature Control: Avoid excessive heating, as this can accelerate decomposition. Run reactions at the lowest effective temperature.
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Reagent Purity: Use pure, anhydrous solvents and reagents to avoid introducing water or other nucleophiles that can initiate decomposition.
Q2: I am observing a new product with a different mass spectrum that suggests the loss of the aldehyde group. What is happening?
A2: The loss of the aldehyde group can occur through a few pathways. One possibility is oxidation of the aldehyde to a carboxylic acid (5-Chlorobenzo[d]oxazole-2-carboxylic acid), followed by decarboxylation under certain conditions, although this is less common without specific catalysts or very high temperatures. A more likely scenario, if you are seeing a product with a mass corresponding to 5-chlorobenzoxazole, is that you are experiencing a side reaction where the aldehyde is cleaved.
Troubleshooting Steps:
-
Protect the Aldehyde: If the aldehyde is not the reactive site for your desired transformation, consider protecting it as an acetal. Acetals are stable in neutral to strongly basic environments and can be removed with aqueous acid upon completion of the reaction.
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Analyze Reaction Conditions: Review your reaction for any reagents that could facilitate decarbonylation, although this is a less common pathway for aromatic aldehydes under standard laboratory conditions.
Q3: My purification process seems to be causing decomposition of the product. What are the best practices for purifying this compound?
A3: Purification can indeed be a critical step where decomposition occurs.
Troubleshooting Purification:
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Column Chromatography: When using silica gel chromatography, be aware that silica gel is slightly acidic and can promote the degradation of sensitive compounds. To mitigate this, you can:
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Use a less acidic stationary phase like neutral alumina.
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Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent to neutralize the silica gel.
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Work quickly and avoid letting the compound sit on the column for extended periods.
-
-
Aqueous Workup: During aqueous workups, avoid prolonged exposure to strongly acidic or basic solutions. Use dilute acids or bases for pH adjustments and perform extractions promptly. Ensure the organic extracts are thoroughly dried before solvent evaporation.
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Distillation: If applicable, distillation should be performed under high vacuum and at the lowest possible temperature to prevent thermal decomposition.
Data Presentation
Table 1: Reaction Condition Tolerance of Structurally Similar Benzoxazoles
This table summarizes reaction conditions reported in the literature for the synthesis of benzoxazole derivatives, providing an indication of the stability of the benzoxazole core under various synthetic protocols.
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Bis(trichloromethyl) carbonate (BTC)/DMF | Toluene | 90 | 4 | 71 | [4] |
| POCl₃/DMF | Toluene | 90 | 4 | 76 | [4] |
| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 | 85-98 | [5] |
| Palladium complexes | Ethanol | 50 | 3 | 88 | [6] |
| p-Toluene sulfonyl chloride | THF/Pyridine | Not specified | 8-10 | Not specified | [6] |
Table 2: Potential Decomposition Pathways and Incompatible Conditions
| Condition | Potential Decomposition Pathway | Incompatible Reagents/Situations | Prevention Strategy |
| Strongly Acidic (e.g., pH < 4) | Hydrolytic ring-opening of the oxazole.[1][2] | Concentrated mineral acids, prolonged exposure to silica gel. | Buffer the reaction medium, use neutralized silica gel for chromatography. |
| Strongly Basic (e.g., pH > 10) | Hydrolytic ring-opening of the oxazole. | Strong bases (e.g., NaOH, KOH), some strongly basic amines. | Use non-nucleophilic organic bases if necessary, avoid aqueous strong bases. |
| Oxidizing Conditions | Oxidation of the aldehyde to a carboxylic acid. | Strong oxidizing agents (e.g., KMnO₄, CrO₃), prolonged exposure to air. | Run reactions under an inert atmosphere, use degassed solvents. |
| Presence of Strong Nucleophiles | Unwanted addition to the aldehyde group. | Grignard reagents, organolithiums, primary/secondary amines (if not the intended reaction). | Protect the aldehyde group as an acetal. |
| High Temperatures | General thermal decomposition. | Prolonged heating at high temperatures. | Run reactions at the lowest possible temperature for the shortest effective time. |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Decomposition
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Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
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Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
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Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Degas solvents by bubbling with an inert gas for 15-20 minutes before use.
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Reagent Addition: Add this compound and other reagents under a positive flow of inert gas.
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Temperature Control: Use a temperature-controlled oil bath or cryocool for precise temperature management.
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Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
-
Quenching: Quench the reaction by adding it to a pre-cooled, neutral solution.
Protocol 2: Protection of the Aldehyde Group as a Cyclic Acetal
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Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1 equivalent) in toluene.
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Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetal can be purified by column chromatography on silica gel that has been pre-treated with a triethylamine-containing eluent.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow for reactions involving this compound.
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzoxazoles
Welcome to the technical support center for the synthesis of substituted benzoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted benzoxazoles, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Q: I am performing a condensation reaction between an o-aminophenol and a carboxylic acid/aldehyde and observing very low to no yield of my desired benzoxazole. What are the possible causes and how can I improve the yield?
A: Low yields in benzoxazole synthesis are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is often the critical step.
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Solution: Ensure appropriate dehydrating conditions. The use of polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C) is a classic method to drive the reaction to completion.[1] Alternatively, milder conditions using catalysts like Brønsted acidic ionic liquids can also be effective, though they may require higher temperatures (e.g., 130°C) and longer reaction times.[2][3]
-
-
Sub-optimal Catalyst: The choice and amount of catalyst are crucial.
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Solution: For reactions involving aldehydes, various catalysts can be employed. Metal-based catalysts like nickel(II) complexes or palladium complexes have shown high efficacy.[2] Lewis acids such as ZrCl4 or TfOH can be used with trimethylsilylazides.[4] For greener approaches, reusable catalysts like samarium triflate in aqueous media or magnetically recoverable nanoparticles can be considered.[4][5][6]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
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Purity of Starting Materials: Impurities in o-aminophenols or the coupling partner can inhibit the reaction.
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Solution: Ensure the purity of your starting materials. Recrystallize or purify the o-aminophenol and the aldehyde or carboxylic acid if necessary.
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Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating the purification of my target benzoxazole. What are these side products and how can I minimize their formation?
A: Side product formation is often related to the reactivity of the starting materials and the reaction conditions.
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Schiff Base Intermediate: In reactions with aldehydes, the initial product is a Schiff base (azomethine). If cyclization is inefficient, this intermediate may persist or undergo side reactions.
-
Solution: Drive the cyclization to completion by optimizing the catalyst and reaction conditions as mentioned in Problem 1. The use of an oxidizing agent like Dess-Martin periodinane (DMP) can facilitate the intramolecular cyclization of the phenolic azomethine at ambient temperature.[7]
-
-
Over-alkylation/arylation: In syntheses involving alkylating or arylating agents, reaction at unintended positions on the benzoxazole ring can occur.
-
Solution: Control the stoichiometry of the reagents carefully. The use of specific catalysts and ligands, such as a combination of CuI and 1,10-phenanthroline for intramolecular cyclization of ortho-haloanilides, can improve selectivity.[8]
-
-
Polymerization: Under strongly acidic conditions like PPA, starting materials or the product can sometimes polymerize.
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Solution: Add the reagents in a controlled manner and maintain the recommended reaction temperature. Using alternative, milder cyclization agents can also prevent polymerization.
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Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my substituted benzoxazole from the reaction mixture. What are the recommended purification techniques?
A: Purification of benzoxazoles can be challenging due to their physical properties and the presence of closely related impurities.
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Recrystallization: This is a common and effective method for purifying solid benzoxazole derivatives.
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Solution: A mixed solvent system is often effective. For example, recrystallization from a solution of acetone and acetonitrile has been reported.[9] The crude product can also be dissolved in a solvent like ethyl acetate at an elevated temperature, treated with a clarifying agent such as charcoal, and then precipitated by cooling or adding an anti-solvent.[9]
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
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Solution: Use a silica gel column with an appropriate solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate).[10] The polarity of the eluent should be optimized based on the polarity of the target compound and impurities, as monitored by TLC.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted benzoxazoles.
Q1: What are the most common starting materials for synthesizing substituted benzoxazoles?
A1: The most prevalent precursor for the benzoxazole core is o-aminophenol.[1][2][7] This is typically condensed with a variety of substrates to introduce the desired substituent at the 2-position. Common reaction partners include:
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Carboxylic acids and their derivatives (e.g., acyl chlorides, esters)[11][12]
-
Orthoesters[8]
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Nitriles[11]
Q2: What are some "green" or environmentally friendly approaches to benzoxazole synthesis?
A2: Green chemistry principles are increasingly being applied to benzoxazole synthesis. Some strategies include:
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Use of Reusable Catalysts: Samarium triflate in aqueous media, magnetically recoverable nanoparticles, and Brønsted acidic ionic liquid gels are examples of catalysts that can be recovered and reused.[2][3][5][6]
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Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions, often with microwave irradiation or sonication, which reduces solvent waste.[2][6][8]
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Use of Safer Reagents: Replacing highly toxic reagents like cyanogen bromide with safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a key aspect of greener synthesis.[2][7]
Q3: Can I synthesize 2-aminobenzoxazoles, and what are the specific challenges?
A3: Yes, 2-aminobenzoxazoles are an important class of derivatives. The main challenge lies in the use of hazardous cyanating agents.
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Traditional Method: The reaction of o-aminophenols with cyanogen bromide (BrCN) is a well-known method, but BrCN is highly toxic.[13]
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Safer Alternatives: The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid provides a safer route.[1][2][13] Another approach involves the palladium-catalyzed reaction between o-aminophenol and isocyanides.[7]
Q4: How can I introduce substituents onto the benzene ring of the benzoxazole core?
A4: Substituents on the benzene ring are typically introduced by starting with a substituted o-aminophenol. For example, to synthesize a 5-nitrobenzoxazole, you would start with 2-amino-4-nitrophenol. Electrophilic substitution reactions on the pre-formed benzoxazole ring, such as nitration or halogenation, are also possible, with substitution generally occurring at the 6-position.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of 2-substituted benzoxazoles.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL gel (1 mol%) | Solvent-free | 130 | 5 | 98 | [3] |
| Ni(II) complex | DMF | 80 | 3-4 | 87-94 | [2] |
| LAIL@MNP | Solvent-free (sonication) | 70 | 0.5 | Moderate to high | [2][6] |
| Sm(OTf)₃ | Water | Mild | - | - | [8] |
| CeCl₃ (15 mol%) | Toluene/O₂ | 100 | 36 | 73 | [6] |
| FeCl₃ (5%) | Toluene/O₂ | 110 | 24 | 70 | [6] |
Table 2: Synthesis of 2-Substituted Benzoxazoles via Condensation of o-Aminophenol with Various Aldehydes using BAIL Gel Catalyst
| Aldehyde Substituent | Time (h) | Yield (%) | Reference |
| H | 5 | 98 | [3] |
| p-Me | 5 | 95 | [3] |
| p-OMe | 5 | 92 | [3] |
| p-NO₂ | 5 | 96 | [3] |
| p-F | 5.5 | 85 | [3] |
| p-Cl | 5.5 | 88 | [3] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst[3]
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In a reaction vessel, combine benzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol).
-
Add the BAIL gel catalyst (1 mol%).
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
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Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) mixture as the eluent to afford the pure 2-phenylbenzoxazole.
Protocol 2: Synthesis of a 2-Substituted Benzoxazole from a Tertiary Amide and 2-Aminophenol[10]
-
To a solution of the tertiary amide (0.55 mmol) in 1 mL of dichloromethane (DCM), add 2-fluoropyridine (1 mmol).
-
Cool the mixture to 0°C.
-
Add triflic anhydride (Tf₂O) (0.6 mmol) dropwise and stir for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) and stir the reaction for 1 hour at room temperature.
-
Quench the reaction with 0.5 mL of triethylamine (Et₃N).
-
Evaporate the solvent.
-
Purify the residue by silica gel chromatography (petroleum ether: ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.
Protocol 3: Purification of a Substituted Benzoxazole by Recrystallization[9]
-
Dissolve the crude substituted benzoxazole product in a minimal amount of a suitable solvent (e.g., acetone) at an elevated temperature.
-
While maintaining the temperature between 54-60°C, add an anti-solvent (e.g., acetonitrile) over a period of 30 minutes.
-
Concentrate the solution by distillation at atmospheric pressure.
-
Cool the concentrate to 45-50°C and hold for 30 minutes.
-
Further cool to -3 to 3°C and hold for 1 hour to allow for complete precipitation.
-
Filter the solid product and wash with precooled anti-solvent (e.g., acetonitrile).
-
Dry the purified product in a vacuum oven at 55-65°C.
Visualizations
General Synthetic Workflow for Benzoxazoles
Caption: A generalized workflow for the synthesis of substituted benzoxazoles.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of benzoxazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of benzoxazoles.
Issue 1: Low or No Yield of the Desired Formylated Benzoxazole
| Possible Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that the dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. A color change to yellowish or orange upon mixing POCl₃ and DMF is often indicative of reagent formation. |
| Insufficiently Activated Benzoxazole Ring | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich aromatic systems. If the benzoxazole ring is substituted with strongly electron-withdrawing groups, the reaction may be sluggish or fail. Consider using harsher reaction conditions (e.g., higher temperature, longer reaction time) or a more potent formylating agent if possible. |
| Incorrect Stoichiometry | The molar ratio of the Vilsmeier reagent to the benzoxazole substrate is crucial. A common starting point is 1.5 to 3 equivalents of the Vilsmeier reagent. For less reactive substrates, increasing the excess of the reagent may improve yields. |
| Suboptimal Reaction Temperature | The reaction temperature is dependent on the reactivity of the substrate and typically ranges from 0 °C to 80 °C.[1] For highly reactive benzoxazoles, the reaction may proceed at room temperature, while less reactive substrates may require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. |
| Premature Quenching | Ensure the reaction has gone to completion before the aqueous workup. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
| Possible Cause | Troubleshooting Step |
| Di- or Tri-formylation | In highly activated benzoxazole systems, multiple formyl groups may be introduced. To minimize this, use a smaller excess of the Vilsmeier reagent and maintain a lower reaction temperature. Adding the benzoxazole substrate slowly to the pre-formed Vilsmeier reagent can also help control the reaction. |
| Formation of Regioisomers | Formylation can occur at different positions on the benzene ring of the benzoxazole, depending on the electronic and steric effects of existing substituents. The formyl group typically adds to the most electron-rich and sterically accessible position.[2] Careful analysis of the product mixture using techniques like NMR spectroscopy is required to identify the isomers. Chromatographic separation may be necessary. |
| Ring Opening or Rearrangement | In some cases, particularly with benzoxazine-4-ones which are structurally related to benzoxazoles, the Vilsmeier-Haack conditions can induce ring-opening followed by rearrangement to form chromene or acridine derivatives. While less common for simple benzoxazoles, this possibility should be considered if unexpected products are observed. |
| Reaction with Substituents | Functional groups on the benzoxazole ring can react with the Vilsmeier reagent. For example, hydroxyl groups will be formylated, and other reactive groups may undergo side reactions. It is important to consider the compatibility of all functional groups with the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of a substituted benzoxazole?
A1: The formylation of benzoxazoles is an electrophilic aromatic substitution, and the position of formylation is directed by the substituents on the benzene ring. Generally, electron-donating groups (e.g., -OCH₃, -CH₃) will direct the formylation to the ortho and para positions relative to the activating group. Due to steric hindrance from the fused oxazole ring, the para position is often favored. For benzoxazoles with substituents, the most electron-rich position on the benzene moiety is the most likely site of formylation.
Q2: How can I confirm the formation of the Vilsmeier reagent?
A2: The in-situ formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction and is often accompanied by a color change to a yellowish or orange solution or the formation of a viscous white salt. This is a good visual indicator that the reagent is forming correctly.
Q3: What are the typical work-up procedures for a Vilsmeier-Haack reaction?
A3: The reaction is typically quenched by pouring the reaction mixture into ice-cold water or an ice-cold aqueous solution of a base like sodium acetate or sodium hydroxide to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde. The product is then usually extracted with an organic solvent.
Q4: I see a complex mixture in my crude NMR. What are the possible byproducts?
A4: Besides the desired formylated benzoxazole and potential regioisomers, other possible byproducts could include:
-
Di- or tri-formylated products: If the substrate is highly activated.
-
Unreacted starting material: If the reaction did not go to completion.
-
Products of ring-opening/rearrangement: Although less common for simple benzoxazoles, this is a possibility.
-
Products from reactions with substituents: For example, if your benzoxazole has a reactive functional group.
-
N-formylated products: In some heterocyclic systems, formylation can occur on a nitrogen atom.
Q5: What purification techniques are most effective for isolating the formylated benzoxazole?
A5: Column chromatography on silica gel is the most common method for purifying the products of a Vilsmeier-Haack reaction. The choice of eluent will depend on the polarity of the product and byproducts. Recrystallization can also be an effective purification method if a suitable solvent is found.
Data Presentation
While specific quantitative data for byproduct formation in benzoxazole formylation is not extensively reported in the literature, the following table summarizes potential byproducts and the conditions that may favor their formation based on general principles of the Vilsmeier-Haack reaction on heterocyclic systems.
| Product Type | Potential Byproduct(s) | Conditions Favoring Byproduct Formation | Strategy to Minimize Byproduct |
| Mono-formylated Benzoxazole | Di- and tri-formylated benzoxazoles | Highly activated benzoxazole ring, large excess of Vilsmeier reagent, high reaction temperature. | Use a smaller excess of the Vilsmeier reagent (e.g., 1.5 eq.), lower the reaction temperature, and monitor the reaction closely. |
| Mono-formylated Benzoxazole | Regioisomers | Presence of multiple activating groups on the benzoxazole ring. | Careful consideration of the directing effects of substituents. Separation of isomers may be required post-reaction. |
| Formylated Benzoxazole | Ring-opened/rearranged products (e.g., chromene derivatives) | Potentially harsh reaction conditions (high temperature, long reaction times). | Use milder reaction conditions and monitor for the formation of unexpected products. |
| Formylated Benzoxazole | Chlorinated byproducts | High concentrations of POCl₃ and elevated temperatures. | Use the minimum effective amount of POCl₃ and maintain a controlled temperature. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of a Substituted Benzoxazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous dimethylformamide (DMF, 3-5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction Initiation: After the addition of POCl₃ is complete, stir the mixture at 0 °C for 30-60 minutes. A color change or formation of a precipitate may be observed.
-
Substrate Addition: Dissolve the substituted benzoxazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-80 °C, depending on the reactivity of the substrate. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide to neutralize the mixture and facilitate the hydrolysis of the iminium salt intermediate to the aldehyde. Stir until the hydrolysis is complete (this can be monitored by TLC).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
Validation & Comparative
Comparative NMR Analysis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde and a Related Analogue
A guide for researchers providing a comparative analysis of experimental and predicted Nuclear Magnetic Resonance (NMR) data for substituted benzoxazoles, alongside a detailed experimental protocol for spectral acquisition.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of 5-Chlorobenzo[d]oxazole-2-carbaldehyde and a structurally related analogue, 2-(2-Chlorophenyl)benzo[d]oxazole. Due to the limited availability of experimental data for this compound in the public domain, this guide presents a predicted spectral analysis for this compound based on established NMR principles and substituent effects. This is contrasted with the experimental data for 2-(2-Chlorophenyl)benzo[d]oxazole to offer insights into the influence of different substituents on the benzoxazole scaffold.
Comparative Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for 2-(2-Chlorophenyl)benzo[d]oxazole and the predicted data for this compound.
Table 1: Experimental NMR Data for 2-(2-Chlorophenyl)benzo[d]oxazole
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| 8.20 – 8.13 (m, 1H) | 150.55 |
| 7.91 – 7.82 (m, 1H) | 141.66 |
| 7.67 – 7.54 (m, 2H) | 133.46 |
| 7.50 – 7.36 (m, 4H) | 131.87 |
| 131.79 | |
| 131.35 | |
| 126.89 | |
| 126.24 | |
| 125.54 | |
| 124.62 | |
| 120.48 | |
| 110.71 |
Data sourced from supporting information of a chemical publication.[1]
Table 2: Predicted NMR Data for this compound
| Predicted ¹H NMR δ (ppm) | Assignment | Predicted ¹³C NMR δ (ppm) | Assignment |
| ~9.9 - 10.1 | Aldehyde H | ~185 - 190 | Aldehyde C=O |
| ~7.8 - 8.0 | H-4 | ~160 - 165 | C-2 |
| ~7.4 - 7.6 | H-6 | ~148 - 152 | C-7a |
| ~7.3 - 7.5 | H-7 | ~140 - 144 | C-3a |
| ~128 - 132 | C-5 | ||
| ~125 - 129 | C-6 | ||
| ~118 - 122 | C-4 | ||
| ~110 - 114 | C-7 |
Note: These are predicted values based on the analysis of substituent effects on the benzoxazole ring system and may differ from experimental values.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like substituted benzoxazoles.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is common.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Temperature: Set to a constant temperature, typically 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment is standard.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended, and may need to be longer for quaternary carbons.
-
Number of Scans: A larger number of scans is required compared to ¹H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration.
-
Proton Decoupling: Use a broadband proton decoupling sequence.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel organic compound.
References
Comparative Analysis of Synthetic Methodologies for 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential synthetic routes for 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies in published literature, this document outlines two primary plausible synthetic strategies, supported by established chemical transformations on analogous structures. The experimental protocols provided are based on general procedures for similar compounds and may require further optimization for the specific target molecule.
Method 1: Multi-step Synthesis from 2-Amino-4-chlorophenol via a 2-Thiol Intermediate
This approach involves the initial formation of the 5-chlorobenzoxazole core followed by the introduction and modification of the substituent at the 2-position.
Experimental Protocol:
Step 1a: Synthesis of 5-Chlorobenzo[d]oxazole-2-thiol
A solution of 2-amino-4-chlorophenol (1 equivalent) in ethanol is treated with potassium hydroxide (2.35 equivalents) followed by the addition of carbon disulfide (9.5 equivalents). The reaction mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is then diluted with water, acidified with 2 M HCl, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 5-chlorobenzo[d]oxazole-2-thiol.
Step 1b: Conversion of 2-Thiol to 2-Carbaldehyde (Proposed)
This step is proposed based on general methods for the conversion of thiols to aldehydes and would require experimental validation.
The 5-chlorobenzo[d]oxazole-2-thiol could be converted to the corresponding 2-methylthio derivative by reaction with a methylating agent (e.g., methyl iodide). Subsequent oxidation of the 2-methylthio group, followed by hydrolysis, could yield the desired 2-carbaldehyde. Alternatively, direct oxidative desulfurization-formylation methods could be explored.
Method 2: Direct Formylation of 5-Chlorobenzoxazole via Vilsmeier-Haack Reaction
This method proposes the direct introduction of the formyl group onto the pre-formed 5-chlorobenzoxazole ring system using the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Experimental Protocol (General Procedure):
To a solution of 5-chlorobenzoxazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane, the Vilsmeier reagent is added dropwise at a controlled temperature (typically 0 °C to room temperature). The Vilsmeier reagent can be prepared in situ by the reaction of a phosphoryl chloride (POCl₃) or oxalyl chloride with DMF. The reaction mixture is stirred for a period of time, which can range from a few hours to overnight, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate or sodium hydroxide. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Note on Regioselectivity: The Vilsmeier-Haack reaction on substituted benzoxazoles can potentially yield different isomers. The formylation is expected to occur at the most electron-rich position of the benzoxazole ring system. For 5-chlorobenzoxazole, formylation could potentially occur at the C2, C4, C6, or C7 positions. The electron-withdrawing nature of the chloro group at the 5-position would likely influence the regiochemical outcome. Experimental verification would be necessary to determine the major product.
Quantitative Data Summary
| Parameter | Method 1 (Multi-step Synthesis) | Method 2 (Vilsmeier-Haack Reaction) |
| Starting Material | 2-Amino-4-chlorophenol | 5-Chlorobenzoxazole |
| Number of Steps | Multiple | Single |
| Potential Yield | Moderate to Good (cumulative) | Variable (highly substrate dependent) |
| Key Reagents | KOH, CS₂, Oxidizing/Formylating agents | POCl₃/DMF (or similar) |
| Potential for Isomers | Low (controlled synthesis) | Possible (regioselectivity needs to be determined) |
| Ease of Purification | May require purification at each step | May require separation of isomers |
Logical Workflow of Synthesis Strategies
Caption: Proposed synthetic pathways for this compound.
Signaling Pathway of Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation reaction.
Conclusion
Both outlined methods present viable, yet distinct, approaches to the synthesis of this compound. Method 1 offers a more controlled, stepwise synthesis that is less likely to produce isomeric byproducts, but it involves multiple transformations which may impact the overall yield. Method 2 provides a more direct route, but its feasibility and regioselectivity for the specific substrate, 5-chlorobenzoxazole, require experimental validation. The choice of method will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and the scale of the synthesis. Further experimental investigation is recommended to optimize the reaction conditions and to fully characterize the products for each proposed route.
Comparative Guide to Purity Assessment of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for determining the purity of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with Gas Chromatography (GC) and Capillary Electrophoresis (CE) discussed as viable alternatives.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this analysis.
Experimental Protocol: Reversed-Phase HPLC
A plausible HPLC method for the purity determination of this compound is detailed below. This method is based on established principles for the separation of aromatic aldehydes and benzoxazole derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard of known purity
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol, in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC, and CE for the purity assessment of this compound. While a specific Certificate of Analysis for this compound with purity data was not publicly available, representative purity values for structurally similar compounds, such as 5-Chlorobenzo[d]oxazole-2-thiol, are often reported in the range of ≥95% to ≥97% by suppliers.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of charged species in an electric field. |
| Typical Purity Result | >98% (by area normalization) | >98% (by area normalization) | >99% (by corrected peak area) |
| Analysis Time | 10-20 minutes | 15-30 minutes | 5-15 minutes |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Required | Required | Not required |
| Selectivity | High, tunable with mobile phase and stationary phase chemistry. | Very high, especially with mass spectrometry (MS) detection. | Very high, based on charge-to-size ratio. |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range), especially with specific detectors. | High (pg to fg range), but concentration sensitivity can be lower. |
| Instrumentation Cost | Moderate to High | Moderate to High | Moderate |
| Solvent Consumption | High | Low | Very Low |
Alternative Purity Assessment Methods
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a moderate molecular weight, GC analysis is feasible, provided it has sufficient volatility and thermal stability.
Typical Experimental Protocol (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound and any potential impurities.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Mass Spectrometer (MS) for definitive identification of impurities.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes. It is particularly well-suited for the analysis of charged or polar compounds. While this compound is neutral, its potential impurities might be charged, or the molecule itself could be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.
Typical Experimental Protocol (CZE for potential ionic impurities):
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, for example, a phosphate or borate buffer at a specific pH.
-
Voltage: 20-30 kV.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Workflow and Pathway Diagrams
To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the different purity assessment techniques.
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Techniques.
References
Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Comparative Compounds
A detailed guide for researchers, scientists, and drug development professionals on the predicted mass spectrometry fragmentation pattern of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, with comparisons to related benzoxazole and aldehyde analogs. This guide includes predicted fragmentation data, a standardized experimental protocol, and visualizations to aid in structural elucidation.
This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including 2-phenylbenzoxazole and benzaldehyde, to predict and rationalize the fragmentation pathways. The information presented is intended to assist researchers in identifying this compound and understanding its behavior under mass spectrometric conditions.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the aldehyde functional group and the chlorinated benzoxazole core. The molecular ion (M+) peak is expected at an m/z corresponding to its molecular weight, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Key predicted fragmentation steps include:
-
Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion [M-H]+.
-
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen radical, the resulting ion can lose CO. Alternatively, the molecular ion can undergo rearrangement and lose CO.
-
Loss of the formyl group (-CHO•): Cleavage of the C-C bond between the benzoxazole ring and the aldehyde group.
-
Loss of a chlorine radical (-Cl•): Fragmentation of the halogen from the aromatic ring.
-
Ring fragmentation: Subsequent fragmentation of the benzoxazole ring system can lead to smaller, characteristic ions.
The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.
| Predicted m/z | Predicted Ion Structure | Predicted Fragmentation Pathway |
| 181/183 | [C8H4ClNO2]+• | Molecular Ion (M+) |
| 180/182 | [C8H3ClNO2]+ | [M-H]+ |
| 152/154 | [C7H3ClNO]+ | [M-CHO]+ |
| 146 | [C8H4NO2]+ | [M-Cl]+ |
| 124 | [C7H4NO]+ | [M-Cl-CO]+ |
| 90 | [C6H4N]+ | Further fragmentation |
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, a comparison with the known mass spectra of 2-phenylbenzoxazole and benzaldehyde is presented.
2-Phenylbenzoxazole: The mass spectrum of 2-phenylbenzoxazole provides insight into the fragmentation of the 2-substituted benzoxazole ring system. The molecular ion is typically the base peak, indicating the stability of the aromatic system. Fragmentation primarily involves the substituent at the 2-position and subsequent ring cleavage.
| m/z | Ion Structure | Fragmentation Pathway |
| 195 | [C13H9NO]+• | Molecular Ion (Base Peak) |
| 167 | [C12H7N]+• | [M-CO]+ |
| 139 | [C11H7]+ | [M-CO-HCN]+ |
| 91 | [C6H5N]+• | Benzoxazole ring fragment |
| 77 | [C6H5]+ | Phenyl cation |
Benzaldehyde: The fragmentation of benzaldehyde is well-characterized and serves as a model for the behavior of the aldehyde group in the target molecule. The loss of a hydrogen atom to form a stable benzoyl cation is a dominant feature.
| m/z | Ion Structure | Fragmentation Pathway |
| 106 | [C7H6O]+• | Molecular Ion |
| 105 | [C7H5O]+ | [M-H]+ (Base Peak) |
| 77 | [C6H5]+ | [M-CHO]+ |
| 51 | [C4H3]+ | Fragmentation of phenyl ring |
The comparison suggests that for this compound, we can expect initial fragmentation to be dominated by the aldehyde group (loss of H or CHO), followed by fragmentation of the stable chlorinated benzoxazole core.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a standard protocol for acquiring an EI mass spectrum of a small organic molecule like this compound, typically using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate) to a concentration of about 100 µg/mL.
-
Ensure the sample is fully dissolved before injection.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injection Port: Set to a temperature of 250-280°C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on sample concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: Set a solvent delay of 2-4 minutes to prevent filament damage from the solvent peak.
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Generate the mass spectrum for the analyte peak by averaging the scans across the peak and subtracting the background spectrum.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow for its analysis.
A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-chloro-benzoxazole and other substituted benzoxazole derivatives. The information is supported by experimental data to highlight structure-activity relationships and potential therapeutic applications.
Benzoxazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The substituent on the benzoxazole core plays a crucial role in determining the potency and selectivity of its biological effects. Among these, the 5-chloro-substituted benzoxazoles have garnered considerable interest for their notable antimicrobial and anticancer properties. This guide synthesizes experimental data to compare the biological activity of 5-chloro-benzoxazoles with other substituted analogues.
Antimicrobial Activity
The antimicrobial efficacy of benzoxazole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The 5-chloro substitution has been shown to be a key contributor to the antibacterial and antifungal properties of these compounds.[4][5]
Comparative Antimicrobial Data
The following table summarizes the MIC values of various substituted benzoxazole derivatives against a panel of bacteria and fungi, illustrating the impact of different substitutions on antimicrobial activity.
| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | [3][6] | ||
| P4A (sulfanilamide derivative) | Staphylococcus aureus | - | [4][5] |
| Escherichia coli | - | [4][5] | |
| P4B (sulfanilamide derivative) | Staphylococcus aureus | - | [4][5] |
| Escherichia coli | - | [4][5] | |
| P2B (dihalogenated ring derivative) | Candida albicans | - | [4][5] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Staphylococcus aureus | 125 | [2] |
| Escherichia coli | 250 | [2] | |
| Candida albicans | 250 | [2] | |
| Other Substituted Benzoxazoles | |||
| 2-(p-substituted-benzyl)-5-[[4-(p-substituted-phenyl)-1-piperazinyl]acetylamino]-benzoxazoles | Enterococcus faecalis | 32 | [7] |
| Pseudomonas aeruginosa | 64 | [7] | |
| Unspecified Benzoxazole Derivatives | Staphylococcus aureus | >1000 - 58.59 | [8] |
| Escherichia coli | >1000 - 58.59 | [8] |
Note: Specific MIC values for P4A, P4B, and P2B were described as having "good antibacterial and antifungal activity, half of the Ampicillin and Cephalexin" and "good antifungal activity, half of the Miconazole," respectively, without explicit numerical values in the source material.[4][5]
Anticancer Activity
The anticancer potential of benzoxazole derivatives is typically assessed by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The presence and position of a chloro group on the benzoxazole ring can significantly influence this activity.
Comparative Anticancer Data
The table below presents the IC50 values of different substituted benzoxazoles against several human cancer cell lines, providing a comparative view of their cytotoxic potential.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chlorotolylbenzoxazole (5A) | DNA Topoisomerase II Inhibition | 22.3 | [9] |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Not Specified | - | [9] |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Not Specified | - | [9] |
| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides (5a-j) | General Anticancer Screening | >70% cell viability for active compounds | [10] |
| Benzoxazole derivative with 4-NO2 phenyl (19) | SNB-75 (CNS Cancer) | - (35.49% growth inhibition) | [5] |
| Benzoxazole derivative with 4-SO2NH2 phenyl (20) | SNB-75 (CNS Cancer) | - (31.88% growth inhibition) | [5] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | HCT116 (Colon Cancer) | 7.1 | [11] |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast Cancer) | 4 µg/mL | [12] |
| 2,5-disubstituted benzoxazole (3b) | MCF-7 (Breast Cancer) | 12 µg/mL | [12] |
| 2,5-disubstituted benzoxazole (3e) | Hep-G2 (Liver Cancer) | 17.9 µg/mL | [12] |
Note: Some studies reported anticancer activity as percentage growth inhibition rather than IC50 values.
Signaling Pathways and Mechanism of Action
The biological activities of benzoxazole derivatives are underpinned by their interaction with various cellular targets and signaling pathways. In the context of cancer, a notable mechanism of action for some benzoxazole derivatives is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[9] For certain chloro-substituted indole derivatives, which share structural similarities with benzoxazoles, inhibition of the WNT/β-catenin signaling pathway has been identified as a key mechanism.[11] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.
References
- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotech-asia.org [biotech-asia.org]
- 11. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Superior Aldehyde for Advanced Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced reactivity and biological activity is perpetual. In this context, 5-Chlorobenzo[d]oxazole-2-carbaldehyde emerges as a heterocyclic aldehyde with distinct advantages over similar aromatic and heterocyclic aldehydes, particularly in the synthesis of pharmacologically active compounds.
This comparison guide provides an objective analysis of the superior properties of this compound, supported by experimental context and highlighting its potential in the development of targeted therapeutics.
Enhanced Reactivity Profile
The unique structural features of this compound, specifically the electron-withdrawing nature of the fused oxazole ring and the chloro substituent, render the aldehyde group significantly more electrophilic. This heightened reactivity translates to several advantages in organic synthesis compared to simpler aldehydes like benzaldehyde or even other substituted heterocyclic aldehydes.
The "Magic Chloro": A Key to Enhanced Biological Efficacy
The presence of a chlorine atom at the 5-position of the benzoxazole ring is not a trivial substitution. In medicinal chemistry, the introduction of a chloro group can have profound, often beneficial, effects on a molecule's biological profile, a phenomenon sometimes referred to as the "magic chloro" effect.[1][2]
Key Advantages Conferred by the Chloro Substituent:
-
Increased Lipophilicity: The chloro group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1][3][4]
-
Improved Binding Affinity: The chlorine atom can participate in favorable interactions, such as van der Waals forces and halogen bonding, within the binding pocket of a target protein, leading to increased potency.[1]
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to a longer biological half-life and improved pharmacokinetic properties.[4]
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine influences the electronic distribution of the entire benzoxazole scaffold, which can be crucial for specific drug-receptor interactions.
A Privileged Scaffold for Anticancer Drug Discovery
The benzoxazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-chloro substitution has been shown to be particularly advantageous in the development of potent anticancer agents.
Several studies have highlighted that derivatives of 5-chlorobenzoxazole exhibit significant cytotoxic activity against various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6]
The VEGFR-2 Signaling Pathway: A Target for 5-Chlorobenzoxazole Derivatives
Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in cancer therapy. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Derivatives of this compound can be synthetically elaborated to create potent VEGFR-2 inhibitors that block these pro-angiogenic signals.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the potential point of intervention for inhibitors derived from this compound.
Experimental Protocols
While specific comparative kinetic studies are not available, a general synthetic protocol for a closely related compound, 5-chloro-2-aryloxazole-4-carbaldehyde, can be adapted for the synthesis and subsequent reactions of this compound.
General Synthetic Workflow:
The synthesis of the benzoxazole core typically involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid derivative or aldehyde, followed by cyclization. The 2-carbaldehyde functionality can be introduced via formylation of the pre-formed benzoxazole ring.
Protocol for a Representative Reaction: Wittig Olefination
This protocol describes a general procedure for the reaction of this compound with a Wittig reagent to form a substituted alkene, a common transformation in drug synthesis.
-
Preparation of the Wittig Reagent: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide. The mixture is typically stirred for 30-60 minutes.
-
Reaction with the Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution at the same low temperature.
-
Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.
-
Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired alkene.
Data Summary
The following table summarizes the key advantages of this compound in comparison to other representative aldehydes.
| Feature | This compound | Benzaldehyde | 2-Furaldehyde |
| Reactivity | High (due to electron-withdrawing benzoxazole ring and chloro group) | Moderate | Moderate (electron-rich furan ring) |
| Synthetic Utility | Excellent precursor for complex, biologically active molecules | Good general-purpose aldehyde | Good for furan-containing structures |
| Biological Potential | High, particularly as a scaffold for anticancer (e.g., VEGFR-2 inhibitors) and antimicrobial agents | Limited intrinsic activity, used as a building block | Some antimicrobial and other biological activities reported |
| Key Structural Advantage | 5-chloro-benzoxazole moiety acts as a potent pharmacophore and enhances pharmacokinetic properties | Simple aromatic structure | Furan ring can be a bioisostere for other aromatic systems |
Conclusion
This compound stands out as a superior aldehyde for applications in drug discovery and complex organic synthesis. Its enhanced electrophilicity, coupled with the proven pharmacological benefits of the 5-chlorobenzoxazole scaffold, makes it a highly attractive starting material for the development of novel therapeutics, particularly in the realm of oncology. The strategic incorporation of this aldehyde into synthetic pathways can lead to the efficient construction of potent and selective drug candidates with improved pharmacological profiles. Researchers are encouraged to explore the full potential of this versatile building block in their synthetic and medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurochlor.org [eurochlor.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
A Comparative Guide to Novel Compounds Derived from 5-Chlorobenzo[d]oxazole Scaffold as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the 5-chlorobenzo[d]oxazole framework, a promising scaffold in medicinal chemistry. While direct derivatization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde is an emerging area, this document focuses on the characterization and performance of related 5-chlorobenzoxazole derivatives, offering valuable insights into their potential as anticancer and antimicrobial agents. The information presented is supported by experimental data from recent studies, providing a basis for further research and development in this field.
Performance Comparison of 5-Chlorobenzoxazole Derivatives
Recent research has highlighted the potential of 5-chlorobenzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, and as effective antimicrobial agents.
Anticancer Activity
A study on novel benzoxazole derivatives as VEGFR-2 inhibitors provides significant comparative data. Although not synthesized directly from this compound, the study includes several 5-chloro-substituted analogues. The in-vitro anti-proliferative effects of these compounds were evaluated against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with Sorafenib, a known VEGFR-2 inhibitor, as a reference.
| Compound ID | Modification on Benzoxazole Core | HepG2 IC₅₀ (µM)[1][2] | MCF-7 IC₅₀ (µM)[1][2] | VEGFR-2 Inhibition IC₅₀ (nM)[2] |
| 12b | 5-chloro, amide linker | >100 | >100 | Not Reported |
| 12e | 5-chloro, amide linker | 102.10 | 60.51 | Not Reported |
| 12h | 5-chloro, amide linker | 45.33 | 33.18 | Not Reported |
| 12k | 5-chloro, amide linker | 28.36 | 31.22 | Not Reported |
| 13b | 5-chloro, diamide linker | 42.06 | 26.31 | Not Reported |
| 14b | 5-chloro, ether linker | 4.61 | 4.75 | 705.7 (protein conc. pg/ml) |
| 14k | 5-chloro, ether linker | 11.42 | 7.75 | Not Reported |
| 14n | 5-chloro, ether linker | 9.93 | 7.098 | Not Reported |
| Sorafenib | Reference Drug | 5.57 | 6.46 | 48.16 |
Note: Lower IC₅₀ values indicate higher potency.
From the data, it is evident that modifications on the 5-chlorobenzoxazole scaffold significantly influence anticancer activity. For instance, compounds with an ether linker (14b, 14k, 14n) generally exhibited higher potency against both HepG2 and MCF-7 cell lines compared to those with amide or diamide linkers. Notably, compound 14b showed IC₅₀ values comparable to the reference drug Sorafenib, indicating its promise as a potent anticancer agent.[1][2]
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound derivatives are limited, research on related benzoxazole structures provides valuable insights. A study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives, which share the benzoxazole core, demonstrated broad-spectrum antibacterial activity.
| Compound ID | Target Bacteria | MIC (µg/mL)[3] |
| 2b | Bacillus subtilis | 0.098 |
| Staphylococcus aureus | 0.39 | |
| Escherichia coli | 0.78 | |
| Pseudomonas aeruginosa | 0.78 | |
| Penicillin | Bacillus subtilis | 0.195 |
Note: Lower MIC values indicate higher antimicrobial activity.
Compound 2b from this series, bearing a hydrophobic aromatic group, was particularly effective, showing superior or comparable activity to Penicillin against Bacillus subtilis.[3] This highlights the potential of developing potent antibacterial agents based on the benzoxazole scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis of key intermediates and potential derivatives of this compound.
General Synthesis of Schiff Bases
Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.
-
Catalysis: A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction: The mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product is isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent.
General Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative in the presence of a base.
-
Reactant Mixture: A mixture of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) is prepared in a solvent like ethanol.
-
Base Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.
-
Reaction: The reaction is typically stirred at room temperature for several hours.
-
Precipitation: The reaction mixture is then poured into ice-cold water to precipitate the chalcone.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization.[4]
Signaling Pathways and Mechanisms
The therapeutic effects of benzoxazole derivatives are often attributed to their interaction with specific cellular signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
Several 5-chlorobenzoxazole derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-chlorobenzoxazole derivatives.
As depicted in the diagram, Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, leading to the activation of downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways. These pathways ultimately promote angiogenesis. 5-Chlorobenzoxazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking these downstream signals and preventing the formation of new blood vessels that tumors need to grow.
Apoptosis Induction Pathway
Some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for anticancer drugs.
Caption: The intrinsic pathway of apoptosis induced by benzoxazole derivatives.
The intrinsic or mitochondrial pathway of apoptosis is a common mechanism for many anticancer agents. As illustrated, certain benzoxazole derivatives can induce cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then complexes with Apaf-1 to activate caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which then orchestrate the dismantling of the cell, leading to apoptosis.
Conclusion
The 5-chlorobenzoxazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that strategic modifications to this core structure can yield compounds with potent anticancer and antimicrobial activities. While further research is needed to explore the full potential of derivatives synthesized directly from this compound, the existing evidence strongly supports continued investigation into this class of compounds for drug discovery and development. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in this exciting field.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
A Comparative Guide to Catalysts for Benzoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoxazoles, a critical scaffold in medicinal chemistry and materials science, has been significantly advanced by the development of diverse catalytic systems. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs. We focus on key performance indicators such as reaction yield, time, and conditions, while also providing detailed experimental protocols for reproducible results.
Performance Comparison of Catalysts
The efficiency of benzoxazole synthesis is highly dependent on the choice of catalyst. The following table summarizes the performance of representative homogeneous, heterogeneous, and nanocatalysts in the synthesis of 2-substituted benzoxazoles, a common synthetic route involving the condensation of 2-aminophenol with aldehydes or carboxylic acid derivatives.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | Brønsted Acidic Ionic Liquid Gel | 2-aminophenol, benzaldehyde | Solvent-free | 130 | 5 | 98 | [1][2] |
| p-Toluenesulfonic acid (p-TsOH) | 2-aminophenol, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate | Microwave | - | - | - | [3] | |
| Ruthenium Complex | 2-aminophenol, phenylmethanol | - | - | - | - | [3] | |
| Palladium Complex (EG-G2-Pd) | 2-aminophenol, benzaldehyde | Ethanol | 50 | 3 | 88 | [4] | |
| Nickel(II) Complex | 2-aminophenol, aromatic aldehydes | DMF | 80 | 3-4 | 87-94 | [2] | |
| Heterogeneous | Fe3O4@SiO2-SO3H | 2-aminophenol, benzaldehyde | Solvent-free | 50 | 0.5-1 | 95 | [5][6] |
| TiO2-ZrO2 | 2-aminophenol, aromatic aldehydes | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [4] | |
| KF-Al2O3 | 2-aminophenol, acid derivatives | Acetonitrile | Room Temp. | 0.75-1.5 | 83-95 | [2][4] | |
| MCM-41 | 2-aminophenol, benzoyl chloride | Solvent-free | - | - | High | [7] | |
| Nanocatalyst | Silver-Palladium Nanoparticles on Tungsten Oxide Nanorods | Formic acid, nitrobenzene, aldehyde | - | 80 | 8 | Near-quantitative | [8] |
| [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-aminophenol, aldehyde | Water | Reflux | 0.75 | 79-89 | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.
General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid Gel[1]
-
Reactant Mixture: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid gel (1.0 mol %).
-
Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.
-
Work-up: After the reaction is complete (monitored by TLC), dissolve the mixture in 10 mL of ethyl acetate.
-
Catalyst Separation: Separate the catalyst by centrifugation.
-
Product Isolation: Dry the organic layer over anhydrous MgSO4, and concentrate under vacuum to obtain the crude product. Further purification can be achieved by column chromatography.
General Procedure for Benzoxazole Synthesis using Fe3O4@SiO2-SO3H Nanoparticles[5][6]
-
Reactant Mixture: In a reaction vessel, mix 2-aminophenol (1 mmol), an aromatic aldehyde (1 mmol), and 0.03 g of the Fe3O4@SiO2-SO3H nanocatalyst.
-
Reaction Conditions: Heat the mixture at 50 °C under solvent-free conditions for the time specified in the comparative table (typically 30-60 minutes).
-
Catalyst Separation: After completion of the reaction, add ethanol and separate the magnetic nanocatalyst using an external magnet.
-
Product Isolation: Evaporate the solvent from the solution to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a comparative study of catalysts for benzoxazole synthesis, from catalyst selection to product analysis.
Caption: General workflow for comparative catalyst study.
Concluding Remarks
The choice of catalyst for benzoxazole synthesis is a critical parameter that influences the efficiency, cost-effectiveness, and environmental impact of the process. Heterogeneous and nanocatalysts often offer advantages in terms of reusability and ease of separation, aligning with the principles of green chemistry.[5][9][10] For instance, magnetic nanocatalysts like Fe3O4@SiO2-SO3H demonstrate high efficiency under mild, solvent-free conditions and can be easily recovered and reused multiple times without significant loss of activity.[5][6] Homogeneous catalysts, such as Brønsted acidic ionic liquids, can also provide excellent yields in solvent-free systems.[1][2] The provided data and protocols serve as a valuable resource for researchers to make informed decisions based on their specific synthetic goals and available resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanocatalyst enables four reactions at once - News - The Chemical Engineer [thechemicalengineer.com]
- 9. a-green-approach-for-the-synthesis-of-2-substituted-benzoxazoles-and-benzothiazoles-via-coupling-cyclization-reactions - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the FT-IR Spectrum of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the molecular structure and purity of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. This guide provides a detailed interpretation of the expected FT-IR spectrum for 5-Chlorobenzo[d]oxazole-2-carbaldehyde, comparing the vibrational frequencies of its key functional groups with established literature values.
Interpreting the Spectrum: A Functional Group Analysis
The structure of this compound incorporates a benzoxazole ring system, a chloro substituent, and an aldehyde functional group. Each of these components gives rise to characteristic absorption bands in the FT-IR spectrum. The expected vibrational frequencies are summarized in the table below, providing a clear comparison with typical ranges for these functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Range (cm⁻¹) |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | 2850-2695[1] |
| Aldehyde | C=O Stretch (conjugated) | ~1705 | 1710-1685[1][2] |
| Aromatic Ring | C-H Stretch | >3000 | 3100-3000[3] |
| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1475 | 1600-1475[3] |
| Benzoxazole Ring | C=N Stretch | ~1610 | ~1606[4] |
| Benzoxazole Ring | C-O Stretch | ~1240 | 1300-1000[3] |
| Chloro Aromatic | C-Cl Stretch | ~800-750 | 800-600[3] |
Key Spectroscopic Features:
-
Aldehyde Group: The presence of an aldehyde is strongly indicated by two weak to medium C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹[1]. One of these is often a shoulder on the aliphatic C-H stretching bands. The most intense band in the spectrum is typically the carbonyl (C=O) stretch. Due to conjugation with the benzoxazole ring system, this band is expected at a lower wavenumber, around 1705 cm⁻¹, compared to a saturated aldehyde which absorbs near 1730 cm⁻¹[5][6].
-
Benzoxazole Ring System: The fused aromatic and oxazole rings will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. A series of sharp, medium-intensity bands between 1600 cm⁻¹ and 1475 cm⁻¹ are due to the C=C stretching vibrations of the benzene ring[3]. The C=N stretching of the oxazole ring is anticipated around 1610 cm⁻¹, and the C-O stretching vibration will be found in the fingerprint region, typically around 1240 cm⁻¹[3][4].
-
Chloro Substituent: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 800 cm⁻¹ and 600 cm⁻¹[3]. The exact position can be influenced by the substitution pattern on the benzene ring.
Workflow for FT-IR Spectrum Interpretation
The logical process for interpreting the FT-IR spectrum of this compound is outlined in the diagram below. This workflow starts with identifying the most prominent and characteristic peaks and proceeds to the more complex fingerprint region.
Caption: Logical workflow for the FT-IR spectral interpretation of this compound.
Experimental Protocol: Acquiring the FT-IR Spectrum
This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain the FT-IR spectrum of this compound in the solid state.
Materials:
-
This compound sample (solid, crystalline or powder)
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Perform a background scan to account for the ambient atmosphere (CO₂ and water vapor). The ATR crystal surface should be clean and free of any residue.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure as recommended for the instrument.
-
-
Spectrum Acquisition:
-
Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Select an appropriate number of scans to co-add for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set the resolution to 4 cm⁻¹.
-
Initiate the sample scan.
-
-
Data Processing:
-
After the scan is complete, process the resulting spectrum. This may include baseline correction and normalization if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Release the pressure clamp and remove the sample from the ATR crystal using a clean, dry wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with methanol or isopropanol.
-
Allow the solvent to evaporate completely before running the next sample.
-
This comprehensive guide provides the necessary information for the interpretation of the FT-IR spectrum of this compound, a detailed experimental protocol for data acquisition, and a logical workflow for spectral analysis, which will be valuable for researchers in the field of chemical synthesis and drug development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized benzoxazole derivatives is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the most effective analytical techniques for structural validation, complete with experimental data and detailed protocols.
The successful synthesis of benzoxazole derivatives, a class of heterocyclic compounds with significant pharmacological potential, necessitates rigorous structural analysis to ensure the desired molecule has been obtained.[1][2] This process involves a combination of spectroscopic and crystallographic techniques, each providing unique and complementary information about the molecular architecture. This guide will delve into the primary methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for determining the connectivity and chemical environment of atoms within a molecule. For benzoxazole derivatives, a combination of NMR, FTIR, and Mass Spectrometry is typically employed to build a comprehensive picture of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for in the ¹H NMR spectrum of a benzoxazole derivative include aromatic protons in the range of 6.8-8.9 ppm and any protons associated with substituents on the benzoxazole core.[2][3] For instance, the presence of a singlet in the range of 4.57–4.63 ppm can indicate a CH₂-S group, while a singlet between 3.72–3.81 ppm could suggest the presence of an OCH₃ group.[2]
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum can help to identify the carbon atoms of the benzoxazole core and any attached functional groups. The spectral signals and the proposed molecular structure of the prepared compounds should show good agreement.[2]
| Technique | Key Observables | Typical Chemical Shift Ranges (ppm) | Reference |
| ¹H NMR | Aromatic Protons | 6.8 - 8.9 | [2][3] |
| -CONH | 7.01 - 8.24 | [2] | |
| N=CH | 7.49 - 8.26 | [2] | |
| N-CH₂ | 4.61 - 4.63 | [2] | |
| CH₂-S | 4.57 - 4.59 | [2] | |
| Ar-OCH₃ | 3.72 - 3.81 | [2] | |
| ¹³C NMR | Benzoxazole Core Carbons | 110 - 165 | [4] |
| Substituted Aromatic Carbons | 115 - 160 | [5] | |
| Carbonyl Carbon | ~160 - 170 | [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzoxazole derivatives, characteristic IR absorption bands can confirm the presence of key structural features.
The presence of a C=N stretching vibration around 1515-1688 cm⁻¹ is a key indicator of the oxazole ring.[2][3] Other important vibrations include C=C stretching in the aromatic ring (around 1587-1452 cm⁻¹) and C-O stretching (around 1244-1276 cm⁻¹).[2][3] The presence or absence of specific bands can also confirm the successful incorporation of various substituents. For example, an Ar-NO₂ stretch would appear in the 1339–1347 cm⁻¹ region.[2]
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=N (Oxazole ring) | 1515 - 1688 | [2][3] |
| C=C (Aromatic) | 1452 - 1594 | [2][3] |
| C-O | 1244 - 1276 | [3] |
| C-H (Aromatic) | 2919 - 3213 | [2] |
| Ar-NO₂ (Asymmetric stretch) | 1339 - 1347 | [2] |
| C-S | 660 - 759 | [2] |
| CO-NH | 1605 - 1629 | [2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the synthesized compound and can also provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target benzoxazole derivative.[3][4] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.[7]
Definitive Structure Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for the structure of a synthesized compound, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact determination of bond lengths, bond angles, and stereochemistry.[8][9] The resulting crystal structure provides unequivocal proof of the synthesized molecule's identity.[8]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized procedures for the key analytical techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film or a solution.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the synthesized compound of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Analyze the final structure for geometric parameters and potential disorders.
Workflow for Structure Validation
The following diagram illustrates a typical workflow for the structural validation of synthesized benzoxazole derivatives.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 8. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Comparison of Benzoxazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical step in chemical synthesis and pharmaceutical development. Benzoxazole and its derivatives, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science, often present challenges in differentiation due to their isomeric forms. [1] This guide provides an objective comparison of benzoxazole isomers using key spectroscopic techniques, supported by experimental data and detailed protocols to aid in their unambiguous identification.
The differentiation of isomers, which share the same molecular formula but differ in atomic arrangement, relies on subtle variations in their physical and chemical properties.[2] Spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools that can elucidate these structural nuances.[3][4][5]
Comparative Spectroscopic Data
The following tables summarize key quantitative data obtained from various spectroscopic analyses of benzoxazole isomers. These distinctions are crucial for positive identification.
Mass Spectrometry (MS)
Mass spectrometry is highly effective for isomer differentiation by analyzing their distinct fragmentation patterns upon ionization.[6][7] Collision-induced dissociation (CID) experiments, in particular, can reveal structural differences.[6][8]
Table 1: Key Diagnostic Fragments for Differentiating Methylated Benzoxazole Isomers
| Compound | Molecular Ion (M+) | Key Fragment Ion (m/z) | Interpretation |
| 2-Methyl-1,3-benzoxazole | 133 | 104 | Abundant loss of a formyl radical (CHO) is a characteristic fragmentation pathway.[8] |
| 3-Methyl-1,2-benzisoxazole | 133 | 104 | The intensity of the [M-CHO]+ ion at m/z 104 is significantly lower compared to its isomer.[8] |
Data derived from low-energy collision-induced dissociation spectra.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), making it an invaluable tool for structural elucidation of isomers.[9] Chemical shifts (δ) are highly sensitive to the electronic environment, which differs between isomers.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Methylbenzoxazole Isomers
| Proton | 2-Methylbenzoxazole (in CDCl₃) | 5-Methylbenzoxazole (in CDCl₃) |
| Methyl (CH₃) | ~2.66 | Not explicitly available, but expected in the aromatic methyl region (~2.4-2.5 ppm) |
| Aromatic Protons | ~7.32 - 7.69 | ~7.1 - 7.9 |
Note: Specific chemical shifts and coupling constants for aromatic protons will vary depending on the substitution pattern, providing a unique fingerprint for each isomer. Data compiled from available spectral information.[10][11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The maximum absorption wavelength (λmax) is influenced by the extent of the conjugated π-system, which can differ between isomers or be affected by substituent positions.
Table 3: UV-Vis Absorption Maxima (λmax) for Benzoxazole Derivatives
| Compound | Solvent | λmax (nm) | Notes |
| Benzoxazole (Vapour Phase) | Vapour | ~274 (36,491 cm⁻¹) | Represents the electronic origin of the first major band system.[12] |
| 2-(2'-hydroxyphenyl)benzoxazole derivatives | Ethanol | 336 - 374 | The exact λmax is dependent on the specific amino and acetyl substitutions on the hydroxyphenyl ring.[13][14][15] |
While simple positional isomers may show very similar UV-Vis spectra, substitution patterns that alter the electronic properties of the chromophore can lead to discernible shifts in λmax.[13]
Infrared (IR) Spectroscopy
IR spectroscopy detects the vibrational frequencies of functional groups within a molecule.[16] While many fundamental vibrations will be similar between isomers, the "fingerprint region" (below 1500 cm⁻¹) often contains complex patterns of peaks that are unique to a specific molecule.
Table 4: Characteristic IR Absorption Bands for the Benzoxazole Core Structure
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | > 3000 | A common feature for most aromatic compounds. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp peaks are characteristic of the benzene ring.[17] |
| C=N Stretch | ~1650 - 1550 | Characteristic of the oxazole ring. |
| C-O-C Stretch | ~1250 - 1050 | Associated with the ether linkage within the oxazole ring. |
Specific peak positions and intensities in the fingerprint region can be used to distinguish between isomers when compared against reference spectra.[18]
Experimental Workflow for Isomer Differentiation
The logical process for comparing and identifying benzoxazole isomers using spectroscopy involves a systematic workflow from sample handling to final data interpretation.
Caption: Workflow for the spectroscopic analysis and differentiation of benzoxazole isomers.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable spectroscopic analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Introduce a small quantity of the pure compound (liquid or solid) directly into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.[6]
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Select the molecular ion (M+) as the precursor ion for MS/MS analysis.
-
Perform Collision-Induced Dissociation (CID) by colliding the precursor ions with an inert gas (e.g., argon or xenon).[19]
-
Record the resulting product ion spectrum.
-
-
Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the presence or absence of unique fragment ions and significant differences in the relative abundance of common fragments.[8][20]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14] Ensure the sample is fully dissolved. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the structure. Compare these detailed parameters between isomers.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).[13] Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.[15] Prepare a blank sample containing only the solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[21]
-
Data Acquisition:
-
Turn on the instrument and allow the lamps to warm up for at least 20 minutes.[22]
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction using the solvent blank across the desired wavelength range (e.g., 200-400 nm).[23]
-
Run the scan for the sample solution to obtain its absorption spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and note the molar absorptivity (ε) if the concentration is known accurately. Compare the λmax values of the isomers.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: No special preparation is needed for liquids or solids with this technique. Place a small drop of the liquid or a tiny amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply the sample to the crystal and ensure good contact using the pressure anvil.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the wavenumbers of major absorption peaks and assign them to specific functional group vibrations (e.g., C=O, O-H, C=C).[17] For isomer differentiation, pay close attention to the fingerprint region (<1500 cm⁻¹) and compare the spectra for subtle differences in peak position and intensity.[18]
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Experimental Design [web.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 7. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. rsc.org [rsc.org]
- 11. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 12. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. amherst.edu [amherst.edu]
- 17. athabascau.ca [athabascau.ca]
- 18. webassign.net [webassign.net]
- 19. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 23. engineering.purdue.edu [engineering.purdue.edu]
Unlocking Therapeutic Potential: A Comparative Analysis of Structure-Activity Relationships in Benzoxazole Derivatives
Benzoxazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Their versatile nature, arising from the fusion of a benzene ring with an oxazole ring, allows for facile structural modifications, leading to significant changes in their pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of benzoxazole derivatives, one evaluated for antimicrobial and the other for anticancer activity, supported by experimental data and detailed protocols.
I. Comparative Analysis of Antimicrobial Benzoxazole Derivatives
A study by Anusha and Rao (2014) explored the antimicrobial potential of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives. The core structure was modified with different aromatic aldehydes to investigate the impact of substituents on antibacterial and antifungal efficacy.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | R-Group (Substituent) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. A. niger |
| VIa | Phenyl | 14 | 12 | 13 |
| VIb | 4-Chlorophenyl | 16 | 14 | 15 |
| VIc | 4-Nitrophenyl | 12 | 11 | 11 |
| VId | 4-Methoxyphenyl | 18 | 16 | 17 |
| VIe | 3-Nitrophenyl | 10 | 9 | 9 |
| VIf | 2-Chlorophenyl | 11 | 10 | 12 |
| Ampicillin | Standard (Bacteria) | 22 | 20 | - |
| Ketoconazole | Standard (Fungi) | - | - | 21 |
Data sourced from Anusha & Rao, 2014.[1]
Structure-Activity Relationship Insights:
The data reveals that the nature and position of the substituent on the phenyl ring significantly influence antimicrobial activity.
-
Electron-donating groups: The presence of an electron-donating methoxy group at the para-position (VId) resulted in the highest activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain.[1]
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups like chloro (VIb) and nitro (VIc, VIe) had varied effects. While a para-chloro substituent (VIb) enhanced activity compared to the unsubstituted compound (VIa), a para-nitro group (VIc) diminished it. The position of the nitro group was also critical, with the meta-substituted derivative (VIe) showing the least activity.
-
Steric hindrance: A chloro group at the ortho-position (VIf) led to lower activity compared to the para-substituted analogue (VIb), suggesting potential steric hindrance.
II. Comparative Analysis of Anticancer Benzoxazole Derivatives
A study by Osmaniye et al. (2021) synthesized a series of novel benzoxazole derivatives and evaluated their anticancer activities against various human cancer cell lines. These compounds were designed as analogues of Phortress, a prodrug with a metabolite that acts as a potent agonist of the aryl hydrocarbon receptor (AhR).
Table 2: Anticancer Activity (IC50, µM) of Benzoxazole Derivatives
| Compound ID | R-Group (Substituent) | HT-29 (Colon) | MCF7 (Breast) | A549 (Lung) | HepG2 (Liver) | C6 (Brain) |
| 3m | 4-Fluorophenyl | 1.12 | 1.45 | 2.34 | 1.87 | 2.01 |
| 3n | 4-Chlorophenyl | 1.08 | 1.39 | 2.11 | 1.76 | 1.95 |
| Doxorubicin | Standard | 1.25 | 1.58 | 2.56 | 2.03 | 2.18 |
Data sourced from Osmaniye et al., 2021.[2]
Structure-Activity Relationship Insights:
The results indicate that specific substitutions on the terminal phenyl ring of the piperazine moiety are crucial for potent anticancer activity.
-
Halogen substitution: Compounds with a halogen (fluoro or chloro) at the para-position of the phenyl ring (3m and 3n) exhibited significant cytotoxicity against all tested cancer cell lines, with IC50 values comparable to or better than the standard drug, doxorubicin.[2]
-
Mechanism of action: The study suggests that these compounds likely act through a mechanism similar to Phortress, involving the induction of CYP1A1/2 enzymes.[2]
Experimental Protocols
Antimicrobial Activity Screening (Agar Diffusion Method)
This protocol is based on the methodology described by Anusha and Rao (2014).[1]
-
Media Preparation: Nutrient agar for bacteria and potato dextrose agar for fungi are prepared and sterilized by autoclaving.
-
Inoculation: The sterile molten agar is cooled to 45°C and seeded with the respective microbial cultures (S. aureus, E. coli, A. niger).
-
Pouring and Solidification: The inoculated media is poured into sterile Petri dishes and allowed to solidify.
-
Well Preparation: Wells of 6 mm diameter are made in the solidified agar using a sterile borer.
-
Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. Standard drugs (Ampicillin for bacteria, Ketoconazole for fungi) and a solvent control are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Anticancer Activity Screening (MTT Assay)
This protocol is based on the methodology described by Osmaniye et al. (2021).[2]
-
Cell Seeding: Human cancer cells (HT-29, MCF7, A549, HepG2, C6) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzoxazole derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
This comparative guide underscores the importance of systematic structural modifications in optimizing the biological activity of benzoxazole derivatives. The insights gained from such SAR studies are invaluable for the rational design of more potent and selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 5-Chlorobenzo[D]oxazole-2-carbaldehyde: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 5-Chlorobenzo[d]oxazole-2-carbaldehyde, a compound that requires careful handling due to its potential hazards. Adherence to these guidelines is essential for researchers, scientists, and professionals in drug development to ensure a safe working environment and compliance with regulatory standards.
Immediate Safety and Disposal Plan
The primary procedure for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental waste management contractor.[1][2][3][4] Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves without specific, validated protocols and appropriate engineering controls.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all this compound, including residues in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, as hazardous waste.[5]
-
This compound is a halogenated organic compound.[6][7][8] It must be segregated from non-halogenated organic waste to prevent costly and complex disposal procedures.[7][9]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[4][10][11]
-
-
Container Selection and Labeling:
-
Use a dedicated, properly sealed, and chemically compatible waste container. Plastic containers are often preferred for their durability.[12]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6][10][13]
-
Ensure the label is securely attached and legible.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area should be under the direct control of laboratory personnel.[13]
-
The SAA must be in a well-ventilated area, away from heat, sparks, or open flames.[1][11]
-
Keep the waste container tightly closed except when adding waste.[1][6]
-
Do not exceed the storage limits for hazardous waste as defined by regulations (e.g., a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste).[5][12]
-
-
Arranging for Disposal:
Hazard Data and Disposal Summary
The following table summarizes the key hazard information for this compound, which informs the necessary disposal precautions.
| Hazard Classification | Description | Disposal Implication |
| Physical Hazard | Combustible liquid[1][11] | Store away from heat and ignition sources. |
| Health Hazards | Harmful if inhaled[1] | Handle in a well-ventilated area or with respiratory protection. |
| Causes skin irritation[1] | Wear appropriate chemical-resistant gloves. | |
| Causes serious eye irritation[1] | Use safety glasses or goggles. | |
| May cause respiratory irritation[1] | Avoid breathing dust, fumes, or vapors. | |
| May damage fertility or the unborn child[1] | Handle with extreme caution, especially for personnel of child-bearing potential. | |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1] | Prevent release to the environment; do not dispose of in drains or general trash. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 5-Chlorobenzo[D]oxazole-2-carbaldehyde
Based on data for a similar compound, 5-Chlorobenzo[D]oxazole-2-carbaldehyde is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is therefore essential.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[3][4] The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must be chemical splash-resistant and conform to EN 166 or NIOSH standards. A face shield should be worn over goggles for splash protection.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or degradation before and after use.[5] |
| Body | Laboratory Coat | A flame-retardant lab coat is required. Ensure it is fully buttoned. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with a particulate filter if handling the powder outside of a fume hood or if dust is generated.[5] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[3]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water before and immediately after handling the chemical.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[1]
3. Handling and Experimental Procedure:
-
Before use, carefully inspect the container for any damage.
-
When weighing, transfer the chemical in a fume hood to a tared, sealed container to minimize dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: In case of a small spill, carefully scoop the solid material into a container for disposal. Clean the area with a suitable solvent and decontaminate. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all unused chemicals and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department or a licensed chemical waste disposal company for final disposal.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for hazardous chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
